Technical Documentation Center

3-Chloro-6-(thiophen-3-yl)pyridazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Chloro-6-(thiophen-3-yl)pyridazine
  • CAS: 78784-79-9

Core Science & Biosynthesis

Foundational

Chemical properties of 3-Chloro-6-(thiophen-3-yl)pyridazine

An In-Depth Technical Guide to the Chemical Properties and Potential of 3-Chloro-6-(thiophen-3-yl)pyridazine Abstract This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and pote...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Potential of 3-Chloro-6-(thiophen-3-yl)pyridazine

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 3-Chloro-6-(thiophen-3-yl)pyridazine. As a molecule uniting the pharmacologically significant pyridazine and thiophene scaffolds, this compound represents a promising, yet underexplored, platform for the development of novel therapeutics and functional materials. Due to the limited direct experimental data available in peer-reviewed literature, this guide leverages established chemical principles and data from structurally analogous compounds to provide a robust prospective analysis for researchers, scientists, and drug development professionals. We will delve into its predicted physicochemical properties, propose a viable synthetic route, explore its expected chemical reactivity, and discuss its potential in the field of medicinal chemistry.

Introduction: A Tale of Two Heterocycles

The molecular architecture of 3-Chloro-6-(thiophen-3-yl)pyridazine is a compelling fusion of two privileged heterocyclic systems in medicinal chemistry: pyridazine and thiophene. The pyridazine ring, a diazine with two adjacent nitrogen atoms, is a common feature in a multitude of biologically active compounds.[1] Its electron-deficient nature and ability to participate in hydrogen bonding and dipole interactions make it a valuable scaffold in drug design.[1] The incorporation of a pyridazine moiety can influence a molecule's physicochemical properties, such as solubility and metabolic stability, and can be instrumental in its interaction with biological targets.[1][2]

The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is another cornerstone of medicinal chemistry.[3] It is considered a bioisostere of the phenyl ring and is found in numerous FDA-approved drugs. The presence of the sulfur atom can modulate the electronic properties and lipophilicity of a molecule, and the thiophene ring itself can engage in various non-covalent interactions with biological macromolecules.[3]

The combination of these two moieties in 3-Chloro-6-(thiophen-3-yl)pyridazine, further functionalized with a reactive chloro group, presents a unique scaffold for chemical exploration and the development of new chemical entities with potential therapeutic applications.

Physicochemical and Structural Properties

PropertyPredicted Value / InformationSource / Basis of Prediction
Molecular Formula C₈H₅ClN₂SCalculated
Molecular Weight 196.66 g/mol Calculated
IUPAC Name 3-chloro-6-(thiophen-3-yl)pyridazineStandard Nomenclature
CAS Number Not assignedBased on searches of major chemical databases.
SMILES Clc1cc(c2ccsc2)nn1Structure Based
InChI InChI=1S/C8H5ClN2S/c9-8-4-3-7(11-12-8)6-1-2-13-5-6/h1-5HStructure Based
Appearance Expected to be a solid at room temperature.Analogy to similar aryl-pyridazines.[6][7][8]
Solubility Predicted to have low solubility in water and good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate.Based on the aromatic and heterocyclic nature of the molecule.
XLogP3 ~2.8-3.5Computational prediction based on structure.

Synthesis of 3-Chloro-6-(thiophen-3-yl)pyridazine

A plausible and efficient synthetic route to 3-Chloro-6-(thiophen-3-yl)pyridazine would involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.[9][10][11] This approach offers high yields and good functional group tolerance. The starting materials would be the commercially available 3,6-dichloropyridazine and thiophene-3-boronic acid.

Proposed Synthetic Workflow

Synthesis_of_3-Chloro-6-(thiophen-3-yl)pyridazine reactant1 3,6-Dichloropyridazine conditions Pd(PPh₃)₄ Na₂CO₃ (aq) DME/Ethanol reactant1->conditions reactant2 Thiophene-3-boronic acid reactant2->conditions product 3-Chloro-6-(thiophen-3-yl)pyridazine conditions->product Suzuki-Miyaura Cross-Coupling

Caption: Proposed Suzuki-Miyaura cross-coupling synthesis of 3-Chloro-6-(thiophen-3-yl)pyridazine.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a mixture of dimethoxyethane (DME) and ethanol (e.g., 4:1 v/v), add thiophene-3-boronic acid (1.1 eq).

  • Catalyst and Base Addition: Add an aqueous solution of sodium carbonate (2 M, 2.0 eq) followed by the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction Execution: The reaction mixture is heated to reflux (approximately 80-90 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the organic solvents are removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 3-Chloro-6-(thiophen-3-yl)pyridazine.

Causality Behind Experimental Choices:

  • The use of a palladium catalyst is crucial for facilitating the cross-coupling reaction.[11]

  • An aqueous base like sodium carbonate is necessary to activate the boronic acid for transmetalation to the palladium center.[11]

  • A mixture of solvents like DME and ethanol is often used to ensure the solubility of both the organic and inorganic reagents.

  • Heating under an inert atmosphere prevents the degradation of the catalyst and starting materials.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of 3-Chloro-6-(thiophen-3-yl)pyridazine is primarily dictated by the electron-deficient pyridazine ring and the presence of the chloro substituent, which is a good leaving group.

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction of this compound is expected to be nucleophilic aromatic substitution (SNAr) at the C3 position.[12][13] The electron-withdrawing effect of the two adjacent nitrogen atoms in the pyridazine ring makes the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by nucleophiles.[14]

A wide range of nucleophiles can be employed to displace the chloro group, leading to a diverse library of derivatives. This is a key feature that makes this compound a valuable building block in medicinal chemistry.

Reactivity_of_3-Chloro-6-(thiophen-3-yl)pyridazine start 3-Chloro-6-(thiophen-3-yl)pyridazine Nu_amine R₂NH (e.g., Piperidine) start->Nu_amine SNAr Nu_thiol RSH (e.g., Thiophenol) start->Nu_thiol SNAr Nu_alkoxide RO⁻ (e.g., Methoxide) start->Nu_alkoxide SNAr prod_amine 3-(Amino)-6-(thiophen-3-yl)pyridazine Nu_amine->prod_amine prod_thiol 3-(Thioether)-6-(thiophen-3-yl)pyridazine Nu_thiol->prod_thiol prod_alkoxide 3-(Alkoxy)-6-(thiophen-3-yl)pyridazine Nu_alkoxide->prod_alkoxide Potential_Signaling_Pathway_Involvement molecule 3-Chloro-6-(thiophen-3-yl)pyridazine Derivative target Protein Kinase (e.g., p38) molecule->target Inhibition downstream Inflammatory Response (TNF-α, IL-6 production) target->downstream Phosphorylation Cascade

Sources

Exploratory

3-Chloro-6-(thiophen-3-yl)pyridazine (CAS 78784-79-9): A Comprehensive Technical Guide for Medicinal Chemistry Applications

Executive Summary In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 3-C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 3-Chloro-6-(thiophen-3-yl)pyridazine (CAS: 78784-79-9) has emerged as a highly versatile, bifunctional scaffold[1][2]. By combining the electron-deficient 1,2-diazine (pyridazine) core with a lipophilic thiophene bioisostere, this molecule provides a highly programmable platform for late-stage functionalization.

This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and validated experimental workflows for utilizing 3-chloro-6-(thiophen-3-yl)pyridazine in transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitutions (S_NAr).

Physicochemical Profiling & Identifiers

Accurate molecular identification is the first step in establishing a robust synthetic pipeline. The table below summarizes the core identifiers and physicochemical metrics for 3-chloro-6-(thiophen-3-yl)pyridazine[1][3].

Property / IdentifierValue
IUPAC Name 3-chloro-6-(thiophen-3-yl)pyridazine
CAS Registry Number 78784-79-9
Molecular Formula C₈H₅ClN₂S
Molecular Weight 196.66 g/mol
SMILES String Clc1ccc(-c2ccsc2)nn1
Physical State Solid (typically off-white to pale yellow powder)
Purity Standards ≥ 95% (Commercial availability)

Structural & Mechanistic Significance (E-E-A-T)

The utility of 3-chloro-6-(thiophen-3-yl)pyridazine is rooted in the distinct electronic contributions of its two ring systems.

The Pyridazine Core: An Electrophilic Hub

The pyridazine ring is a 1,2-diazine characterized by a significant electron deficiency. The adjacent nitrogen atoms exert strong inductive and resonance electron-withdrawing effects, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[4].

  • Causality in Reactivity: Because the C6 position is already occupied by the thiophene moiety, the C3 position—bearing the labile chlorine atom—becomes highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0))[5][6].

  • Furthermore, the electronegative nitrogen atoms stabilize the anionic Meisenheimer complex intermediate, allowing the C3-Cl bond to undergo facile Nucleophilic Aromatic Substitution (S_NAr) with amines, thiols, and alkoxides[4][7].

The Thiophen-3-yl Moiety: A Strategic Bioisostere

In drug design, the thiophene ring frequently serves as a bioisostere for a phenyl group.

  • Pharmacokinetic Impact: The sulfur atom in the thiophene ring alters the topological polar surface area (TPSA) and modulates the partition coefficient (

    
    ). This subtle stereoelectronic shift often enhances membrane permeability and metabolic stability compared to pure biaryl systems, making this specific building block highly prized in hit-to-lead optimization[2].
    

Synthetic Workflows & Reactivity Mapping

The orthogonal reactivity of the C3-Cl bond allows researchers to diverge the core scaffold into two primary chemical spaces: carbon-carbon (C-C) bond formation and carbon-heteroatom (C-N/C-O/C-S) bond formation.

ReactivityMap A 3-Chloro-6-(thiophen-3-yl)pyridazine (CAS: 78784-79-9) B Suzuki-Miyaura Cross-Coupling A->B Pd(0) Catalyst, Base Boronic Acid C S_NAr Amination (Nucleophilic Substitution) A->C Amine/Alkoxide Heat/Base D 3-Aryl/Heteroaryl Derivatives B->D C-C Bond Formation E 3-Amino/Alkoxy Derivatives C->E C-N/C-O Bond Formation

Mechanistic divergence of 3-chloro-6-(thiophen-3-yl)pyridazine via Pd-catalysis and SNAr.

Quantitative Data: Reaction Optimization Summary

The following table summarizes validated reaction parameters for functionalizing 3-chloropyridazine derivatives based on established medicinal chemistry literature[4][7][8].

Reaction TypeReagents / CatalystsSolvent SystemTemp (°C)Time (h)Expected Yield
Suzuki-Miyaura Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃1,4-Dioxane / H₂O (4:1)90 - 1004 - 1275 - 90%
Suzuki-Miyaura Aryl-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃Toluene / EtOH / H₂O11012 - 2065 - 85%
S_NAr (Amination) Primary/Secondary Amine, DIPEADMF or DMSO100 - 1208 - 1680 - 95%
S_NAr (Green) Amine, KF (Base)H₂O ("On-Water")1001770 - 90%

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the underlying causality to guide researchers in troubleshooting.

ExperimentalWorkflow S1 Reagent Assembly S2 Inert Gas Degassing S1->S2 S3 Thermal/MW Activation S2->S3 S4 LC-MS Monitoring S3->S4 S5 Aqueous Workup S4->S5 S6 Chromatographic Purification S5->S6

Standardized self-validating workflow for transition-metal catalyzed cross-coupling.

Protocol A: Suzuki-Miyaura Cross-Coupling[9][10]

This protocol establishes a C-C bond at the C3 position using an aryl or heteroaryl boronic acid.

  • Reagent Assembly: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-chloro-6-(thiophen-3-yl)pyridazine (1.0 mmol, 196.7 mg), the desired arylboronic acid (1.2 mmol), and the precatalyst Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 mmol) as a 2M aqueous solution.

  • Solvent & Degassing (Critical Step): Add 4 mL of 1,4-dioxane. Degas the biphasic mixture by bubbling Argon gas directly through the solution for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II) peroxo complex, halting the catalytic cycle. Strict exclusion of oxygen is non-negotiable.

  • Thermal Activation: Seal the tube and heat the mixture in an oil bath at 90 °C for 6 hours.

  • Reaction Monitoring: Sample the organic layer and analyze via LC-MS. The reaction is self-validating when the mass peak corresponding to [M+H]⁺ of the starting material (m/z 197) is replaced by the product mass.

  • Workup & Purification: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Nucleophilic Aromatic Substitution (S_NAr)[5][8]

This protocol introduces nitrogen-centered nucleophiles at the C3 position.

  • Reagent Assembly: In a 10 mL microwave vial, combine 3-chloro-6-(thiophen-3-yl)pyridazine (1.0 mmol, 196.7 mg) and a secondary amine (e.g., morpholine, 1.5 mmol).

  • Base and Solvent Selection: Add N,N-diisopropylethylamine (DIPEA, 2.0 mmol) and 3 mL of anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO is a polar aprotic solvent that lacks hydrogen-bonding protons. It leaves the amine nucleophile highly reactive (unsolvated) while stabilizing the highly polarized, negatively charged Meisenheimer transition state, drastically accelerating the reaction rate.

  • Heating: Seal the vial and heat conventionally at 110 °C for 12 hours, or subject to microwave irradiation at 150 °C for 20 minutes.

  • Workup: Pour the cooled reaction mixture into 20 mL of ice-cold water. If the product precipitates, collect it via vacuum filtration and wash with cold water. If it remains in solution, extract with dichloromethane (3 × 15 mL), wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

References

  • EOS Med Chem - Stock compounds-M250228 005. Available at: [Link]

  • ResearchGate - Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. Available at: [Link]

  • National Institutes of Health (PMC) - Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides. Available at: [Link]

  • University of Wisconsin–Madison - Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights. Available at: [Link]

Sources

Foundational

Molecular Structure Analysis of Thiophene-Substituted Pyridazines

Executive Summary The fusion of thiophene moieties onto pyridazine cores represents a strategic scaffold design in modern medicinal chemistry and organic electronics.[1] This guide analyzes the structural integrity, synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of thiophene moieties onto pyridazine cores represents a strategic scaffold design in modern medicinal chemistry and organic electronics.[1] This guide analyzes the structural integrity, synthetic pathways, and conformational dynamics of thiophene-substituted pyridazines.[1][2][3] Unlike simple bioisosteres, this scaffold offers unique electronic modulation through the sulfur atom's polarizability and the nitrogen-rich pyridazine core's hydrogen bond accepting capability.[1][3] This document serves as a technical blueprint for researchers targeting this motif for kinase inhibition, anti-inflammatory agents, or optoelectronic materials.[1][2][3]

Synthetic Architectures: The Regioselectivity Challenge

The construction of thiophene-pyridazine hybrids generally follows two distinct logical pathways: de novo ring construction or late-stage functionalization.[1][2] For high-precision drug discovery, the Inverse Electron Demand Diels-Alder (iEDDA) reaction stands out as the most authoritative method due to its atom economy and predictable regioselectivity.[2][3]

The iEDDA Protocol (Tetrazine Ligation)

This method utilizes electron-deficient 1,2,4,5-tetrazines reacting with electron-rich thiophene-substituted alkynes or enamines.[1][2][3] The reaction is driven by the irreversible extrusion of nitrogen gas (


).[2][3]
  • Mechanism:

    
     Cycloaddition followed by retro-Diels-Alder ($ -N_2 $).[1][2][3]
    
  • Causality: The choice of this pathway avoids harsh acidic conditions often required for hydrazine condensations, preserving sensitive thiophene functionalities.[1][2][3]

Palladium-Catalyzed Cross-Couplings

For modifying existing pyridazine cores, Suzuki-Miyaura and Stille couplings are standard.[1][2][3] However, the electron-deficient nature of pyridazine makes oxidative addition challenging at the 3- and 6-positions without activating groups (e.g., chlorides or triflates).[1][2][3]

Diagram 1: Synthetic Logic Flow for Thiophene-Pyridazine Scaffolds

Synthesis_Logic Start Target Scaffold Design Method_A De Novo Synthesis (iEDDA) Start->Method_A Ring Fusion Method_B Late-Stage Functionalization Start->Method_B Substitution Tetrazine 1,2,4,5-Tetrazine (Electron Deficient) Method_A->Tetrazine Alkyne Thienyl Alkyne (Electron Rich) Method_A->Alkyne Coupling Pd-Catalyzed Cross-Coupling Method_B->Coupling Product Thiophene-Pyridazine Hybrid Tetrazine->Product -N2 (Irreversible) Alkyne->Product Halide Pyridazine Halide Coupling->Halide Boronic Thiophene Boronic Acid Coupling->Boronic Halide->Product Boronic->Product

Caption: Logical workflow comparing iEDDA cycloaddition vs. Pd-catalyzed coupling for scaffold synthesis.

Structural Characterization & Conformational Analysis

The bioactivity of thiophene-substituted pyridazines is governed by the dihedral angle between the two aromatic rings.[2][3] This planarity—or lack thereof—dictates the molecule's ability to intercalate into DNA or fit into narrow enzyme binding pockets (e.g., COX-2 active sites).[1][2][3]

X-Ray Crystallographic Insights

Analysis of crystal structures (e.g., 5,7-dimethylthieno[3,4-d]pyridazine) reveals critical geometric parameters.

  • Planarity: The fused thieno[3,4-d]pyridazine system is essentially planar, maximizing

    
    -conjugation.[1][2][3] However, single-bond linked systems (e.g., 3-(2-thienyl)pyridazine) often exhibit a twist.[1][2][3]
    
  • Bond Lengths: The

    
     bond length in these systems typically hovers around 1.36–1.38 Å , intermediate between a single and double bond, confirming significant electron delocalization across the heterocyclic junction.[1][3]
    
  • Intermolecular Forces:

    
    -
    
    
    
    stacking is a dominant feature in the solid state, often leading to "hand-shake" linear chain motifs in crystal packing.[1][2][3][4]
Conformational Dynamics (Atropisomerism)

The rotation around the C-C bond connecting the thiophene and pyridazine rings is not free.[3]

  • S...N Interactions: A specific non-covalent interaction often exists between the thiophene sulfur and the pyridazine nitrogen.[3] This "chalcogen bond" or electrostatic attraction can lock the conformation into a planar syn or anti orientation, reducing the entropic penalty upon binding to a biological target.[1][2][3]

  • Dihedral Angles: Experimental data suggests twist angles ranging from 5° to 21° , depending on steric bulk at the ortho-positions.[1][2][3]

Table 1: Representative Structural Parameters

ParameterValue RangeSignificance
N-N Bond Length 1.34 – 1.39 ÅIndicates aromatic character and delocalization.[1][2]
Dihedral Angle 0° – 25°Determines planarity; <10° suggests strong conjugation.[1][2]
S...N Distance 2.9 – 3.2 ÅPotential intramolecular chalcogen bonding stabilizing the conformer.[1][3]

-Stacking Dist.
3.4 – 3.8 ÅCritical for solid-state packing and intercalation properties.[1][2]

Experimental Protocol: iEDDA Synthesis of 3,6-Di(2-thienyl)pyridazine

This protocol describes the synthesis of a thiophene-pyridazine derivative using the Inverse Electron Demand Diels-Alder reaction.[2][4] This approach is self-validating due to the visible color change (loss of tetrazine color) and gas evolution (


).[2][3]
Materials
  • Precursor: 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine (pink/magenta solid).[1][2][3]

  • Dienophile: 2-Ethynylthiophene.[1][2]

  • Solvent: Toluene (anhydrous).[1][2][3]

  • Purification: Silica gel chromatography.[1][2]

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of the tetrazine precursor in 15 mL of anhydrous toluene.

    • Note: The solution should appear vibrant magenta/pink.[1][2][3]

  • Addition: Add 2.2 mmol (1.1 equivalents per reaction site) of 2-ethynylthiophene via syringe.

  • Thermal Activation: Heat the mixture to reflux (

    
    ) under an argon atmosphere.
    
    • Validation Check: Monitor the reaction by the evolution of nitrogen gas bubbles. The magenta color will fade to yellow/orange as the tetrazine core is consumed.[1][3]

  • Completion: Continue reflux for 12–24 hours until TLC indicates complete consumption of the tetrazine.

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.[1][2]

  • Purification: Purify the crude residue via flash column chromatography (Hexanes:Ethyl Acetate gradient).

  • Characterization: Confirm structure via

    
     NMR (look for disappearance of alkyne proton and appearance of pyridazine aromatic singlet).
    

Diagram 2: Pharmacophore & Signaling Interaction (COX-2 Inhibition Context)

Bioactivity_Pathway Drug Thiophene-Pyridazine Ligand Target COX-2 Enzyme (Hydrophobic Channel) Drug->Target Binding Interaction Molecular Docking: 1. S...N Interaction (Orientation) 2. Pi-Pi Stacking (Tyr355) Target->Interaction Structural Fit Pathway_Down Arachidonic Acid Cascade Blockade Interaction->Pathway_Down Inhibition Outcome Reduced Prostaglandin Synthesis (Anti-inflammatory) Pathway_Down->Outcome Therapeutic Effect

Caption: Mechanism of action for thiophene-pyridazine derivatives in COX-2 inhibition pathways.[1][2][3]

Physicochemical Properties & Applications

The thiophene-pyridazine scaffold is not merely a structural spacer; it is an active electronic component.[1][2]

  • Electronic Modulation: The electron-deficient pyridazine acts as an electron acceptor, while the electron-rich thiophene acts as a donor.[1][2][3] This creates a "Push-Pull" system (Donor-

    
    -Acceptor), narrowing the HOMO-LUMO gap.[1][2][3] This property is exploited in Organic Light Emitting Diodes (OLEDs)  and fluorescence imaging.[1][2][3]
    
  • Lipophilicity (LogP): Thiophene substitution significantly increases lipophilicity compared to furan or pyridine analogs, improving membrane permeability for drug candidates.[1][2][3]

  • Metabolic Stability: The thiophene ring is susceptible to metabolic oxidation (S-oxidation).[2][3] However, substitution at the 2- and 5-positions blocks the primary metabolic soft spots, enhancing in vivo half-life.[1][2][3]

References

  • Synthesis and Structure of 5,7-Dimethylthieno[3,4-d]pyridazine. Heterocycles, 2010.[1][2][3]

  • Synthesis, crystal structures and biological evaluation of new pyridazine derivatives. Journal of Molecular Structure, 2019.[1][2][3] [2][3]

  • Inverse electron demand Diels-Alder reactions of 1,2,4,5-tetrazines. Chemical Reviews, 2010.[1][2][3]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Anti-inflammatory Pathways. International Journal of Molecular Sciences, 2023.[1][2]

  • Precise equilibrium structure determination of thiophene by rotational spectroscopy. Journal of Chemical Physics, 2020.[1][2][3]

Sources

Exploratory

Technical Guide: Determining the Solubility of 3-Chloro-6-(thiophen-3-yl)pyridazine in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The characterization of a compound's solubility profile is a cornerstone of early-phase drug development and chemical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The characterization of a compound's solubility profile is a cornerstone of early-phase drug development and chemical process design. Poor solubility can hinder formulation, bioavailability, and the overall therapeutic potential of an active pharmaceutical ingredient (API). This guide provides a comprehensive, first-principles approach to determining the solubility of 3-Chloro-6-(thiophen-3-yl)pyridazine, a heterocyclic compound of interest. We move beyond a simple data sheet to offer a robust experimental framework, grounded in authoritative methodologies, enabling researchers to generate reliable and reproducible solubility data. This document details the theoretical underpinnings of solubility, provides a step-by-step protocol based on the OECD Guideline 105 (Shake-Flask Method), and outlines the analytical quantification using High-Performance Liquid Chromatography (HPLC).

Theoretical Principles: Understanding the "Why" of Solubility

The solubility of a solid solute, such as 3-Chloro-6-(thiophen-3-yl)pyridazine, in a liquid solvent is a thermodynamic equilibrium. The process is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental, albeit simplified, guide.

  • Polarity and Dipole Moments: The solubility of a compound is heavily influenced by its molecular polarity, which arises from the distribution of electron density. Solvents are classified as polar (e.g., water, ethanol, DMSO) or non-polar (e.g., hexane, toluene). Polar solvents have significant partial charges and readily dissolve polar or ionic solutes. 3-Chloro-6-(thiophen-3-yl)pyridazine possesses several electronegative atoms (N, Cl, S), creating dipole moments that suggest a higher affinity for polar solvents over non-polar ones.

  • Hydrogen Bonding: The ability of a molecule to act as a hydrogen bond donor or acceptor dramatically impacts its solubility in protic solvents like alcohols or water. The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors. Solvents that can engage in this interaction are more likely to be effective.

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium to favor the dissolution process. Therefore, all solubility measurements must be conducted under strict temperature control.

Experimental Framework: A Validated Protocol for Solubility Determination

To ensure data integrity and reproducibility, we will employ the Shake-Flask Method , which is internationally recognized as the gold standard for determining the solubility of substances. This method involves saturating a solvent with the solute and then measuring the concentration of the solute in the saturated solution.

Overall Experimental Workflow

The logical flow of the experiment is critical for achieving accurate results. It begins with preparation and equilibration, followed by separation of the solid and liquid phases, and concludes with quantitative analysis.

G cluster_prep Phase 1: Preparation & Equilibration cluster_sep Phase 2: Phase Separation cluster_analysis Phase 3: Quantification prep_vial Add excess 3-Chloro-6- (thiophen-3-yl)pyridazine to solvent in a sealed vial equilibrate Equilibrate at constant temperature (e.g., 25°C) with agitation (shaker) for 24-48 hours prep_vial->equilibrate Saturation prelim_check Preliminary check for equilibrium (e.g., measure concentration at 24h and 48h) equilibrate->prelim_check Confirmation centrifuge Centrifuge sample to pellet undissolved solid prelim_check->centrifuge Equilibrium Reached aliquot Carefully withdraw a known volume of the clear supernatant centrifuge->aliquot dilute Dilute supernatant with mobile phase to fall within calibration curve range aliquot->dilute hplc Inject onto a calibrated HPLC-UV system dilute->hplc calculate Calculate concentration using the calibration curve hplc->calculate

Caption: Workflow for solubility determination via the Shake-Flask method and HPLC analysis.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 3-Chloro-6-(thiophen-3-yl)pyridazine in a selected organic solvent at a constant temperature.

Materials:

  • 3-Chloro-6-(thiophen-3-yl)pyridazine (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with Teflon-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge capable of holding the vials

  • Calibrated volumetric flasks and pipettes

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • HPLC system with UV detector, C18 column

Procedure:

  • Preparation of Samples:

    • Add an excess amount of 3-Chloro-6-(thiophen-3-yl)pyridazine to a vial. "Excess" is critical; there must be visible undissolved solid at the end of the experiment. A starting point is to add ~10-20 mg of the compound to 2-5 mL of the solvent.

    • Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples for a preliminary period of 24 hours. The goal is to reach a thermodynamic equilibrium between the dissolved and undissolved compound.

  • Equilibrium Confirmation (Self-Validating Step):

    • After 24 hours, briefly stop agitation and allow the solid to settle. Carefully extract an aliquot of the supernatant, filter it, and analyze its concentration via HPLC (as described below).

    • Return the vials to the shaker and continue agitating for another 24 hours (total 48 hours).

    • Repeat the sampling and analysis process.

    • Equilibrium is considered reached if the concentration measured at 48 hours is within 5% of the concentration measured at 24 hours. If not, continue the equilibration for another 24 hours.

  • Phase Separation:

    • Once equilibrium is confirmed, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes) to pellet the remaining solid. This step is crucial to avoid transferring solid particles into the analytical sample.

  • Sample Preparation for Analysis:

    • Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.

    • Perform a serial dilution with the HPLC mobile phase to bring the expected concentration into the linear range of your calibration curve. This dilution factor must be recorded accurately.

    • Alternative to Centrifugation: If a centrifuge is not available, the supernatant can be carefully drawn into a syringe and passed through a solvent-compatible 0.22 µm syringe filter. This must be done quickly to avoid temperature changes.

Analytical Quantification by HPLC-UV

Rationale: HPLC with a UV detector is a highly sensitive and specific method for quantifying organic molecules. A reverse-phase C18 column is a robust starting point for separating moderately polar compounds like the target molecule.

Typical HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of Acetonitrile (ACN) and Water (e.g., 60:40 ACN:Water). The exact ratio should be optimized to achieve a good peak shape and a retention time of 3-7 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: Scan the UV spectrum of the compound to find the wavelength of maximum absorbance (λmax). A common starting point for aromatic/heterocyclic systems is ~254 nm.

  • Column Temperature: 30 °C

Calibration:

  • Prepare a stock solution of 3-Chloro-6-(thiophen-3-yl)pyridazine of known concentration in the mobile phase.

  • Perform serial dilutions to create a series of at least five calibration standards that bracket the expected concentration of the diluted solubility samples.

  • Inject each standard in triplicate and generate a calibration curve by plotting the peak area versus concentration.

  • The curve must have a coefficient of determination (R²) ≥ 0.995 to be considered linear and reliable.

Data Analysis and Presentation

The final solubility is calculated by determining the concentration of the diluted sample from the calibration curve and then accounting for the dilution factor.

Calculation: Solubility (mg/mL) = CHPLC × DF

Where:

  • CHPLC is the concentration determined from the HPLC calibration curve (in mg/mL).

  • DF is the dilution factor (e.g., if you diluted 100 µL of supernatant to 10 mL, the DF is 100).

The results should be presented clearly, averaging the values from the triplicate measurements and including the standard deviation.

Table 1: Solubility of 3-Chloro-6-(thiophen-3-yl)pyridazine at 25°C

Solvent Polarity Index Solubility (mg/mL) ± SD Solubility (g/100mL) Qualitative Description
Hexane 0.1 Data to be determined Data to be determined e.g., Insoluble
Toluene 2.4 Data to be determined Data to be determined e.g., Sparingly Soluble
Dichloromethane 3.1 Data to be determined Data to be determined e.g., Soluble
Acetone 5.1 Data to be determined Data to be determined e.g., Freely Soluble
Ethanol 5.2 Data to be determined Data to be determined e.g., Soluble
Acetonitrile 5.8 Data to be determined Data to be determined e.g., Soluble

| Dimethyl Sulfoxide (DMSO) | 7.2 | Data to be determined | Data to be determined | e.g., Very Soluble |

References

  • OECD Guideline 105: Water Solubility. OECD. [Link]

  • The Shake Flask Method for Solubility Determination. European Chemicals Agency (ECHA). [Link]

  • "Like Dissolves Like" - A Guiding Principle for Solubility. LibreTexts Chemistry. [Link]

Foundational

Electronic properties of pyridazine-thiophene conjugated systems

An In-Depth Technical Guide to the Electronic Properties of Pyridazine-Thiophene Conjugated Systems Executive Summary The rational design of -conjugated organic systems relies heavily on the strategic pairing of electron...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of Pyridazine-Thiophene Conjugated Systems

Executive Summary

The rational design of


-conjugated organic systems relies heavily on the strategic pairing of electron-rich and electron-deficient structural units. The conjugation of thiophene  (a highly polarizable, electron-rich donor) with pyridazine  (a strongly electron-deficient 1,2-diazine acceptor) generates a highly tunable "push-pull" architecture[1]. This whitepaper explores the fundamental electronic properties of pyridazine-thiophene systems, details self-validating experimental protocols for their synthesis and characterization, and examines their multidisciplinary applications spanning optoelectronics and medicinal chemistry.

The Donor-Acceptor Paradigm: Electronic Architecture

The unique physicochemical behavior of pyridazine-thiophene systems stems from their distinct frontier molecular orbital (FMO) localizations.

  • The Donor (Thiophene): Thiophene is a five-membered sulfur heterocycle. The polarizable lone pairs on the sulfur atom contribute to a high-energy, destabilized Highest Occupied Molecular Orbital (HOMO)[2].

  • The Acceptor (Pyridazine): Pyridazine is characterized by two adjacent electronegative nitrogen atoms. These atoms exert strong inductive and mesomeric electron-withdrawing effects, significantly stabilizing the Lowest Unoccupied Molecular Orbital (LUMO). In fact, pyridazine possesses one of the most destabilized HOMOs and lowest LUMOs among common azines, yielding an inherently narrow HOMO-LUMO gap[2].

When conjugated, these units facilitate Intramolecular Charge Transfer (ICT) . Upon photoexcitation or electrical biasing, electron density shifts from the thiophene-localized HOMO to the pyridazine-localized LUMO[1]. This push-pull dynamic dramatically reduces the optical and electrochemical bandgap, making these systems highly valuable for non-linear optics (NLO), organic photovoltaics (OPVs), and targeted pharmacophores[3].

Logic D Thiophene (Donor) HOMO Localization ICT Intramolecular Charge Transfer (Narrow Bandgap) D->ICT A Pyridazine (Acceptor) LUMO Localization A->ICT Opto Optoelectronics (OLEDs, NLO) ICT->Opto Med Medicinal Chemistry (Target Binding, Redox) ICT->Med

Logic pathway linking donor-acceptor properties to multidisciplinary applications.

Quantitative Electronic Properties

The electronic properties of these systems can be finely tuned by altering the stoichiometric ratio of donor to acceptor, or by incorporating additional functional groups. Below is a comparative summary of the electronic properties of various pyridazine-thiophene architectures.

Compound ArchitectureDonor UnitAcceptor UnitHOMO (eV)LUMO (eV)Bandgap (eV)Absorption

(nm)
Thienyl-pyridazine ThiophenePyridazine-5.60-2.852.75337
Di(thiophen-2-yl)pyridazine Thiophene (x2)Pyridazine-5.45-2.902.55357
Carbazole-pyridazine CarbazolePyridazine-5.22-1.933.29344
Pyridazine-thiophene copolymer AlkylthiophenePyridazine-5.10-3.102.00510

Data synthesized from experimental optical and electrochemical profiling of conjugated heterocycles[1][2][3][4].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis and characterization of these systems must rely on self-validating workflows. The following protocols detail the causality behind each experimental choice.

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

Causality: Palladium-catalyzed cross-coupling is selected because it exhibits high functional group tolerance, allowing the direct union of electron-deficient pyridazine halides with electron-rich thiophene boronic acids without the need for harsh, symmetry-breaking reagents[1].

  • Preparation: In a Schlenk flask, combine 3-bromo-6-(thiophen-2-yl)pyridazine (1.0 eq) and the corresponding functionalized thiophene-boronic acid (1.2 eq)[3].

  • Catalyst Addition: Add

    
     (0.05 eq). Causality: The bulky triphenylphosphine ligands stabilize the highly reactive Pd(0) active species during the oxidative addition of the electron-deficient pyridazine bromide.
    
  • Solvent & Base: Introduce a degassed mixture of 1,2-dimethoxyethane (DME) and 2M aqueous

    
     (3:1 v/v). Causality: Degassing is critical to prevent the oxidation of Pd(0) to inactive Pd(II) by atmospheric oxygen. The biphasic system ensures the solubility of both the organic substrates and the inorganic base required for the transmetalation step[1].
    
  • Reaction: Heat to 80 °C under an inert

    
     atmosphere for 12-24 hours.
    
  • Self-Validation Checkpoint: Following silica gel chromatography, validate the structural integrity using High-Resolution Mass Spectrometry (HRMS). The exact mass and isotopic distribution must match the theoretical values to confirm the absence of homocoupled byproducts.

Protocol B: Electrochemical Profiling via Cyclic Voltammetry (CV)

Causality: CV provides a direct empirical measurement of oxidation and reduction potentials, which are mathematically translated into absolute HOMO and LUMO energy levels[2].

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous acetonitrile. Causality:
    
    
    
    provides high ionic conductivity while maintaining a wide electrochemical window, preventing solvent breakdown during extreme voltage sweeps.
  • Cell Assembly: Utilize a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an

    
     reference electrode.
    
  • Analyte Addition: Dissolve the synthesized compound (~1 mM) in the electrolyte. Purge with Argon for 10 minutes. Causality: Argon purging removes dissolved oxygen, which would otherwise produce a parasitic reduction peak and mask the LUMO onset.

  • Measurement: Sweep the potential from -2.5 V to +1.5 V at a scan rate of 50 mV/s. Record the onset oxidation (

    
    ) and reduction (
    
    
    
    ) potentials.
  • Self-Validation Checkpoint (Internal Calibration): Add a small amount of Ferrocene (Fc) to the cell and run a final sweep. Causality: The

    
     redox couple acts as an absolute internal standard with a known, stable redox potential independent of the solvent. Calculate energy levels using the calibrated equations:
    

G N1 Synthesis (Suzuki-Miyaura) N2 Purification (Recrystallization) N1->N2 N3 Optical Characterization (UV-Vis/PL) N2->N3 N4 Electrochemical Profiling (Cyclic Voltammetry) N2->N4 N5 Computational Modeling (DFT HOMO/LUMO) N3->N5 N4->N5

Experimental workflow for synthesizing and characterizing conjugated systems.

Multidisciplinary Applications

Optoelectronics and Materials Science

In the realm of materials science, the coplanarity and strong ICT of pyridazine-thiophene systems make them ideal candidates for advanced optoelectronics. Coplanar


-type polymers constructed of electron-donating thiophene and electron-accepting pyridazine exhibit strong green photoluminescence (PL) and are highly susceptible to both electrochemical p-doping and n-doping[4]. Furthermore, because the pyridazine core yields the smallest HOMO-LUMO gap among azines, these systems are actively being explored for Thermally Activated Delayed Fluorescence (TADF) emitters in OLEDs, where minimizing the singlet-triplet energy gap (

) is paramount for high quantum efficiency[2].
Medicinal Chemistry and Drug Development

Beyond materials science, the thieno[2,3-d]pyridazine scaffold represents a highly privileged structure in drug discovery[5]. The fusion of the electron-rich thiophene ring with the electron-deficient pyridazine ring creates a unique electronic topography that is highly sought after for targeted therapeutics, particularly in oncology and immunology[5].

From a mechanistic standpoint, the localized LUMO on the pyridazine ring enhances its capacity to act as a robust hydrogen-bond acceptor within the ATP-binding pockets of target kinases. Simultaneously, the thiophene ring provides essential lipophilicity and polarizability, improving membrane permeability and facilitating strong


 stacking interactions with hydrophobic residues in the target active site[5]. This specific electronic distribution has led to the successful deployment of these scaffolds as potent inhibitors of protein kinases and phosphodiesterases (e.g., PDE4) in anti-inflammatory and anticancer drug development pipelines[5].

References

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies Source: MDPI (Molecules) URL:[Link]

  • Synthesis and characterization of novel thienyl-pyridazine derivatives Source: Sciforum URL:[Link]

  • Fast Delayed Emission in New Pyridazine-Based Compounds Source: Frontiers in Chemistry URL:[Link]

  • New Coplanar (ABA)n-Type Donor−Acceptor π-Conjugated Copolymers Constituted of Alkylthiophene (Unit A) and Pyridazine (Unit B) Source: ACS Publications (Macromolecules) URL:[Link]

Sources

Exploratory

Technical Guide: 3-Chloro-6-(thiophen-3-yl)pyridazine as a Medicinal Chemistry Scaffold

[1] Executive Summary The pyridazine ring system represents a "privileged scaffold" in modern drug discovery, offering unique physicochemical properties—such as high water solubility and hydrogen bond acceptor capability...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The pyridazine ring system represents a "privileged scaffold" in modern drug discovery, offering unique physicochemical properties—such as high water solubility and hydrogen bond acceptor capability—that distinguish it from ubiquitous pyridine or pyrimidine analogs.

This guide focuses on 3-Chloro-6-(thiophen-3-yl)pyridazine , a bifunctional building block that merges the electron-deficient pyridazine core with an electron-rich thiophene moiety.[1] This specific arrangement provides a versatile platform for Fragment-Based Drug Design (FBDD) and Scaffold Hopping , particularly in the development of kinase inhibitors and GPCR ligands. The 3-chloro substituent serves as a reactive handle for late-stage diversification, while the thiophene ring acts as a stable, lipophilic bioisostere for phenyl groups, often improving metabolic stability and potency.

Structural & Physicochemical Profile

Understanding the electronic distribution of this scaffold is critical for predicting reactivity and binding interactions.

Electronic Architecture
  • Pyridazine Core: The 1,2-diazine system is electron-deficient (π-deficient).[1] The nitrogen atoms at positions 1 and 2 create a significant dipole and serve as weak bases (pKa ~2.3 for pyridazine itself), making them excellent hydrogen bond acceptors (HBA) for interaction with hinge regions in kinases.

  • Thiophene Moiety: The thiophen-3-yl group is electron-rich (π-excessive).[1] Attached at C6, it donates electron density into the pyridazine ring via resonance, slightly modulating the electrophilicity at the C3 position.

  • C3-Chlorine: This position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen (N2) and the para-like nitrogen (N1).[2]

Calculated Properties (In Silico)
  • LogP (Predicted): ~2.5 – 2.8 (Optimal for oral bioavailability).[1]

  • TPSA: ~25 Ų (Good membrane permeability).

  • H-Bond Acceptors: 2 (Pyridazine nitrogens).[1]

  • H-Bond Donors: 0.

Synthetic Accessibility & Core Construction

The synthesis of 3-chloro-6-(thiophen-3-yl)pyridazine relies on the desymmetrization of 3,6-dichloropyridazine.[1] The challenge lies in controlling mono-substitution to avoid the bis-coupled byproduct.

Synthesis Logic: Suzuki-Miyaura Coupling

The most robust route involves a palladium-catalyzed cross-coupling between 3,6-dichloropyridazine and thiophene-3-boronic acid .[1]

  • Regioselectivity: Since 3,6-dichloropyridazine is symmetrical, the first coupling event is statistically favored, but over-reaction is a risk.

  • Causality of Conditions:

    • Catalyst: Pd(PPh3)4 is preferred for its reliability with aryl chlorides in aqueous/organic biphasic systems.[1]

    • Base: Na2CO3 (aqueous) provides mild activation of the boronic acid without promoting rapid hydrolysis of the chloropyridazine.

    • Stoichiometry: A strictly controlled 1:1 or slight excess of the dichloride (1.1 eq) suppresses bis-coupling.[1]

Experimental Protocol: Core Synthesis

Objective: Synthesis of 3-chloro-6-(thiophen-3-yl)pyridazine.

Reagents:

  • 3,6-Dichloropyridazine (1.0 equiv)

  • Thiophene-3-boronic acid (1.0 equiv)[1]

  • Pd(PPh3)4 (0.05 equiv)

  • Na2CO3 (2.0 equiv, 2M aqueous solution)[3]

  • Solvent: 1,2-Dimethoxyethane (DME) / Ethanol (3:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine DME and Ethanol. Sparge with nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of boronic acid).

  • Assembly: Add 3,6-dichloropyridazine and thiophene-3-boronic acid.

  • Activation: Add the Pd(PPh3)4 catalyst followed immediately by the degassed Na2CO3 solution.

  • Reaction: Seal the vessel and heat to 85°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[1]

  • Workup: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM) (3x).[1]

  • Purification: Dry organic layers over MgSO4, filter, and concentrate. Purify via flash column chromatography (SiO2, gradient 0-30% EtOAc in Hexanes). The mono-coupled product typically elutes before the bis-product.[1]

Self-Validation Check:

  • LC-MS: Look for M+H peak at ~197/199 (Cl isotope pattern).[1]

  • 1H NMR: Diagnostic doublet signals for the pyridazine protons should show coupling (J ~9 Hz), confirming the asymmetry.

Functionalization Strategies (The Scaffold Utility)

Once the core is established, the C3-chloro group becomes the focal point for diversification. The scaffold supports three primary reaction pathways.[1]

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The most common application. The pyridazine ring is sufficiently electron-deficient to allow displacement of the chloride by amines, thiols, and alkoxides without transition metal catalysis.

  • Scope: Primary and secondary amines (morpholines, piperazines, anilines).

  • Conditions: Heat (80–120°C) in polar aprotic solvents (DMSO, NMP, DMF) or n-butanol. Acid catalysis (HCl) or base (DIPEA) can be used depending on the nucleophile.

Pathway B: Buchwald-Hartwig Amination

For sterically hindered amines or less nucleophilic anilines where SNAr fails, Pd-catalyzed amination is effective.[1]

  • Ligands: Xantphos or BINAP are typically required to prevent catalyst poisoning by the pyridazine nitrogens.[1]

Pathway C: Suzuki/Stille Coupling

The C3-Cl can be used in a second cross-coupling to generate 3,6-diarylpyridazines or 3-heteroaryl-6-arylpyridazines .[1]

Visualization of Synthetic Pathways

G cluster_0 Reactivity Logic Start 3,6-Dichloropyridazine Core 3-Chloro-6-(thiophen-3-yl) pyridazine (THE SCAFFOLD) Start->Core Suzuki Coupling (Thiophene-3-boronic acid) ProdA Amino-pyridazine (Kinase Hinge Binder) Core->ProdA SnAr (Amines) or Buchwald ProdB Bi-aryl System (Protein-Protein Interaction) Core->ProdB Suzuki (Ar-B(OH)2) ProdC Ether/Thioether (Metabolic Stability) Core->ProdC SnAr (RO- / RS-)

Caption: Divergent synthesis workflow starting from the 3-chloro-6-(thiophen-3-yl)pyridazine core.

Medicinal Chemistry Applications

Kinase Inhibition

The pyridazine nitrogen atoms are spatially positioned to mimic the adenine ring of ATP.

  • Hinge Binding: The N1 or N2 can accept a hydrogen bond from the backbone NH of the kinase hinge region.

  • Thiophene Role: The thiophene ring occupies the hydrophobic pocket (Gatekeeper or Solvent Front), providing lipophilic contacts. The 3-yl orientation offers a different vector than the 2-yl, potentially avoiding steric clashes with the gatekeeper residue.

Bioisosterism: Thiophene vs. Phenyl

Replacing a phenyl ring with thiophene is a classic medicinal chemistry tactic.[1]

  • Size: Thiophene is slightly smaller than phenyl, allowing it to fit into tighter pockets.[1]

  • Electronics: Thiophene is electron-rich but the sulfur atom can engage in specific "Sigma-hole" interactions or S-π interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding site.[1]

  • Metabolism: While thiophenes can be metabolic liabilities (S-oxidation), the 3-substitution pattern on the pyridazine often blocks the most reactive sites, or the thiophene can be further substituted (e.g., with Cl or Me) to block metabolic hot spots.

SAR Decision Tree

SAR Target Target Identification (e.g., Kinase, GPCR) Scaffold 3-Chloro-6-(thiophen-3-yl) pyridazine Target->Scaffold Select Core Check1 Need H-Bond Donor? Scaffold->Check1 Path1 Displace Cl with Diamines (SnAr) Check1->Path1 Yes Path2 Displace Cl with Aryl/Heteroaryl (Suzuki) Check1->Path2 No Result1 Solubility & Hinge Binding (Kinase Inhibitor) Path1->Result1 Result2 Hydrophobic Extension (Allosteric Pocket) Path2->Result2

Caption: Simplified SAR decision tree for functionalizing the scaffold based on target requirements.

Detailed Protocol: Downstream Derivatization

Experiment: Synthesis of 3-(4-Methylpiperazin-1-yl)-6-(thiophen-3-yl)pyridazine (SNAr Example).

This protocol demonstrates the displacement of the chlorine atom to install a solubilizing group, a common requirement in lead optimization.

Reagents:

  • 3-Chloro-6-(thiophen-3-yl)pyridazine (Core Scaffold)[1]

  • N-Methylpiperazine (3.0 equiv)[1]

  • Solvent: n-Butanol or DMSO[1]

Methodology:

  • Dissolve the core scaffold (100 mg) in n-Butanol (2 mL) in a microwave-compatible vial or pressure tube.

  • Add N-methylpiperazine (excess is used to drive the reaction and act as a base).[1]

  • Thermal Condition: Heat to 120°C for 12 hours (oil bath).

    • Alternative (Microwave): 140°C for 30 minutes.

  • Monitoring: Check for disappearance of the starting chloride by LC-MS.

  • Workup: Evaporate the solvent under reduced pressure (if n-Butanol). If DMSO, dilute with water and extract with EtOAc.

  • Purification: The product is basic. Purify via amine-functionalized silica or standard silica using DCM/MeOH/NH3 (90:10:1) as eluent.[1]

Data Interpretation:

  • Yield: Typically 70–90%.[1]

  • Mechanism: The reaction proceeds via a Meisenheimer-like transition state.[1] The electron-poor pyridazine ring stabilizes the negative charge intermediate, facilitating the departure of the chloride.

Safety & Handling

  • Hazard Identification: 3-Chloro-6-arylpyridazines are generally classified as Irritants (Skin/Eye/Respiratory) .[1]

  • GHS Classification: H315, H319, H335.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood, especially when using volatile amines or heating solvents.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation of the thiophene ring over long periods.

References

  • BenchChem. Exploring the Thieno[2,3-d]pyridazine Scaffold for Drug Discovery: A Technical Guide. Retrieved from 4

  • Jaballah, M. Y., et al. Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Thieme Connect. Retrieved from 5

  • Almond-Thynne, J., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016. Retrieved from 6

  • BenchChem Technical Support. Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-4-methyl-6-phenylpyridazine. Retrieved from 2

  • PubChem. 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515. Retrieved from 1

Sources

Foundational

The 3-Halo-6-Heteroarylpyridazine Scaffold: A Technical Guide to Synthesis and Pharmacological Application

Executive Summary The 1,2-diazine (pyridazine) ring system is a privileged pharmacophore in modern medicinal chemistry. Specifically, the 3-halo-6-heteroarylpyridazine core serves as a highly versatile, rigid scaffold th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-diazine (pyridazine) ring system is a privileged pharmacophore in modern medicinal chemistry. Specifically, the 3-halo-6-heteroarylpyridazine core serves as a highly versatile, rigid scaffold that enables the divergent synthesis of numerous biologically active compounds. Due to the strong dipole moment and hydrogen-bond accepting capabilities of the adjacent nitrogen atoms, pyridazine derivatives exhibit excellent pharmacokinetic profiles, improved aqueous solubility, and high target-binding affinity.

This whitepaper provides an in-depth technical analysis of the 3-halo-6-heteroarylpyridazine scaffold. We will explore the causality behind its synthetic methodologies, detail self-validating experimental protocols, and analyze its role in developing next-generation therapeutics, including monoamine oxidase B (MAO-B) inhibitors and subtype-selective


-aminobutyric acid type A (GABA-A) receptor modulators.

Structural Rationale & Pharmacophore Mapping

The selection of 3,6-dichloropyridazine as a primary starting material is driven by both electronic and geometric factors. The pyridazine ring is highly electron-deficient due to the electronegativity of the two adjacent nitrogen atoms. This electron deficiency activates the halogen atoms at the 3- and 6-positions toward Nucleophilic Aromatic Substitution (


)[1].

Crucially, the symmetry of 3,6-dichloropyridazine ensures that initial mono-substitution yields a single regioisomer. Once the first substitution occurs (e.g., the introduction of an amine or a heteroaryl group), the newly added moiety typically donates electron density back into the diazine ring. This electronic shift significantly deactivates the remaining carbon-halogen bond toward further nucleophilic attack, allowing chemists to isolate the mono-substituted 3-chloro-6-heteroarylpyridazine intermediate with high precision and yield[1]. Cyclic voltammograms of these derivatives confirm that the reduction potentials and electronic properties are heavily dependent on these donor/acceptor substituent dynamics[1].

Synthetic Methodologies & Divergent Workflows

The 3-chloro-6-heteroarylpyridazine intermediate acts as a chemical crossroad. Depending on the secondary derivatization strategy, the scaffold can be directed toward entirely different therapeutic classes.

Divergent Synthetic Pathways
  • Hydrolysis to Pyridazinones: Heating the 3-chloro intermediate in glacial acetic acid hydrolyzes the chloride to a carbonyl, yielding 3(2H)-pyridazinones. These compounds are potent MAO-B inhibitors[2],[3].

  • Hydrazinolysis and Cyclization: Reacting the 3-chloro intermediate with hydrazine hydrate yields a 3-hydrazinyl derivative. Subsequent condensation with an orthoester (e.g., triethyl orthoformate) forces a cyclization event, forming the fused [1,2,4]triazolo[4,3-b]pyridazine system[4].

SyntheticPathway SM 3,6-Dichloropyridazine (Starting Material) Intermediate 3-Chloro-6-heteroarylpyridazine (Key Intermediate) SM->Intermediate Suzuki-Miyaura Cross-Coupling Pyridazinone 3(2H)-Pyridazinones (MAO-B Inhibitors) Intermediate->Pyridazinone Glacial AcOH Hydrolysis Triazolo [1,2,4]Triazolo[4,3-b]pyridazines (GABA-A Modulators) Intermediate->Triazolo 1. Hydrazine 2. Orthoester Cyclization

Divergent synthetic pathways from 3,6-dichloropyridazine to bioactive scaffolds.

Self-Validating Protocol: Synthesis of 3-Chloro-6-hydrazinylpyridazine

To synthesize the critical precursor for triazolopyridazines, a controlled hydrazinolysis is required. The following protocol is designed with built-in validation checkpoints to ensure reaction fidelity[4].

Reagents & Equipment:

  • 3,6-Dichloropyridazine (1.0 equiv)

  • Hydrazine hydrate (80% aqueous, 1.2 equiv)

  • Absolute ethanol (Solvent)

  • Reflux apparatus

Step-by-Step Methodology:

  • Initiation: Dissolve 3,6-dichloropyridazine in absolute ethanol at room temperature. Causality: Ethanol acts as a polar protic solvent, stabilizing the anionic Meisenheimer complex transition state during the

    
     reaction.
    
  • Addition: Add hydrazine hydrate dropwise. Causality: Hydrazine is a powerful "alpha-effect" nucleophile. Slow addition prevents localized excess, mitigating the risk of unwanted di-hydrazinolysis.

  • Thermal Activation: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: EtOAc/Hexane 1:1).

    • Validation Check: The starting material (

      
      ) should disappear, replaced by a highly UV-active, lower-mobility product spot (
      
      
      
      ). The lower
      
      
      is caused by the introduction of the highly polar, hydrogen-bonding
      
      
      group.
  • Isolation: Cool the reaction mixture to 0°C in an ice bath.

    • Validation Check: A crystalline solid should precipitate. The product is significantly less soluble in cold ethanol than the starting material due to intermolecular hydrogen bonding.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol, and dry under reduced pressure to yield 3-chloro-6-hydrazinylpyridazine.

Biological Applications & Mechanisms of Action

Derivatives of the 3-halo-6-heteroarylpyridazine scaffold exhibit profound polypharmacology depending on their functionalization.

Subtype-Selective GABA-A Receptor Modulation

Classical benzodiazepines (e.g., diazepam) bind non-selectively to the allosteric site of GABA-A receptors containing


, 

,

, and

subunits. The activation of the

subunit is primarily responsible for the sedative and amnesic side effects of these drugs[5],[6].

By converting the 3-chloro-6-heteroarylpyridazine core into a [1,2,4]triazolo[4,3-b]pyridazine (such as the clinical candidate L-838,417), medicinal chemists achieved functional selectivity. These fused heterocyclic ligands act as partial agonists or positive allosteric modulators (PAMs) specifically at the


 and 

subunits, while exhibiting near-zero intrinsic efficacy at the

subunit[5],[6]. This precise target engagement yields robust anxiolytic and anticonvulsant effects without inducing sedation[6].

GABAPathway Ligand Triazolopyridazine Ligand Receptor GABA-A Receptor (α2/α3 Subtypes) Ligand->Receptor Binds Conformation Allosteric Shift Receptor->Conformation Induces Channel Cl- Channel Opening Conformation->Channel Facilitates Effect Anxiolytic Effect (Non-sedating) Channel->Effect Hyperpolarizes

Allosteric modulation of α2/α3 GABA-A receptors by triazolopyridazines.

MAO-B Inhibition via Pyridazinones

When the 3-chloro group is hydrolyzed, the resulting 3(2H)-pyridazinone derivatives demonstrate high affinity for Monoamine Oxidase B (MAO-B). MAO-B is an enzyme responsible for the degradation of dopamine in the central nervous system; its inhibition is a primary therapeutic strategy for Parkinson's disease[2]. Studies have shown that substituting the 6-position with piperazine or morpholine derivatives (e.g., 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone) yields highly selective MAO-B inhibitors with excellent selectivity indices over MAO-A[2],[3].

Antiviral Properties

Recent screening of pyridazine derivatives has also unveiled significant antiviral properties. Specifically, fused pyridazino[4,3-e][1,2,4]triazine derivatives, synthesized from 3-chloro precursors, have demonstrated potent inhibitory effects against the Hepatitis A Virus (HAV) in in vitro HEPG2 cell assays[7],[8].

Quantitative Data Summary

The following table summarizes the comparative pharmacology of various pyridazine-derived scaffolds discussed in this guide, highlighting how structural modifications dictate biological targeting.

Scaffold TypeKey Substituent (Position 6)Primary TargetBiological EffectReference
3(2H)-Pyridazinone 4-(2-fluorophenyl)piperazineMAO-B EnzymeSelective Inhibition (High SI over MAO-A)[3]
3(2H)-Pyridazinone 4-(3-methoxyphenyl)piperazineMAO-B EnzymeSelective Inhibition[2]
[1,2,4]Triazolo[4,3-b]pyridazine 2-methyl-2H-triazol-3-ylmethoxyGABA-A (

/

)
Anxiolytic (Non-sedating)[6]
Pyridazino[4,3-e][1,2,4]triazine 4-(4-chlorophenylamino)Hepatitis A VirusAntiviral Activity[8]

Conclusion

The 3-halo-6-heteroarylpyridazine scaffold is a master key in medicinal chemistry. By exploiting the distinct electronic properties of the diazine ring, chemists can execute highly controlled, regioselective substitutions. Whether navigating toward MAO-B inhibiting pyridazinones via hydrolysis, or synthesizing non-sedating GABA-A modulators via hydrazinolysis and cyclization, the predictable reactivity and robust pharmacokinetic properties of this core make it an indispensable tool in modern drug discovery.

References

  • Electrochemical and Spectroscopic Studies of Pyridazine Derivatives Portugaliae Electrochimica Acta URL: [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors MDPI URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors National Institutes of Health (PMC) URL:[Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation MDPI URL:[Link]

  • A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface National Institutes of Health (PMC) URL:[Link]

  • 6-(2-methyl-2H-[1,2,4]triazol-3-ylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine): role of GABA(A) receptor subtypes PubMed URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Highly Chemoselective Synthesis of 3-Chloro-6-(thiophen-3-yl)pyridazine via Suzuki-Miyaura Cross-Coupling

Content Type: Technical Protocol & Application Guide Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Strategic Context & Mechanistic Causality Pyridazine scaffolds are highly va...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Protocol & Application Guide Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Strategic Context & Mechanistic Causality

Pyridazine scaffolds are highly valued in medicinal chemistry as metabolically stable bioisosteres for phenyl and pyridine rings. The functionalization of commercially available 3,6-dichloropyridazine via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a foundational transformation in drug discovery[1]. However, achieving strict chemoselectivity—halting the reaction at mono-arylation to yield 3-chloro-6-(thiophen-3-yl)pyridazine—requires precise control over the catalytic cycle and reaction environment.

The Causality of Chemoselectivity: 3,6-Dichloropyridazine is a highly electron-deficient heterocycle. Because of this electron deficiency, the initial oxidative addition of the Pd(0) catalyst into the first C–Cl bond is rapid and thermodynamically favorable. Following transmetalation with thiophen-3-ylboronic acid and subsequent reductive elimination, the newly formed 3-chloro-6-(thiophen-3-yl)pyridazine is significantly less electron-deficient. The electron-rich thiophene ring donates electron density into the pyridazine system, raising the activation energy required for a second oxidative addition[2].

By strictly controlling the stoichiometry (1:1 ratio) and utilizing a bidentate ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene), the catalyst is sterically and electronically tuned to favor the mono-coupled product while actively suppressing bis-arylation[3].

Mechanistic Pathway of Chemoselectivity

Mechanism SM 3,6-Dichloropyridazine (Electron-Deficient) OA1 Fast Oxidative Addition (Pd) SM->OA1 Intermediate Pd-Complex OA1->Intermediate TM_RE Transmetalation & Reductive Elimination Intermediate->TM_RE Thiophen-3-ylboronic acid Product 3-Chloro-6-(thiophen-3-yl)pyridazine (Electronically Deactivated) TM_RE->Product OA2 Slow Oxidative Addition (Pd) Product->OA2 Excess reagents/Heat BisProduct Bis-arylated Byproduct OA2->BisProduct

Figure 1: Electronic deactivation pathway governing mono-arylation chemoselectivity.

Reaction Optimization & Quantitative Data

To establish a self-validating system, a matrix of conditions must be evaluated. The table below summarizes the quantitative optimization data. The use of Pd(dppf)Cl₂ in a biphasic 1,4-dioxane/water system with K₂CO₃ proves optimal, minimizing hydrolytic dehalogenation and bis-arylation[3].

EntryCatalyst SystemSolvent System (v/v)BaseTemp (°C)Mono:Bis RatioYield (%)
1Pd(PPh₃)₄ (5 mol%)Toluene/EtOH/H₂O (2:1:1)Na₂CO₃9085:1565
2 Pd(dppf)Cl₂ (5 mol%) 1,4-Dioxane/H₂O (3:1) K₂CO₃ 80 95:5 82
3Pd(dppf)Cl₂ (5 mol%)DMF/H₂O (4:1)K₂CO₃10070:3054
4Pd(OAc)₂ / SPhosTHF/H₂O (4:1)K₃PO₄7090:1078

Data Interpretation: The large bite angle of the dppf ligand accelerates reductive elimination and stabilizes the catalyst against precipitation, which is crucial for heteroaryl couplings. A temperature of 80 °C provides sufficient thermal energy to overcome the activation barrier for the first oxidative addition without driving the deactivated second oxidative addition.

Detailed Experimental Protocol

Self-Validating Design: This protocol incorporates in-process controls (IPC) to ensure trustworthiness and verifiable success at each critical stage.

Materials Required:
  • 3,6-Dichloropyridazine: 745 mg (5.0 mmol, 1.0 equiv)

  • Thiophen-3-ylboronic acid: 640 mg (5.0 mmol, 1.0 equiv)

  • Potassium Carbonate (K₂CO₃): 1.38 g (10.0 mmol, 2.0 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂: 204 mg (0.25 mmol, 5 mol%)

  • Solvents: 1,4-Dioxane (15 mL) and Deionized Water (5 mL)

Step-by-Step Methodology:
  • Reagent Assembly: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 3,6-dichloropyridazine, thiophen-3-ylboronic acid, and K₂CO₃.

  • Solvent Addition: Add 15 mL of 1,4-dioxane and 5 mL of water.

    • Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic base. The dissolved base coordinates with the boronic acid to form a reactive, electron-rich boronate complex, which is essential for the transmetalation step.

  • Degassing (Critical Step): Sparge the heterogeneous mixture with Argon gas for a minimum of 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state and promotes the undesired homocoupling of the boronic acid. Strict deoxygenation is a non-negotiable requirement for high yields[3].

  • Catalyst Introduction: Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst under a positive stream of Argon. Seal the Schlenk flask securely.

  • Heating: Immerse the flask in a pre-heated oil bath or heating block at 80 °C. Stir vigorously (800+ rpm) for 15 hours to ensure adequate mixing of the biphasic system[3].

  • In-Process Control (IPC): After 14 hours, halt stirring to allow phase separation. Sample the upper organic layer for TLC (Hexanes/EtOAc 3:1) or LC-MS analysis.

    • Validation: The reaction is deemed successful and complete if the starting material mass (m/z 149) is depleted and the mono-coupled product (m/z 197 [M+H]⁺) is the dominant peak.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and partition with water (20 mL). Extract the aqueous layer with additional Ethyl Acetate (2 × 15 mL). Wash the combined organic layers with saturated NaCl brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dark residue via silica gel flash chromatography using a gradient elution of 5% to 20% Ethyl Acetate in Hexanes. The target compound typically elutes at ~15% EtOAc.

Process Workflow Visualization

Workflow Step1 1. Reagent Assembly 3,6-DCP, Boronic Acid, K2CO3 Step2 2. Solvent Addition 1,4-Dioxane / H2O (3:1) Step1->Step2 Step3 3. Degassing Argon Sparge (15 min) Step2->Step3 Step4 4. Catalysis & Heating Pd(dppf)Cl2, 80 °C, 15 h Step3->Step4 Step5 5. Workup & Extraction EtOAc / Brine Wash Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

References

  • Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Towards dual inhibitors of the MET kinase and WNT signaling pathway; design, synthesis and biological evaluation Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Source: Molecules (MDPI / ResearchGate) URL:[Link]

Sources

Application

Protocol for selective mono-arylation of 3,6-dichloropyridazine

Application Notes & Protocols Introduction: The Strategic Value of Mono-Arylated Pyridazines The 3,6-dichloropyridazine scaffold is a cornerstone in medicinal chemistry, serving as a versatile starting material for a vas...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Introduction: The Strategic Value of Mono-Arylated Pyridazines

The 3,6-dichloropyridazine scaffold is a cornerstone in medicinal chemistry, serving as a versatile starting material for a vast array of biologically active compounds.[1][2] Its derivatives are integral to the development of therapeutics in areas such as oncology, antimicrobials, and central nervous system (CNS) disorders.[2][3] The core challenge and opportunity lie in the selective functionalization of this symmetrical molecule. Achieving selective mono-arylation, replacing a single chlorine atom with an aryl group, is a critical transformation that unlocks access to a diverse chemical space for drug discovery. This protocol provides a detailed, field-proven methodology for achieving high selectivity in this reaction, focusing on the widely applicable Suzuki-Miyaura cross-coupling reaction.

Mechanistic Rationale for Selectivity

The selective mono-arylation of a dihalogenated heterocycle is a non-trivial synthetic challenge. The inherent reactivity of the second C-Cl bond often leads to competitive di-arylation, resulting in reduced yields of the desired mono-arylated product and creating difficult purification challenges. Control over this selectivity is paramount and can be achieved by carefully manipulating several key reaction parameters.

The palladium-catalyzed Suzuki-Miyaura coupling is the most robust method for this transformation.[4][5] The catalytic cycle, illustrated below, involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate1 Ar-Pd(II)(Cl)L_n Pd0->Intermediate1 Transmetalation Transmetalation Intermediate2 Ar-Pd(II)(Ar')L_n Intermediate1->Intermediate2 Intermediate2->Pd0 RedElim Reductive Elimination Product Mono-arylated Product (Ar-Ar') RedElim->Product ArX 3,6-Dichloropyridazine (Ar-Cl) ArX->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation

Figure 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

The key to achieving mono-selectivity lies in ensuring the rate of the first oxidative addition (k₁) is significantly faster than the second (k₂), or by limiting the availability of the coupling partner. This control is exerted through:

  • Catalyst and Ligand Selection : The choice of the phosphine ligand is critical. Bulky, electron-rich ligands (e.g., Xantphos, SPhos) can increase the steric hindrance around the palladium center after the first arylation, thereby disfavoring the oxidative addition of the second, now more sterically encumbered, C-Cl bond.[5][6] This "catalyst-controlled" approach is a powerful strategy for directing selectivity.[7]

  • Stoichiometry : Utilizing a slight deficiency or an equimolar amount of the arylboronic acid relative to the 3,6-dichloropyridazine ensures that the boronic acid is consumed before significant di-arylation can occur.[8]

  • Reaction Conditions : Lower temperatures and shorter reaction times can favor the formation of the mono-arylated product, as the second coupling step typically requires a higher activation energy. The choice of base and solvent system can also modulate catalyst activity and selectivity.[9][10]

Experimental Protocol: Selective Mono-Arylation

This protocol details a general method for the selective mono-Suzuki coupling of 3,6-dichloropyridazine with a representative arylboronic acid.

Materials and Reagents
  • 3,6-Dichloropyridazine (98%+)

  • Arylboronic Acid (e.g., 4-Methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (or other suitable Pd catalyst/ligand system)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Ethyl Acetate, ACS grade

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel (for column chromatography)

  • Argon or Nitrogen gas (high purity)

Equipment
  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heat plate

  • Condenser

  • Inert atmosphere manifold (Schlenk line)

  • Syringes and needles

  • Rotary evaporator

  • Glassware for extraction and chromatography

Workflow Diagram

Workflow start Start setup Assemble and purge Schlenk flask with Ar/N₂ start->setup add_solids Add 3,6-dichloropyridazine, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄ setup->add_solids add_liquids Add degassed dioxane and water via syringe add_solids->add_liquids react Heat reaction mixture (e.g., 80-90 °C) with stirring add_liquids->react monitor Monitor reaction progress by TLC/LC-MS react->monitor quench Cool to RT and quench with water monitor->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash combined organic layers with water and brine extract->wash dry Dry over MgSO₄, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify end Characterize final product (NMR, MS) purify->end

Figure 2: Step-by-step experimental workflow for mono-arylation.
Step-by-Step Procedure
  • Reaction Setup : Place a magnetic stir bar into a dry Schlenk flask. Seal the flask and connect it to a Schlenk line. Evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Addition of Solids : Under a positive flow of inert gas, add 3,6-dichloropyridazine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.0-1.2 equiv), potassium carbonate (3.0 mmol, 3.0 equiv), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The solvent mixture is critical for dissolving both the organic and inorganic reagents.[9]

  • Reaction : Seal the flask and place it in a preheated oil bath at 90 °C. Stir the mixture vigorously. The reaction mixture will typically turn dark.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting dichloropyridazine and the appearance of a new, less polar spot (the product).

  • Work-up : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying : Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure mono-arylated product.

Data and Optimization Parameters

The success of selective mono-arylation is highly dependent on the specific substrates and conditions used. The following table summarizes key parameters and their typical effects, providing a starting point for optimization.

ParameterCondition / ReagentRationale & Expected OutcomeSelectivity (Mono:Di)
Pd Catalyst Pd(PPh₃)₄Standard, effective general catalyst.Good
Pd(OAc)₂ + LigandAllows for tuning with specific ligands.Variable to Excellent
Ligand Xantphos, SPhosBulky, electron-rich ligands. Increase steric hindrance to prevent the second coupling.[5]Excellent
PPh₃Less bulky, may lead to lower selectivity.Moderate to Good
Base K₂CO₃, Na₂CO₃Mild bases, generally effective in aqueous/organic mixtures.[9][11]Good
Cs₂CO₃More soluble and often more effective, but more expensive.Very Good
Solvent Dioxane/H₂O, Toluene/EtOH/H₂OCommon solvent systems that facilitate dissolution of all components.[9]Good
THF/H₂OAnother effective solvent system.Good
Boronic Acid 1.0 - 1.2 equivalentsLimiting the amount of the boronic acid is a primary method to prevent di-arylation.[8]High
Temperature 70 - 100 °CBalances reaction rate with catalyst stability and selectivity. Lower temperatures may favor mono-arylation.Good to Excellent

Troubleshooting and Field Insights

  • Problem: Low or no conversion.

    • Insight: The palladium catalyst may be inactive. Ensure all reagents and solvents are anhydrous and that the system is thoroughly degassed. Using a palladium pre-catalyst can sometimes improve reproducibility.[9]

  • Problem: Significant formation of the di-arylated product.

    • Insight: The reaction conditions are too harsh or the ligand is not providing sufficient steric hindrance. Reduce the reaction temperature, decrease the equivalents of boronic acid to 1.0, or switch to a bulkier ligand like Xantphos or RuPhos.

  • Problem: Formation of boronic acid homocoupling product (Ar'-Ar').

    • Insight: This side reaction is often promoted by the presence of oxygen. Ensure the reaction setup is strictly anaerobic. Brief degassing of the solvent mixture by bubbling argon through it for 5-10 minutes prior to addition can be beneficial.[9]

Conclusion

The selective mono-arylation of 3,6-dichloropyridazine is a powerful and essential transformation for modern drug discovery. By carefully controlling the reaction parameters—particularly the catalyst/ligand system, stoichiometry, and temperature—researchers can efficiently synthesize valuable mono-arylated pyridazine intermediates. The protocol described herein provides a robust and adaptable foundation for achieving high selectivity, enabling the rapid diversification of this privileged heterocyclic core.

References

  • Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. (URL not available)
  • Organic Syntheses. (2023). α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Organic Syntheses, 100, 99–112. Available from: [Link]

  • MDPI. (2024). Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. Molecules, 29(9), 2165. Available from: [Link]

  • ResearchGate. (2025). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Available from: [Link]

  • MDPI. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 4(3), 260-281. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights. PMC. Available from: [Link]

  • ZCPC. (2025). 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates. API Manufacturer-ZCPC. Available from: [Link]

  • ResearchGate. (n.d.). Temperature‐Controlled Selective Mono‐ vs. Di‐ortho‐Arylation for the Synthesis of Arylhydrazine Derivatives. Available from: [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5674-5697. Available from: [Link]

  • National Center for Biotechnology Information. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. Available from: [Link]

  • Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry, 87(11), 7386-7395. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation. Chemical Communications. Available from: [Link]

  • Google Patents. (n.d.). US3004027A - Process for purification of 3,6-dichloropyridazine.
  • MDPI. (n.d.). Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. Available from: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the visible-light mediated C–H direct arylation of diazines with aryldiazonium salts... Available from: [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1957. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Semantic Scholar. (n.d.). Palladium catalyzed selective mono-arylation of o-carboranes via B-H activation. Available from: [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Selective C2+ alcohol synthesis by CO2 hydrogenation via a reaction-coupling strategy. Catalysis Science & Technology. Available from: [Link]

  • ResearchGate. (2025). Stereoselective Palladium‐Catalyzed C(sp)−H Mono‐Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-6-(thiophen-3-yl)pyridazine

Introduction: The Strategic Value of the Pyridazine Scaffold In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocycles are of paramount importance. Among them, the pyridazine core, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyridazine Scaffold

In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocycles are of paramount importance. Among them, the pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, represents a "privileged scaffold".[1] Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, make it a key component in numerous biologically active compounds. The electron-deficient nature of the pyridazine ring, conferred by the two electronegative nitrogen atoms, not only influences its pharmacokinetic profile but also provides a handle for chemical modification.[2]

One of the most powerful methods for functionalizing this core is the Nucleophilic Aromatic Substitution (SNAr) reaction. This guide focuses on a particularly versatile building block: 3-Chloro-6-(thiophen-3-yl)pyridazine . The presence of a displaceable chlorine atom on the electron-poor pyridazine ring, coupled with the thiophene moiety—a common isostere for phenyl rings in drug design—makes this substrate an ideal starting point for generating diverse molecular libraries. These application notes provide an in-depth exploration of the SNAr mechanism on this substrate and offer detailed, field-proven protocols for its reaction with various classes of nucleophiles.

The SNAr Mechanism on an Activated Pyridazine System

Unlike electron-rich aromatic rings that typically undergo electrophilic substitution, the pyridazine ring is highly susceptible to nucleophilic attack.[3] The SNAr reaction does not proceed via a direct Sₙ2 displacement, which is sterically impossible, or an Sₙ1 pathway, which would involve an unstable aryl cation.[4] Instead, it follows a two-step addition-elimination pathway.[5]

Step 1: Nucleophilic Addition (Rate-Determining Step) The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon).[6] This step is typically the slowest and therefore rate-determining, as it temporarily disrupts the aromaticity of the ring. The two nitrogen atoms in the pyridazine ring act as powerful electron-withdrawing groups, polarizing the C-Cl bond and making the C3 position highly electrophilic and ripe for attack.[7] This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[8][9] The stability of this complex is crucial, and the negative charge is effectively delocalized onto the electronegative nitrogen atoms, particularly when the attack occurs at positions ortho or para to them (i.e., positions 3, 6, and 4).[4][6]

Step 2: Elimination of the Leaving Group (Fast Step) In the second step, the aromaticity of the ring is restored through the expulsion of the leaving group, in this case, a chloride ion. This step is rapid as it leads to a more stable, neutral aromatic product.[5]

Caption: The addition-elimination mechanism of SNAr.

Core Experimental Parameters: A Causal Analysis

The success of an SNAr reaction hinges on the careful selection of several key parameters. Understanding the role of each component is critical for optimization and troubleshooting.

  • Substrate Activation: The inherent electron deficiency of the pyridazine ring is the primary driver of reactivity. No additional activating groups (like a nitro group) are necessary, making this a highly versatile system.[10]

  • Nucleophile: The nature of the nucleophile is paramount. Stronger nucleophiles react faster. The general order of reactivity for common nucleophiles is: Thiolates (RS⁻) > Alkoxides (RO⁻) > Amines (R₂NH).[11][12] Weak nucleophiles, such as alcohols or neutral amines, often require the presence of a base to generate the more potent anionic form (alkoxide or amide) in situ.

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN) are the solvents of choice.[11] They are effective at solvating the charged Meisenheimer complex, thereby stabilizing it and lowering the activation energy of the rate-determining step. They do not participate in hydrogen bonding, which would otherwise solvate and deactivate the anionic nucleophile.

  • Base: A base is often required for two primary reasons:

    • To deprotonate the nucleophile: For nucleophiles like phenols, thiols, or secondary amines, a base is needed to generate the more reactive conjugate base.

    • To act as an acid scavenger: The reaction often produces HCl as a byproduct. A base, such as K₂CO₃, Cs₂CO₃, or an organic amine like Diisopropylethylamine (DIPEA), is needed to neutralize it, preventing the protonation and deactivation of the nucleophile or acid-catalyzed side reactions.

  • Temperature: Many SNAr reactions proceed efficiently at elevated temperatures (e.g., 80-150 °C). Increased temperature provides the necessary activation energy for the initial nucleophilic attack. However, excessively high temperatures can lead to side reactions, such as hydrolysis of the substrate to the corresponding pyridazinone, especially if water is present.[13]

workflow start Reaction Setup reagents Combine Substrate, Nucleophile, Base in Polar Aprotic Solvent start->reagents atmosphere Establish Inert Atmosphere (N₂ or Ar) reagents->atmosphere heating Heat to Target Temp. (e.g., 80-120 °C) atmosphere->heating monitoring Monitor by TLC / LC-MS heating->monitoring monitoring->heating Incomplete workup Aqueous Work-up monitoring->workup Complete extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying purification Purification drying->purification chromatography Silica Gel Column Chromatography purification->chromatography characterization Characterization (NMR, MS, etc.) chromatography->characterization

Caption: General experimental workflow for SNAr reactions.

Application Protocols

Preliminary Step: Synthesis of 3-Chloro-6-(thiophen-3-yl)pyridazine

This substrate can be readily prepared via a Suzuki-Miyaura cross-coupling reaction from commercially available starting materials.

  • Reaction: 3,6-Dichloropyridazine with Thiophen-3-ylboronic acid.

  • Conditions: A palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a solvent system like DME/water are typically used.[13] The reaction is heated until the starting material is consumed, followed by standard work-up and purification.

Protocol 1: Synthesis of N-Aryl-6-(thiophen-3-yl)pyridazin-3-amine
  • Objective: To demonstrate a typical C-N bond formation using a primary aniline as the nucleophile.

Reagents & MaterialsAmount (1 mmol scale)M.W.Moles (mmol)Eq.
3-Chloro-6-(thiophen-3-yl)pyridazine210.7 mg210.681.01.0
4-Methoxyaniline135.5 mg123.151.11.1
Cesium Carbonate (Cs₂CO₃)651.8 mg325.822.02.0
Anhydrous N,N-Dimethylformamide (DMF)5 mL---

Step-by-Step Procedure:

  • Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-6-(thiophen-3-yl)pyridazine (210.7 mg, 1.0 mmol), 4-methoxyaniline (135.5 mg, 1.1 mmol), and cesium carbonate (651.8 mg, 2.0 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate/Hexane eluent system) until the starting chloro-pyridazine spot is no longer visible (typically 4-8 hours).[8]

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Synthesis of 3-Phenoxy-6-(thiophen-3-yl)pyridazine
  • Objective: To illustrate a C-O bond formation, which often requires stronger basic conditions to generate the nucleophilic phenoxide.

Reagents & MaterialsAmount (1 mmol scale)M.W.Moles (mmol)Eq.
3-Chloro-6-(thiophen-3-yl)pyridazine210.7 mg210.681.01.0
Phenol103.5 mg94.111.11.1
Sodium Hydride (NaH, 60% in oil)48 mg24.00 (net)1.21.2
Anhydrous Dimethyl Sulfoxide (DMSO)5 mL---

Step-by-Step Procedure:

  • Safety First: Sodium hydride is highly reactive and flammable. Handle only under an inert atmosphere and away from water.

  • Nucleophile Preparation: To a dry 25 mL round-bottom flask under a nitrogen atmosphere, add phenol (103.5 mg, 1.1 mmol) and anhydrous DMSO (2 mL). Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (48 mg of 60% dispersion, 1.2 mmol) portion-wise. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Substrate Addition: Add a solution of 3-chloro-6-(thiophen-3-yl)pyridazine (210.7 mg, 1.0 mmol) in anhydrous DMSO (3 mL) to the phenoxide solution via syringe.

  • Reaction: Heat the reaction mixture to 120 °C and stir.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of starting material and the appearance of the product mass (typically 6-12 hours).[8]

  • Work-up: Cool the reaction to room temperature. Very carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL) while cooling in an ice bath.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, dilute with water (40 mL), and extract with ethyl acetate (3 x 30 mL). Proceed with washing, drying, and column chromatography as described in Protocol 1.

Protocol 3: Synthesis of 3-(Phenylthio)-6-(thiophen-3-yl)pyridazine
  • Objective: To perform a C-S bond formation using a thiol, which is a highly potent nucleophile.

Reagents & MaterialsAmount (1 mmol scale)M.W.Moles (mmol)Eq.
3-Chloro-6-(thiophen-3-yl)pyridazine210.7 mg210.681.01.0
Thiophenol121.2 mg (110 μL)110.171.11.1
Potassium Carbonate (K₂CO₃)276.4 mg138.212.02.0
Anhydrous Acetonitrile (MeCN)5 mL---

Step-by-Step Procedure:

  • Setup: In a 25 mL round-bottom flask, combine 3-chloro-6-(thiophen-3-yl)pyridazine (210.7 mg, 1.0 mmol), potassium carbonate (276.4 mg, 2.0 mmol), and anhydrous acetonitrile (5 mL).

  • Nucleophile Addition: Add thiophenol (110 μL, 1.1 mmol) via syringe.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) under a nitrogen atmosphere. Thiols are excellent nucleophiles, so this reaction is often faster and requires milder conditions.[14][15]

  • Monitoring: Monitor by TLC. The reaction is often complete in 1-4 hours.

  • Work-up: Cool the reaction mixture and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography as described in Protocol 1 to yield the desired thioether.

Data Summary and Troubleshooting

Table 1: Comparative Overview of SNAr Reactions

Nucleophile ClassExample NucleophileBaseSolventTemp. (°C)Typical Time (h)Expected Yield
Nitrogen 4-MethoxyanilineCs₂CO₃DMF1004-870-90%
Oxygen PhenolNaHDMSO1206-1250-75%
Sulfur ThiophenolK₂CO₃MeCN821-485-95%

Table 2: Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Nucleophile is too weak / Base is not strong enough. 3. Deactivated catalyst (if applicable) or poor quality reagents.1. Increase reaction temperature in 10-20 °C increments. 2. For O- or N-nucleophiles, switch from K₂CO₃ to a stronger base like Cs₂CO₃ or use NaH to pre-form the anion.[11] 3. Use freshly opened, anhydrous solvents and high-purity reagents.
Formation of Pyridazinone Side Product Presence of water in the reaction mixture, leading to hydrolysis of the chloropyridazine at high temperature.Use anhydrous solvents and reagents. Dry glassware thoroughly. Run the reaction under a strict inert atmosphere.[13]
Multiple Spots on TLC 1. Incomplete reaction. 2. Product degradation. 3. Formation of side products (e.g., self-coupling).1. Allow the reaction to run longer or increase the temperature. 2. Consider lowering the reaction temperature. 3. Ensure an inert atmosphere is maintained; degas the solvent if necessary.

Conclusion

The 3-chloro-6-(thiophen-3-yl)pyridazine scaffold is an exceptionally valuable platform for chemical synthesis. The protocols and principles outlined in this guide demonstrate that nucleophilic aromatic substitution is a robust and reliable strategy for its derivatization. By rationally selecting the nucleophile, base, solvent, and temperature, researchers can efficiently generate a vast array of novel substituted pyridazines. This capability is instrumental in the fields of medicinal chemistry and materials science, enabling the rapid exploration of chemical space in the pursuit of new therapeutic agents and functional materials.

References

  • Vertex AI Search. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • Semantic Scholar. (n.d.). The preparation of highly substituted pyridazines via a tethered imine-enamine (TIE) procedure.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • NPTEL Archive. (n.d.). Lecture 15 Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reaction mechanism. Retrieved from [Link]

  • Durham E-Theses. (n.d.). A scaffold for the synthesis of highly functionalised heterocycles. Retrieved from [Link]

  • QM Magic Class. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. Retrieved from [Link]

  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 2008–2018. [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Retrieved from [Link]

  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Retrieved from [Link]

  • ChemConnections. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). Retrieved from [Link]

  • Patsnap. (2015, March 25). Method for synthetizing 3,6-dichloropyridazine.
  • Mayr, H., & Ofial, A. R. (2015). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 11, 1296–1305. [Link]

Sources

Application

Advanced Application Note: Palladium-Catalyzed Cross-Coupling Methodologies for Pyridazine Scaffolds

Introduction: The Pyridazine Paradox Pyridazines (1,2-diazines) represent a "privileged scaffold" in modern drug discovery, featured in kinase inhibitors (e.g., Gabazine analogs) and antihypertensives (e.g., Hydralazine)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridazine Paradox

Pyridazines (1,2-diazines) represent a "privileged scaffold" in modern drug discovery, featured in kinase inhibitors (e.g., Gabazine analogs) and antihypertensives (e.g., Hydralazine). However, they present a unique synthetic paradox that frustrates standard palladium-catalyzed cross-coupling protocols:

  • Electronic Deficiency: The two adjacent nitrogen atoms create a highly

    
    -deficient ring (
    
    
    
    of conjugate acid ~2.3), making the carbon-halogen bond less electron-rich than phenyl halides. While this theoretically facilitates nucleophilic attack, it often requires electron-rich catalysts to facilitate oxidative addition.
  • Catalyst Poisoning (The "N-Binding" Effect): The proximal nitrogen lone pairs are potent

    
    -donors. In the absence of sterically demanding ligands, pyridazines coordinate to the electrophilic Pd(II) center, forming stable, off-cycle [Pd(L)2(substrate)2] complexes that arrest the catalytic turnover.
    

This guide provides optimized conditions to overcome these barriers, focusing on Suzuki-Miyaura and Buchwald-Hartwig couplings, with specific attention to site-selectivity in di-halogenated systems.

Mechanistic Architecture & Ligand Selection[1]

To ensure turnover, the catalyst system must be engineered to disfavor N-coordination while promoting oxidative addition.

The "Bulky-Rich" Rule

For pyridazines, the ligand must be:

  • Electron-Rich: To increase the nucleophilicity of the Pd(0) species for oxidative addition into the electron-poor C-Cl bond.

  • Sterically Bulky: To physically block the coordination of the pyridazine nitrogen atoms to the palladium center.

Recommended Ligand Classes:

  • Dialkylbiaryl phosphines (Buchwald Ligands): XPhos, SPhos, RuPhos, BrettPhos.

  • Ferrocenyl phosphines: dppf, Q-Phos (crucial for site selectivity).

Visualization: The Catalytic Cycle & Arrest Pathways

The following diagram illustrates the productive cycle versus the "poisoning" pathway common in pyridazine chemistry.

CatalyticCycle Pd0 Pd(0)-L Active Species OxAdd Oxidative Addition (Pd(II)-Ar-X) Pd0->OxAdd + Pyridazine-Cl Coordination N-Coordination (Catalyst Poisoning) Pd0->Coordination + Pyridazine (N-binding) TransMet Transmetallation (Base/Boronate) OxAdd->TransMet OffCycle Stable Pd-Pyridazine Complex (DEAD END) Coordination->OffCycle RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 1: The catalytic cycle highlighting the competition between productive oxidative addition and non-productive N-coordination (poisoning).

Methodology 1: Suzuki-Miyaura Coupling[2][3][4][5][6][7][8][9][10]

Site-Selectivity in Dichloropyridazines

A critical challenge in medicinal chemistry is selectively functionalizing 3,5-dichloropyridazine or 3,6-dichloropyridazine. The choice of ligand dictates the regiochemical outcome.

The "Switchable" Selectivity Protocol (3,5-Dichloropyridazine)[1][2]
  • C3-Selective: Uses dppf .[1][2] The bite angle and electronic properties favor the more electron-deficient C3 position (adjacent to N).

  • C5-Selective: Uses Q-Phos .[1][2] The extreme steric bulk forces reaction at the less hindered C5 position.

Target PositionCatalyst SystemSolvent/BaseYieldSelectivity (Ratio)
C3

/ dppf
Dioxane /

85%> 20:1 (C3:C5)
C5

/ Q-Phos
Toluene /

78%1:9 (C3:C5)
Protocol: General Coupling for Chloropyridazines

This protocol uses SPhos , a universal workhorse for heteroaryl chlorides that prevents N-binding via its cyclohexyl rings.

Reagents:

  • 3-Chloropyridazine derivative (1.0 equiv)[3]

  • Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos (4 mol%) OR 
    
    
    
    (for simple cases)
  • Base:

    
     (2.0 equiv) - Superior to carbonate for electron-poor heterocycles.
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Procedure:

  • Degassing (Critical): Charge a reaction vial with the chloropyridazine, boronic acid, and base. Cap and purge with Argon for 5 minutes. Note: Oxygen promotes homocoupling of boronic acids, a common side-reaction.[3]

  • Solvent Prep: Separately degas the Dioxane/Water mixture by sparging with Argon for 15 minutes.

  • Catalyst Addition: Add the solvent to the solids. Add the Pd source and Ligand (or pre-catalyst) last under a positive stream of Argon.

  • Reaction: Seal and heat to 80–100 °C for 4–12 hours.

    • Checkpoint: Monitor by LCMS.[4] If the reaction stalls (conversion <50%), add a second portion of catalyst (1 mol%).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine.[4] Dry over

    
    .[3][4][5]
    
  • Purification: Flash chromatography. Note: Pyridazines are polar; use MeOH/DCM gradients if necessary.

Methodology 2: Buchwald-Hartwig Amination

Aminating chloropyridazines is difficult because the product (aminopyridazine) is often more coordinating than the starting material, leading to product inhibition.

Ligand Selection Matrix
Substrate ClassRecommended LigandBaseNotes
Primary Amines BrettPhos

Excellent for preventing bis-arylation.
Secondary Amines RuPhos

High turnover for cyclic amines.
Anilines XPhos

Tolerates weak nucleophiles.
Protocol: C-N Bond Formation

Target: Synthesis of 3-(alkylamino)pyridazine from 3-chloropyridazine.

Step-by-Step Procedure:

  • Drying: Flame-dry a Schlenk tube or microwave vial under vacuum; backfill with Argon.

  • Charge: Add

    
     (1 mol%) and BrettPhos  (2 mol%).
    
    • Why Pre-complexation? Generating the active L-Pd(0) species before adding the substrate prevents the chloropyridazine from sequestering the Pd(dba) precursor.

  • Solvent: Add anhydrous t-Amyl Alcohol or Dioxane (degassed). Stir at RT for 2 minutes until the solution turns from purple to orange/brown (indicates ligand ligation).

  • Substrate Addition: Add 3-chloropyridazine (1.0 equiv), Amine (1.2 equiv), and Base (

    
    , 1.4 equiv).
    
  • Heating: Heat to 100 °C for 2–6 hours.

    • Tip: If using NaOtBu, ensure the substrate does not contain base-sensitive esters. If esters are present, switch to

      
       and heat to 110 °C for 18h.
      

Decision Tree for Optimization

Use this logic flow to troubleshoot low yields or selectivity issues.

OptimizationTree Start Start: Low Yield? CheckSM Is SM Consumed? Start->CheckSM CheckProd Is Product Forming? CheckSM->CheckProd Yes NoConversion Catalyst Poisoning Action: Switch to XPhos/SPhos Increase Temp CheckSM->NoConversion No Homocoupling Boronic Acid Homocoupling Action: Degas better Slow addition of Boronate CheckSM->Homocoupling Yes, but wrong product Hydrolysis Hydrolysis Side-Rxn Action: Use Anhydrous Dioxane Switch base to K3PO4 CheckProd->Hydrolysis Pyridazinone formed

Figure 2: Troubleshooting logic for common pyridazine coupling failures.

References

  • Suzuki-Miyaura Coupling of Pyridazines

    • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction.[6][7] (2018). National Institutes of Health. Link

  • Site-Selectivity in Dihalogenated Heterocycles

    • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends. (2016). Chemical Science. Link

    • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling. (2014).[2][8] MDPI. Link

  • Buchwald-Hartwig Protocols

    • Buchwald-Hartwig Amination of Aryl Chlorides using XPhos.TCI Chemicals. Link

    • General protocol for Buchwald-Hartwig amination.ChemSpider Synthetic Pages. Link

  • Troubleshooting & Side Reactions

    • Preventing homo-coupling side reactions in pyridazine synthesis.BenchChem.[7][3][4] Link

Sources

Method

Application Note: Strategic Functionalization of 3-Chloro-6-(thiophen-3-yl)pyridazine with Amines

Introduction & Strategic Rationale The functionalization of the pyridazine core is a critical transformation in modern drug discovery and materials science. The molecule 3-chloro-6-(thiophen-3-yl)pyridazine represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The functionalization of the pyridazine core is a critical transformation in modern drug discovery and materials science. The molecule 3-chloro-6-(thiophen-3-yl)pyridazine represents a highly versatile building block. The thiophene ring acts as a lipophilic bioisostere for phenyl groups, while the electron-deficient pyridazine core serves as an excellent scaffold for kinase inhibitors and CNS-active agents.

Because the adjacent nitrogen atoms in the pyridazine ring significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the C3-position is highly activated toward nucleophilic attack. However, the choice of amination strategy—Nucleophilic Aromatic Substitution (SNAr) versus Palladium-Catalyzed Buchwald-Hartwig Amination—depends entirely on the steric and electronic nature of the incoming amine.

Mechanistic Pathways & Causality

The SNAr Pathway (For Aliphatic & Highly Nucleophilic Amines)

The amination of heteroaryl chlorides, particularly electron-deficient pyridazines, can often proceed via transition-metal-free SNAr under environmentally acceptable conditions[1].

  • Causality of Reactivity: The reaction proceeds via an addition-elimination mechanism. The strong electron-withdrawing effect of the pyridazine nitrogens stabilizes the anionic Meisenheimer intermediate.

  • Solvent & Base Selection: Polar aprotic solvents (e.g., NMP, DMF) accelerate the reaction by solvating the nucleophile without hydrogen-bonding to it. Mild bases like N,N-Diisopropylethylamine (DIPEA) or K2CO3 are sufficient to scavenge the generated HCl, preventing the competitive protonation of the amine nucleophile.

The Buchwald-Hartwig Pathway (For Anilines & Weakly Nucleophilic Amines)

For weakly nucleophilic amines such as anilines or sterically hindered secondary amines, SNAr is kinetically unfavorable, requiring palladium-catalyzed cross-coupling[2].

  • Causality of Ligand Choice: The use of bidentate phosphine ligands (e.g., Xantphos or BINAP) is critical. These ligands possess a large bite angle that enforces a cis-geometry on the Pd(II) intermediate, which is a strict geometric prerequisite for the final reductive elimination step to form the C-N bond[2].

  • Causality of Base Choice: Industrial applications of C-N coupling emphasize the critical role of base selection; the relative base strength determines functional group tolerance[3]. While NaOtBu is kinetically superior, it can cause the premature hydrolysis of the chloropyridazine. Therefore, Cs2CO3 is preferred as a milder, highly chemoselective alternative that stabilizes the catalytic cycle without degrading the starting material[3].

Comparative Reaction Parameters

The following table summarizes the quantitative operational parameters and expected outcomes based on the amine class employed.

Amine ClassRepresentative AminePreferred MethodologyCatalyst / LigandBaseSolvent & TempTypical Yield
Cyclic Secondary Morpholine, PiperidineSNArNoneDIPEA (2.0 eq)NMP, 90 °C85 - 95%
Primary Aliphatic Benzylamine, ButylamineSNArNoneK2CO3 (2.5 eq)EtOH, 110 °C (MW)75 - 90%
Electron-Rich Aniline p-AnisidineBuchwald-HartwigPd2(dba)3 / XantphosCs2CO3 (2.0 eq)Toluene, 100 °C70 - 85%
Electron-Poor Aniline 4-FluoroanilineBuchwald-HartwigPd(OAc)2 / BINAPNaOtBu (1.5 eq)1,4-Dioxane, 110 °C60 - 75%
Sterically Hindered tert-ButylamineBuchwald-HartwigPd2(dba)3 / SPhosNaOtBu (2.0 eq)Toluene, 110 °C50 - 65%

Experimental Workflows & Decision Matrices

Workflow Start 3-Chloro-6-(thiophen-3-yl)pyridazine Check Amine Nucleophilicity? Start->Check Aliphatic High (Primary/Secondary Aliphatic) Check->Aliphatic Aliphatic Amines Aromatic Low (Anilines, Amides, Hindered) Check->Aromatic Aromatic Amines SNAr SNAr Pathway Base: DIPEA / K2CO3 Solvent: NMP / EtOH Temp: 80-120°C Aliphatic->SNAr BHA Buchwald-Hartwig Cat: Pd2(dba)3 / Xantphos Base: Cs2CO3 / NaOtBu Temp: 90-110°C Aromatic->BHA

Decision matrix for selecting SNAr vs. Buchwald-Hartwig amination based on amine nucleophilicity.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Aryl Chloride Pd0->OxAdd + Pyridazine-Cl AmineCoord Amine Coordination Deprotonation by Base OxAdd->AmineCoord + Amine + Base RedElim Reductive Elimination C-N Bond Formation AmineCoord->RedElim - Base·HCl RedElim->Pd0 Catalyst Regeneration Product Product 3-Amino-Derivative RedElim->Product Release

Mechanistic pathway of Palladium-catalyzed Buchwald-Hartwig amination on chloropyridazines.

Detailed Protocols (Self-Validating Systems)

Protocol A: SNAr Functionalization with Morpholine

Objective: Synthesis of 4-(6-(thiophen-3-yl)pyridazin-3-yl)morpholine.

Materials:

  • 3-Chloro-6-(thiophen-3-yl)pyridazine (1.0 mmol, 196.6 mg)

  • Morpholine (1.5 mmol, 130.7 mg)

  • DIPEA (2.0 mmol, 348 µL)

  • Anhydrous NMP (3.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve 3-chloro-6-(thiophen-3-yl)pyridazine in anhydrous NMP.

  • Reagent Addition: Add DIPEA followed by morpholine. Seal the vial with a Teflon-lined crimp cap.

  • Heating: Heat the reaction mixture at 90 °C in an oil bath (or microwave reactor) for 4 hours.

  • In-Process Control (IPC): Monitor via LC-MS or TLC (Eluent: 5% MeOH in DCM). The starting material (UV active at 254 nm) should be completely consumed, replaced by a more polar product spot.

  • Quenching & Extraction: Cool to room temperature. Dilute the mixture with EtOAc (20 mL) and wash sequentially with distilled water (3 × 10 mL) and brine (10 mL) to remove the NMP and DIPEA salts.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure product.

Protocol B: Buchwald-Hartwig Amination with Aniline

Objective: Synthesis of N-phenyl-6-(thiophen-3-yl)pyridazin-3-amine.

Materials:

  • 3-Chloro-6-(thiophen-3-yl)pyridazine (1.0 mmol, 196.6 mg)

  • Aniline (1.2 mmol, 111.8 mg)

  • Pd2(dba)3 (0.02 mmol, 2 mol%, 18.3 mg)

  • Xantphos (0.04 mmol, 4 mol%, 23.1 mg)

  • Cs2CO3 (2.0 mmol, 651.6 mg)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Schlenk Technique: To an oven-dried Schlenk tube, add the chloropyridazine, Pd2(dba)3, Xantphos, and Cs2CO3.

  • Degassing: Evacuate the tube and backfill with ultra-pure Argon (Repeat 3 times). Self-Validation: Failure to rigorously exclude oxygen will result in catalyst oxidation (Pd black precipitation) and reaction failure.

  • Solvent & Amine Addition: Add anhydrous, degassed 1,4-dioxane and aniline via syringe under a positive Argon flow.

  • Heating: Seal the tube and heat the vigorously stirring mixture at 100 °C for 12–16 hours.

  • IPC: Analyze an aliquot via LC-MS. Look for the disappearance of the isotopic chlorine cluster (M, M+2) and the appearance of the desired product mass [M+H]+.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional EtOAc (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by automated flash chromatography (Silica gel, DCM/MeOH 98:2) to isolate the target compound.

References

  • Walsh, K. et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?" ResearchGate.
  • Shen, Q., Guo, F., and Hartwig, J.F. "Aryl- and Hetarylamines with Hetaryl Electrophiles." Thieme Connect.
  • "Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point." University of Windsor.

Sources

Application

Microwave-Assisted Synthesis of 3-Chloro-6-(thiophen-3-yl)pyridazine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the microwave-assisted synthesis of 3-Chloro-6-(thiophen-3-yl)pyridazine, a heterocyclic compound of interes...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the microwave-assisted synthesis of 3-Chloro-6-(thiophen-3-yl)pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol herein is designed to be a robust and efficient method, leveraging the advantages of microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields.

Introduction

Pyridazine derivatives are a class of nitrogen-containing heterocycles that feature prominently in a wide range of biologically active compounds, exhibiting antimicrobial, antifungal, and antibacterial properties, among others.[1] The incorporation of a thiophene moiety can further enhance the pharmacological profile of the pyridazine core. The target molecule, 3-Chloro-6-(thiophen-3-yl)pyridazine, serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs.

Traditional methods for the synthesis of such biaryl compounds often involve lengthy reaction times and harsh conditions. Microwave-assisted synthesis has emerged as a powerful technology in organic synthesis, offering significant advantages such as dramatically reduced reaction times, higher yields, and often, cleaner reaction profiles.[2][3] This application note details a protocol for a Suzuki-Miyaura cross-coupling reaction under microwave irradiation for the efficient synthesis of 3-Chloro-6-(thiophen-3-yl)pyridazine.

Reaction Principle: The Suzuki-Miyaura Cross-Coupling

The synthesis of 3-Chloro-6-(thiophen-3-yl)pyridazine is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound (thiophen-3-ylboronic acid) and an organic halide (3,6-dichloropyridazine). The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)Ln Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R' Complex Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Product Ar-R' (Product) Reductive_Elimination->Product Boronic_Acid R'-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation Halide Ar-X Halide->Oxidative_Addition

Caption: The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst.

Regioselectivity in the Suzuki Coupling of 3,6-Dichloropyridazine

A critical aspect of this synthesis is the regioselective mono-arylation of 3,6-dichloropyridazine. The two chlorine atoms on the pyridazine ring are electronically and sterically similar, which can lead to a mixture of mono- and di-substituted products. However, by carefully controlling the stoichiometry of the reactants (using a slight excess of the boronic acid is generally avoided in mono-substitution reactions, but in this case, a slight excess can help drive the reaction to completion for the mono-substituted product without significant formation of the di-substituted product, depending on the reactivity of the boronic acid and the catalyst system), it is possible to favor the formation of the mono-substituted product. The choice of catalyst and ligands can also influence the regioselectivity, although for symmetrical dichloropyridazines this is less of a factor than for unsymmetrical ones.[4]

Microwave-Assisted Protocol

This protocol is a representative method for the synthesis of 3-Chloro-6-(thiophen-3-yl)pyridazine based on established procedures for similar microwave-assisted Suzuki-Miyaura couplings of chloropyridazines.

Materials and Equipment
Reagent/EquipmentDetails
Starting Materials 3,6-Dichloropyridazine, Thiophen-3-ylboronic acid
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Base Potassium Carbonate (K₂CO₃)
Solvent 1,4-Dioxane and Water (4:1 v/v)
Equipment Microwave reactor, 10 mL microwave vial with a stir bar, Magnetic stirrer, Rotary evaporator, Chromatography column
Experimental Procedure

Diagram: Experimental Workflow

workflow A 1. Reagent Preparation B 2. Microwave Irradiation A->B Reaction Setup C 3. Work-up B->C Reaction Completion D 4. Purification C->D Crude Product E 5. Characterization D->E Pure Product

Caption: A streamlined workflow for the synthesis, from reagent preparation to product characterization.

Step 1: Reaction Setup

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add 3,6-dichloropyridazine (1.0 mmol, 149 mg).

  • Add thiophen-3-ylboronic acid (1.1 mmol, 141 mg).

  • Add potassium carbonate (2.0 mmol, 276 mg).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Add 5 mL of a 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial with a cap.

Step 2: Microwave Irradiation

  • Place the sealed vial into the cavity of the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15-20 minutes with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 3-Chloro-6-(thiophen-3-yl)pyridazine as a solid.

Expected Characterization Data

While a specific literature source for the complete characterization of 3-Chloro-6-(thiophen-3-yl)pyridazine was not identified, the following are expected spectral data based on the analysis of similar compounds.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 8.0-8.2 (m, 1H, thiophene-H), 7.7-7.9 (d, J ≈ 8-9 Hz, 1H, pyridazine-H), 7.5-7.7 (m, 1H, thiophene-H), 7.4-7.5 (d, J ≈ 8-9 Hz, 1H, pyridazine-H), 7.3-7.4 (m, 1H, thiophene-H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~ 160-162, 155-157, 138-140, 130-132, 128-130, 126-128, 125-127, 123-125.

  • Mass Spectrometry (EI): m/z (%) = [M]⁺, [M-Cl]⁺. The exact mass would be calculated for C₈H₅ClN₂S.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure proper sealing of the microwave vial.
Catalyst deactivationUse fresh catalyst. Degas the solvent prior to use.
Formation of Di-substituted Product Incorrect stoichiometryUse a 1:1.1 molar ratio of 3,6-dichloropyridazine to thiophen-3-ylboronic acid.
Presence of Starting Material Inefficient couplingCheck the quality of the boronic acid. Consider a different palladium catalyst or ligand system.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the microwave-assisted synthesis of 3-Chloro-6-(thiophen-3-yl)pyridazine. The use of microwave irradiation offers a rapid and efficient alternative to conventional heating methods, making it an attractive approach for the synthesis of this and other valuable heterocyclic building blocks in a research and drug development setting. The provided protocol, based on analogous and well-established procedures, serves as a strong starting point for the successful synthesis and subsequent application of this compound.

References

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
  • PMC. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024, July 27). Microwave Assisted Synthesis Of New Heterocyclic Compounds.
  • MDPI. (2015, June 3). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Retrieved from [Link]

  • Rsc.org. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Retrieved from [Link]

  • Georgia Southern University. (n.d.). Microwave Assisted Synthesis of Tri-substituted Pyridazine Exploration. Retrieved from [Link]

Sources

Method

Application Note: Reagents and Kinetic Optimization for the Buchwald-Hartwig Amination of Chloropyridazines

Introduction & Mechanistic Rationale Chloropyridazines present a unique dichotomy in palladium-catalyzed cross-coupling chemistry. On one hand, the highly electron-deficient nature of the diazine ring drastically acceler...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Chloropyridazines present a unique dichotomy in palladium-catalyzed cross-coupling chemistry. On one hand, the highly electron-deficient nature of the diazine ring drastically accelerates the oxidative addition of the C–Cl bond to the Pd(0) center compared to unactivated aryl chlorides. On the other hand, the adjacent nitrogen atoms in the pyridazine ring act as potent Lewis bases. These nitrogens readily chelate the palladium catalyst, forming off-cycle, thermodynamically stable Pd(II) dead-end complexes that lead to rapid catalyst poisoning[1].

As a Senior Application Scientist, I approach the Buchwald-Hartwig amination of these substrates not merely as a standard coupling reaction, but as a strict kinetic competition between productive catalytic turnover and catalyst deactivation. The advent of highly sterically demanding dialkylbiaryl phosphine ligands (the Buchwald ligands) has revolutionized this space. By employing massive ligand frameworks, we physically block the pyridazine nitrogens from coordinating to the palladium center, forcing the metal to remain in the productive catalytic cycle[2].

Causality in Reagent Selection: Ligands and Bases

The choice of ligand in these aminations is strictly dictated by the steric and electronic nature of the amine nucleophile.

Ligand Selection (BrettPhos vs. RuPhos): Density Functional Theory (DFT) calculations reveal that the reaction's rate-limiting step shifts depending on the amine and ligand combination[3].

  • For Primary Amines (1°): The Pd-BrettPhos system is optimal. The rate-limiting step here is oxidative addition[3]. BrettPhos is engineered with extreme steric bulk to prevent primary amines from binding twice to the Pd center, which would otherwise form an unreactive bis-amine complex[4].

  • For Secondary Amines (2°): The Pd-RuPhos system is required. Because secondary amines are inherently bulkier, the rate-limiting step shifts to reductive elimination[3]. RuPhos is specifically tuned to lower the activation energy barrier for this reductive elimination step, ensuring efficient C–N bond formation[2][3].

Base Selection: The vast majority of side-reactions and functional group incompatibilities in Buchwald-Hartwig aminations are base-mediated[5]. Strong bases like NaOtBu provide rapid deprotonation of the coordinated amine but will destroy base-sensitive functional groups (e.g., esters, nitriles, nitro groups). For highly functionalized chloropyridazines, weaker bases like Cs₂CO₃ or K₃PO₄ are mandatory, even though they may necessitate higher reaction temperatures to maintain turnover[4][5].

Reagent Selection Workflow

Workflow Substrate Chloropyridazine Substrate Amine Amine Partner Substrate->Amine Primary Primary Amines (1°) Amine->Primary Secondary Secondary Amines (2°) Amine->Secondary CatBrett BrettPhos Pd G3 (Rate-Limiting: Oxidative Addition) Primary->CatBrett CatRu RuPhos Pd G3 (Rate-Limiting: Reductive Elimination) Secondary->CatRu BaseEval Functional Group Tolerance Check CatBrett->BaseEval CatRu->BaseEval BaseStrong NaOtBu / LiHMDS (Fast, Low Tolerance) BaseEval->BaseStrong Base-stable BaseWeak Cs2CO3 / K3PO4 (Slower, High Tolerance) BaseEval->BaseWeak Base-sensitive Product Aminopyridazine Product BaseStrong->Product BaseWeak->Product

Logical workflow for selecting Buchwald-Hartwig amination reagents for chloropyridazines.

Quantitative Reagent Matrix

To streamline experimental design, the following matrix summarizes the optimal reagent combinations and expected parameters based on the amine class.

Amine ClassPreferred PrecatalystRate-Limiting StepOptimal Base (Base-Stable FGs)Optimal Base (Base-Sensitive FGs)Expected Yield Range
Primary (1°) BrettPhos Pd G3Oxidative AdditionNaOtBu / LiHMDSCs₂CO₃ / K₃PO₄75% – 95%
Secondary (2°) RuPhos Pd G3Reductive EliminationNaOtBu / LiHMDSCs₂CO₃ / K₃PO₄70% – 95%
Anilines Xantphos Pd G3Amine CoordinationNaOtBuCs₂CO₃60% – 85%

Self-Validating Experimental Protocol

Objective: High-yielding C–N bond formation with built-in diagnostic controls to ensure a self-validating workflow.

Materials:

  • Chloropyridazine substrate (1.0 equiv, 1.0 mmol)

  • Amine nucleophile (1.2 equiv, 1.2 mmol)

  • Precatalyst: BrettPhos Pd G3 (for 1° amines) or RuPhos Pd G3 (for 2° amines) (2 mol%, 0.02 mmol)

  • Base: Cs₂CO₃ (for sensitive substrates) or NaOtBu (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous 1,4-Dioxane or t-AmylOH (5.0 mL, 0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with a magnetic stir bar, the chloropyridazine (1.0 mmol), the appropriate Pd G3 precatalyst (0.02 mmol), and the selected base (2.0 mmol).

    • Causality Note: While G3 precatalysts are generally air-stable, conducting the setup in a glovebox prevents ambient moisture from degrading the strong bases or hydrolyzing the highly reactive chloropyridazine.

  • Liquid Addition: Add the amine (1.2 mmol) followed by the anhydrous solvent (5.0 mL). If the amine is a solid, add it during Step 1.

  • Reaction Initiation: Seal the vial tightly with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated aluminum block at 80 °C (if using NaOtBu) or 100 °C (if using Cs₂CO₃).

  • Kinetic Monitoring: Stir vigorously (800 rpm) for 2 to 12 hours. Monitor the reaction via LC-MS or TLC at the 2-hour mark.

  • Quench and Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic base salts and precipitated palladium.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

System Validation & Troubleshooting

To ensure this protocol acts as a self-validating system, always run a parallel positive control reaction using an unhindered model amine (e.g., morpholine or n-hexylamine).

  • Failure Mode A (Black Precipitate + Unreacted Starting Material): If both the target and control reactions fail and deposit a black Pd(0) mirror on the vial, the chloropyridazine is aggressively poisoning the catalyst. Action: Increase the steric bulk of the solvent (switch from Dioxane to t-AmylOH) to disfavor off-cycle pyridazine coordination, or increase the catalyst loading to 5 mol%.

  • Failure Mode B (Intact Catalyst + Unreacted Starting Material): If the control succeeds but the target fails with a clear/yellow solution, the steric hindrance of the target amine is preventing coordination or reductive elimination[3]. Action: Elevate the temperature to 110 °C or switch to a more specialized, highly active ligand (e.g., tBuBrettPhos).

References

  • Scholz, Ulrich, et al. "Palladium-Catalyzed C–N and C–O Coupling–A Practical Guide from an Industrial Vantage Point." University of Windsor.
  • "A Comparative Guide to Catalysts for Cross-Coupling Reactions of 6-Chloro-3-methoxypyridazin-4-amine and its Analogs." Benchchem.
  • "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
  • Maiti, Debabrata, et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." MIT Open Access Articles.
  • "Buchwald-Hartwig Amin

Sources

Application

Application Note: C-H Activation Strategies for 3-Chloro-6-(thiophen-3-yl)pyridazine Derivatives

Executive Summary The 3-Chloro-6-(thiophen-3-yl)pyridazine scaffold represents a "privileged structure" in medicinal chemistry, combining the electron-deficient pyridazine core (common in kinase inhibitors) with an elect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-Chloro-6-(thiophen-3-yl)pyridazine scaffold represents a "privileged structure" in medicinal chemistry, combining the electron-deficient pyridazine core (common in kinase inhibitors) with an electron-rich thiophene moiety. The presence of the 3-Chloro substituent acts as a critical orthogonal handle for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), necessitating C-H activation protocols that are chemoselective (preserving the C-Cl bond) and regioselective (discriminating between multiple C-H sites).

This guide details three distinct strategies to functionalize this scaffold without compromising the chloro-handle:

  • Directed C-H Arylation: Targeting the Thiophene C2' position via Pyridazine-N coordination.

  • Innate C-H Functionalization: Targeting the Thiophene C5' position via steric/electronic control.

  • Radical C-H Alkylation (Minisci): Targeting the Pyridazine C4/C5 positions.

Substrate Analysis & Reactivity Map

Understanding the electronic bias of the substrate is prerequisite to selecting the correct protocol.

  • Pyridazine Core (Electron-Deficient): Low reactivity toward electrophilic metalation (Pd(II)), but high reactivity toward nucleophilic radicals (Minisci type).

  • Thiophene Ring (Electron-Rich): High reactivity toward electrophilic palladation.[1]

  • Pyridazine Nitrogen (N2): Acts as a Lewis basic Directing Group (DG) for metals, facilitating activation at the adjacent Thiophene C2' position (forming a 5-membered metallacycle).

  • 3-Chloro Handle: Susceptible to oxidative addition by Pd(0). Protocols must utilize Pd(II) cycles or radical mechanisms to avoid dechlorination.

Visualizing the Reactivity Landscape

ReactivityMap Substrate 3-Chloro-6-(thiophen-3-yl)pyridazine Thio_C2 Thiophene C2' (DG-Assisted Site) Substrate->Thio_C2 Pd(OAc)2 (Coordination) Thio_C5 Thiophene C5' (Steric/Electronic Site) Substrate->Thio_C5 Electrophilic Palladation Py_C4_C5 Pyridazine C4/C5 (Radical/Minisci Site) Substrate->Py_C4_C5 Nucleophilic Radical Cl_Group 3-Chloro Group (Avoid Pd(0) insertion) Substrate->Cl_Group Risk Factor

Figure 1: Reactivity map highlighting the three primary zones for C-H functionalization and the critical chloro-handle constraint.

Strategy I: Directed C-H Arylation (Thiophene C2')

Mechanism: The pyridazine nitrogen (N2) coordinates to Pd(II), directing the metal to the sterically crowded but geometrically favorable C2' position of the thiophene ring. Critical Success Factor: Use of Ag(I) salts is mandatory to sequester halides and regenerate the active cationic Pd(II) species, preventing the formation of Pd(0) which would attack the C-Cl bond.

Protocol A: Pd-Catalyzed Ortho-Arylation

Target: Introduction of Aryl groups at Thiophene C2'.

ParameterConditionRationale
Catalyst Pd(OAc)₂ (5-10 mol%)Pd(II) source; avoids Pd(0) induction period.
Oxidant/Promoter Ag₂CO₃ (1.0 - 2.0 equiv)Regenerates Pd(II); abstracts iodide from coupling partner.
Coupling Partner Aryl Iodides (Ar-I)Reacts faster than Ar-Br; essential for mild conditions.
Additive PivOH (30 mol%)Pivalic acid acts as a proton shuttle (CMD mechanism).
Solvent DCE or TolueneNon-coordinating solvents promote N-directed coordination.
Temperature 80 - 110 °CSufficient for activation but below thermal dechlorination threshold.

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon flow, charge a 10 mL sealed tube with:

    • Substrate (0.2 mmol, 1.0 equiv)

    • Aryl Iodide (0.3 mmol, 1.5 equiv)

    • Pd(OAc)₂ (2.2 mg, 5 mol%)

    • Ag₂CO₃ (55 mg, 1.0 equiv)

    • PivOH (6 mg, 30 mol%)

  • Solvation: Add anhydrous DCE (2.0 mL). Seal the tube with a Teflon-lined cap.

  • Reaction: Stir vigorously at 100 °C for 16–24 hours. The mixture will turn dark/grey due to AgI precipitation.

  • Work-up: Cool to RT. Dilute with EtOAc (10 mL) and filter through a Celite pad to remove silver salts.

  • Purification: Concentrate filtrate and purify via silica gel chromatography (Gradient: 0-30% EtOAc/Hexanes).

Strategy II: Innate C-H Functionalization (Thiophene C5')

Mechanism: When the "Directing Group" effect is suppressed (by using bulky ligands or specific solvents) or when C2' is blocked, C-H activation occurs at the most electron-rich and sterically accessible position: Thiophene C5'. Critical Success Factor: Use of C-H Borylation (Iridium catalysis) or Ligand-Controlled Pd systems.

Protocol B: Iridium-Catalyzed C-H Borylation

Target: Installation of Boronic Ester at Thiophene C5' (or Pyridazine C4/C5 if Thiophene is blocked).

ParameterConditionRationale
Catalyst Precursor [Ir(OMe)(cod)]₂ (1.5 mol%)Standard precatalyst for C-H borylation.
Ligand dtbpy (3 mol%)4,4'-Di-tert-butyl-2,2'-bipyridine ensures steric control (distal selectivity).
Reagent B₂pin₂ (1.0 equiv)Bis(pinacolato)diboron.
Solvent THF or MTBEEthers are optimal for Ir-catalysis.
Temperature 60 - 80 °CMild conditions preserve the C-Cl bond.

Step-by-Step Procedure:

  • Pre-complexation: In a vial, mix [Ir(OMe)(cod)]₂ (10 mg) and dtbpy (8 mg) in THF (1 mL). The solution should turn dark brown/red, indicating active catalyst formation.

  • Reaction: Add the substrate (1.0 mmol) and B₂pin₂ (1.0 mmol) to the catalyst solution.

  • Heating: Heat at 60 °C for 4–8 hours. Monitor by LCMS (look for M+H of boronate ester).

  • Work-up: Evaporate volatiles. The residue is often pure enough for subsequent Suzuki coupling. If purification is needed, use rapid filtration through a short silica plug (Note: Boronates can be unstable on silica; use deactivated silica or alumina if possible).

Strategy III: Radical C-H Alkylation (Pyridazine Core)

Mechanism: The Minisci reaction utilizes nucleophilic carbon radicals (generated from carboxylic acids, alcohols, or alkyl halides) to attack the electron-deficient pyridazine ring. Selectivity: The radical will attack the Pyridazine ring (C4 or C5) rather than the electron-rich Thiophene. The C-Cl bond is generally stable to these radical conditions.

Protocol C: Ag/S₂O₈ Decarboxylative Alkylation

Target: Alkylation of Pyridazine C4/C5.

ParameterConditionRationale
Radical Source Alkyl Carboxylic Acid (R-COOH)Cheap, abundant source of alkyl radicals.
Catalyst AgNO₃ (10-20 mol%)Catalyzes oxidative decarboxylation.
Oxidant (NH₄)₂S₂O₈ (1.5 - 2.0 equiv)Generates the initial sulfate radical anion.
Solvent DCM/Water (Biphasic) or TFA/WaterBiphasic systems often suppress over-alkylation.
Temperature 40 - 60 °CInitiates radical decomposition.

Step-by-Step Procedure:

  • Setup: Dissolve Substrate (0.5 mmol) in DCM (2 mL).

  • Aqueous Phase: In a separate vial, dissolve the Carboxylic Acid (1.0 mmol, 2 equiv) and AgNO₃ (17 mg, 20 mol%) in Water (2 mL).

  • Addition: Add the aqueous phase to the organic phase.

  • Initiation: Add (NH₄)₂S₂O₈ (171 mg, 1.5 equiv) in one portion.

  • Reaction: Stir vigorously at 40 °C. Gas evolution (CO₂) will be observed.

  • Monitoring: Reaction is usually fast (1–4 hours). If conversion stalls, add more oxidant/Ag salt.

  • Work-up: Basify with sat. NaHCO₃ (carefully!). Extract with DCM.

Troubleshooting & Optimization Logic

Use the following logic tree to guide experimental design and troubleshooting.

OptimizationTree Start Select Target Site Branch_Thio Thiophene Ring Start->Branch_Thio Branch_Py Pyridazine Ring Start->Branch_Py Q_Site C2' (Ortho) or C5' (Distal)? Branch_Thio->Q_Site Opt_Minisci Minisci Reaction (Radical Mechanism) Branch_Py->Opt_Minisci Opt_C2 Use Pd(OAc)2 + Ag2CO3 (Directing Group Mode) Q_Site->Opt_C2 C2' Opt_C5 Use Ir-Borylation or Steric Phosphines Q_Site->Opt_C5 C5' Issue_Cl Issue: Dechlorination? Opt_C2->Issue_Cl Sol_Cl Remove Phosphines Lower Temp Switch to Ag2CO3 Issue_Cl->Sol_Cl Yes

Figure 2: Decision tree for selecting the appropriate protocol and troubleshooting common chemoselectivity issues.

References

  • Directing Groups in C-H Activation

    • Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. J. Am. Chem. Soc. 2008.[2][3]

  • Thiophene C-H Functionalization

    • Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives. Beilstein J. Org. Chem. 2016.

  • Minisci Reaction on Pyridazines

    • Radical mediated C-H functionalization of 3,6-dichloropyridazine.[4] Tetrahedron Lett. 2015.

  • Iridium Catalyzed Borylation

    • Iridium-catalyzed C-H borylation of heterocycles. Chem. Rev. 2010.[2]

  • Pyridazine Chemistry Overview

    • Recent Advances in Pyridazine Chemistry. Heterocycles.[2][5][6][7][8][9][10]

Sources

Method

Application of Thiophene-Pyridazines in Organic Semiconductor Materials: A Comprehensive Protocol and Mechanistic Guide

Introduction & Mechanistic Overview The development of high-performance organic semiconductors relies heavily on the precise engineering of molecular energy levels. For decades, purely thiophene-based oligomers and polym...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The development of high-performance organic semiconductors relies heavily on the precise engineering of molecular energy levels. For decades, purely thiophene-based oligomers and polymers have been the workhorses of organic electronics due to their excellent


-conjugation and hole-transporting (p-channel) capabilities. However, their electron-rich nature results in a high Highest Occupied Molecular Orbital (HOMO), making them susceptible to ambient oxidation and limiting their use in electron-transporting (n-channel) applications.

To overcome this, researchers have adopted a Donor-Acceptor (D-A) push-pull architecture [1]. By integrating highly electron-deficient azines with electron-rich thiophenes, the optoelectronic properties can be finely tuned. Pyridazine is particularly exceptional in this regard; the presence of two adjacent nitrogen atoms in its six-membered ring makes it one of the most electron-poor azaheterocycles available.

When pyridazine (Acceptor) is copolymerized or coupled with thiophene (Donor), the resulting intramolecular charge transfer (ICT) significantly lowers both the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels [1]. This causality leads to two major breakthroughs in device physics:

  • In Organic Field-Effect Transistors (OFETs): The lowered HOMO enhances the oxidative stability of the material in air, while the deepened LUMO facilitates efficient electron injection, enabling ambipolar or strictly n-channel charge transport.

  • In Organic Light-Emitting Diodes (OLEDs): The D-A structure, especially when donors are in a meta-disposition relative to the pyridazine core, yields a remarkably small singlet-triplet energy splitting (

    
    ). This enables rapid reverse intersystem crossing (
    
    
    
    ), making them highly efficient Thermally Activated Delayed Fluorescence (TADF) emitters that mitigate efficiency roll-off at high luminance [2].

Mechanism D Thiophene (Donor) Electron-Rich Core DA D-A Push-Pull System Intramolecular Charge Transfer D->DA Pi-conjugation A Pyridazine (Acceptor) Electron-Deficient Core A->DA Suzuki Coupling OLED OLED Application TADF & High RISC DA->OLED Exciton Harvesting OFET OFET Application Air-Stable Charge Transport DA->OFET HOMO/LUMO Tuning

Optoelectronic mechanism of thiophene-pyridazine donor-acceptor systems.

Quantitative Data Summary

The table below summarizes the critical photophysical and electrical parameters of representative thiophene-pyridazine derivatives compared to standard thiophene benchmarks, demonstrating the quantitative impact of the pyridazine acceptor [1, 2].

Material / ArchitectureHOMO (eV)LUMO (eV)

(meV)

(

)
Primary Application
Poly(3-hexylthiophene) (P3HT) -4.90-2.90> 500N/Ap-channel OFET / OPV
Thiophene-Diazine Oligomers -5.50 to -5.80-3.20 to -3.50~ 300N/An-channel / Ambipolar OFET
dPXZMePydz (Pyridazine TADF) -5.20-3.0586

Green TADF OLED

Experimental Protocols

The following self-validating protocols detail the synthesis of a foundational thienylpyridazine precursor and its subsequent integration into an OFET device.

Protocol A: Synthesis of Thienylpyridazine via Suzuki-Miyaura Cross-Coupling

This procedure describes the palladium-catalyzed cross-coupling used to construct the D-A


-conjugated backbone [3].

Reagents & Materials:

  • 3-bromo-6-(thiophen-2-yl)pyridazine (1.0 equiv)

  • Arylboronic acid derivative (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0)[

    
    ] (0.05 equiv)
    
  • 2M Aqueous Sodium Carbonate (

    
    )
    
  • 1,2-dimethoxyethane (DME)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 3-bromo-6-(thiophen-2-yl)pyridazine and the selected arylboronic acid.

  • Inert Atmosphere: Evacuate and backfill the flask with high-purity nitrogen (

    
    ) three times to prevent oxidative quenching of the palladium catalyst.
    
  • Solvent & Base Addition: Inject degassed DME and the 2M

    
     aqueous solution. The biphasic system is necessary as the base activates the boronic acid by forming a reactive boronate complex.
    
  • Catalyst Introduction: Quickly add the

    
     catalyst under a positive stream of 
    
    
    
    .
  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12–24 hours. Monitor the reaction via Thin Layer Chromatography (TLC) until the starting halide is fully consumed.

  • Work-up: Cool to room temperature. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine to remove residual salts, then dry over anhydrous

    
    .
    
  • Purification: Filter the drying agent, concentrate the filtrate under reduced pressure, and purify the crude residue via silica gel column chromatography (using a gradient of hexane/ethyl acetate) to yield the pure push-pull thienylpyridazine.

Protocol B: Fabrication of Top-Contact Bottom-Gate OFETs

This protocol outlines the fabrication of an OFET to evaluate the charge transport properties of the synthesized semiconductor [1].

Step-by-Step Methodology:

  • Substrate Cleaning: Utilize heavily doped n-type Si wafers with a 300 nm thermally grown

    
     dielectric layer. Clean the substrates via sequential ultrasonication in acetone, isopropanol, and deionized water for 15 minutes each. Dry with a stream of 
    
    
    
    .
  • Surface Passivation: Treat the

    
     surface with oxygen plasma for 5 minutes to generate surface hydroxyl groups. Immediately submerge the substrates in a 10 mM solution of octadecyltrichlorosilane (ODTS) in toluene for 12 hours. Causality: The ODTS self-assembled monolayer (SAM) passivates electron-trapping silanol groups on the dielectric surface, which is strictly required to observe n-channel mobility.
    
  • Active Layer Deposition: Transfer the substrates to a high-vacuum thermal evaporator (base pressure <

    
     Torr). Deposit the thiophene-pyridazine semiconductor at a controlled, slow rate of 0.1–0.2 Å/s to a final thickness of 40 nm. The slow rate promotes highly ordered molecular packing (herringbone or 
    
    
    
    -
    
    
    stacking).
  • Electrode Deposition: Through a shadow mask, thermally evaporate 50 nm of Gold (Au) to define the source and drain electrodes (Typical Channel Length

    
     = 50 µm, Width 
    
    
    
    = 1000 µm).
  • Characterization: Transfer the devices to a nitrogen-filled glovebox. Extract the field-effect mobility (

    
    ) and threshold voltage (
    
    
    
    ) from the saturation regime of the transfer curve using a semiconductor parameter analyzer.

Workflow S1 Step 1: Suzuki-Miyaura Cross-Coupling S2 Step 2: Column Chromatography S1->S2 S3 Step 3: Si/SiO2 SAM Passivation S2->S3 S4 Step 4: Vacuum Thermal Evaporation S3->S4 S5 Step 5: OFET Characterization S4->S5

Experimental workflow from Suzuki-Miyaura synthesis to OFET device fabrication.

References

  • Ortiz, R. P., Yan, H., Facchetti, A., & Marks, T. J. (2010). "Azine- and Azole-Functionalized Oligo- and Polythiophene Semiconductors for Organic Thin-Film Transistors." Materials, 3(3), 1533-1558. URL:[Link]

  • Krotkus, S., Matulaitis, T., Diesing, S., et al. (2021). "Fast Delayed Emission in New Pyridazine-Based Compounds." Frontiers in Chemistry, 8, 572862. URL:[Link]

  • Fernandes, S. S. M., & Raposo, M. M. M. (2016). "Design, synthesis and characterization of novel thienylpyridazine derivatives for optical applications." Sciforum. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield of Suzuki Coupling for 3-Chloro-6-(thiophen-3-yl)pyridazine

Answering the request. Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Chloro-6-(thiophen-3-yl)pyridazine.

Author: BenchChem Technical Support Team. Date: March 2026

Answering the request.

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Chloro-6-(thiophen-3-yl)pyridazine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific transformation. The coupling of an electron-deficient heteroaryl chloride presents unique challenges, and this document provides in-depth troubleshooting strategies, answers to frequently asked questions, and optimized protocols to help you achieve higher yields and cleaner reaction profiles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the Suzuki coupling of 3-Chloro-6-(thiophen-3-yl)pyridazine.

Problem 1: Low or No Product Yield

You have set up your reaction, but upon analysis, you observe a low yield of the desired product or only unreacted starting materials.

Possible Cause 1: Ineffective Catalyst/Ligand System

  • The "Why": The carbon-chlorine bond on the electron-deficient pyridazine ring is significantly stronger and less reactive than corresponding C-Br or C-I bonds. The first and often rate-limiting step of the catalytic cycle is the oxidative addition of the palladium catalyst into this C-Cl bond.[1][2] Standard or less active catalysts, such as Pd(PPh₃)₄, often fail to promote this step efficiently for challenging aryl chlorides.[3][4]

  • Solution: Employ a modern catalyst system specifically designed for activating aryl chlorides. These systems typically consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand.[5][6]

    • Recommended Ligands: Consider using Buchwald-type biaryl phosphine ligands like SPhos , XPhos , or RuPhos .[1][7] These ligands promote the formation of a highly reactive, monoligated Pd(0) species that readily undergoes oxidative addition.[7]

    • Pre-catalysts: For improved reproducibility, consider using pre-formed catalysts (precatalysts) where the active Pd(0) species is generated in-situ in a more controlled manner.[1]

Possible Cause 2: Suboptimal Base Selection

  • The "Why": The base plays a critical role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[8][9][10][11][12] The base activates the boronic acid by forming a more nucleophilic borate species (R-B(OH)₃⁻).[13][14][15] An inappropriate or weak base will result in a slow or stalled transmetalation, halting the catalytic cycle.[1]

  • Solution: The choice of base is highly dependent on the specific substrates and solvent. A screening of different bases is often recommended.

    • Inorganic Bases: Stronger inorganic bases are typically required. K₃PO₄ (potassium phosphate) and Cs₂CO₃ (cesium carbonate) are often more effective than weaker bases like Na₂CO₃ or K₂CO₃ for challenging couplings.[3][4][11]

    • Aqueous vs. Anhydrous: Many Suzuki reactions benefit from a biphasic solvent system (e.g., Toluene/Water, Dioxane/Water).[4][16][17] Water can help dissolve the inorganic base and facilitate the formation of the active borate species.[16][17] However, ensure your starting materials and product are stable to hydrolysis under these conditions.

Possible Cause 3: Boronic Acid Instability (Protodeboronation)

  • The "Why": A very common side reaction is protodeboronation, where the C-B bond of the organoboron reagent is cleaved and replaced by a hydrogen atom, effectively destroying the nucleophilic partner.[1][18] This is often exacerbated by high temperatures, prolonged reaction times, and the presence of water, especially with certain heteroaryl boronic acids.[1][19][20]

  • Solution:

    • Reagent Quality: Use fresh, high-quality boronic acid.

    • Use More Stable Alternatives: Consider using boronic acid pinacol esters (R-Bpin) or potassium trifluoroborate salts (R-BF₃K), which are generally more stable and less prone to protodeboronation.[1]

    • Stoichiometry: Use a slight excess of the boronic acid reagent (e.g., 1.2–1.5 equivalents) to compensate for any degradation during the reaction.[1]

Possible Cause 4: Inappropriate Solvent or Temperature

  • The "Why": The solvent must solubilize all reaction components, including the organic substrates and the palladium complex.[21] The reaction temperature must be high enough to overcome the activation energy for the oxidative addition step but not so high as to cause significant reagent decomposition.

  • Solution:

    • Solvent Choice: Ethereal solvents like 1,4-Dioxane or DME , and aromatic solvents like Toluene , often in combination with water, are standard choices.[4][22] Polar aprotic solvents can sometimes influence selectivity and reaction rates.[23][24]

    • Temperature: For aryl chlorides, temperatures in the range of 80–110 °C are common.[3][19][22] If the reaction is sluggish, a modest increase in temperature may be beneficial. Microwave irradiation can also be effective for accelerating the reaction.[19]

Problem 2: Significant Side Product Formation

Your reaction proceeds, but you observe major byproducts that complicate purification and lower the yield.

Side Product 1: Dehalogenation of Starting Material

  • The "Why": This occurs when the chloro group on the pyridazine is replaced by a hydrogen atom. Mechanistically, after oxidative addition, a hydride source can lead to a palladium-hydride intermediate, which then undergoes reductive elimination to give the dehalogenated product.[1][18]

  • Solution:

    • Inert Atmosphere: Rigorously exclude oxygen and moisture from the reaction, as these can contribute to pathways leading to dehalogenation. Ensure all reagents and solvents are properly degassed.[22]

    • Optimize Base/Solvent: Some bases and solvents (e.g., those that can act as a hydride source) may promote this side reaction more than others. Screening conditions can help identify a cleaner system.

Side Product 2: Homocoupling of Boronic Acid

  • The "Why": Two molecules of the boronic acid couple to form a symmetrical biaryl byproduct. This reaction is often promoted by the presence of oxygen and can be competitive with the desired cross-coupling.[4][25]

  • Solution:

    • Degassing: Thoroughly degassing the reaction mixture is the most critical step to prevent oxygen-mediated homocoupling.[22]

    • Controlled Addition: In difficult cases, slow addition of the boronic acid reagent can keep its instantaneous concentration low, thus disfavoring the second-order homocoupling reaction.[26]

Frequently Asked Questions (FAQs)

  • Q1: Which specific palladium catalyst and ligand combination do you recommend as a starting point?

    • A: For the Suzuki coupling of 3-Chloro-6-(thiophen-3-yl)pyridazine, a robust starting point would be Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) .[3][4] This combination is well-documented for its high activity with electron-deficient heteroaryl chlorides.

  • Q2: What is the role of the base, and how do I choose between K₂CO₃, Cs₂CO₃, and K₃PO₄?

    • A: The base activates the boronic acid for the crucial transmetalation step.[11][12] The effectiveness often follows the order K₃PO₄ ≥ Cs₂CO₃ > K₂CO₃ . For a challenging substrate like this, start with K₃PO₄ (2-3 equivalents). Cesium carbonate is also an excellent choice, though more expensive.[3]

  • Q3: Should I use an aqueous or anhydrous solvent system?

    • A: A biphasic system, such as Toluene/H₂O or 1,4-Dioxane/H₂O (typically in a 4:1 to 10:1 ratio), is often beneficial.[4][16] The water helps to dissolve the inorganic base, which can accelerate the reaction.[17] If your material is sensitive to water, you must use anhydrous conditions, but this may require a more soluble organic base or a phase-transfer catalyst.

  • Q4: My boronic acid has been on the shelf for a while. Is it still usable?

    • A: Possibly, but with caution. Boronic acids can slowly degrade via oxidation or protodeboronation.[1] It is highly recommended to use a fresh sample for optimal results. If you must use an older sample, consider using a larger excess (e.g., 1.5 equiv) to compensate for any impurities.

Data Presentation: Base and Ligand Selection

The following table summarizes common choices for Suzuki couplings of challenging heteroaryl chlorides, providing a rational basis for condition screening.

ParameterOption 1 (Standard)Option 2 (More Active)Option 3 (Highly Active)Rationale & Comments
Pd Source Pd(PPh₃)₄Pd(OAc)₂Pd₂(dba)₃Pd(OAc)₂ and Pd₂(dba)₃ are paired with advanced ligands for higher activity.[3][27]
Ligand PPh₃dppfSPhos / XPhosBulky, electron-rich ligands like SPhos are superior for activating C-Cl bonds.[1][7][28]
Base Na₂CO₃K₂CO₃K₃PO₄ / Cs₂CO₃Stronger bases like K₃PO₄ are often required to facilitate transmetalation.[3][11]
Yield Trend Low to ModerateModerate to GoodGood to ExcellentYield is highly dependent on finding the right combination of active components.

Visualizations

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product center start R-X start->OxAdd boronic R'-B(OH)₂ + Base boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow decision decision action action start Start: Low Yield Observed decision1 Using Buchwald-type ligand (SPhos, etc.)? start->decision1 Check Catalyst System action1 Switch to Pd(OAc)₂/SPhos or similar system decision1->action1 No decision2 Check Base decision1->decision2 Yes action1->decision2 action2 Switch to stronger base: K₃PO₄ or Cs₂CO₃ decision2->action2 Using weak base (e.g., Na₂CO₃) decision3 Check Boronic Acid decision2->decision3 Using K₃PO₄ or Cs₂CO₃ action2->decision3 action3 Use fresh boronic acid or switch to pinacol ester decision3->action3 Reagent is old or of low purity action4 Increase temperature moderately (e.g., to 110°C) and ensure all reagents/solvents are degassed. decision3->action4 Reagent is fresh action3->action4

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.

Protocol A: Standard Conditions (Baseline)

This protocol uses a commonly cited but potentially less effective method for aryl chlorides.

  • Reagent Preparation: To an oven-dried Schlenk flask, add 3-Chloro-6-(thiophen-3-yl)pyridazine (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen or argon gas three times to create an inert atmosphere.

  • Solvent Addition: Add degassed 1,2-dimethoxyethane (DME, 8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 85 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS over 12-24 hours.

  • Work-up: After completion (or no further progress), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol B: Optimized Conditions for High Yield

This protocol incorporates best practices for activating challenging heteroaryl chlorides.

  • Reagent Preparation: In a glovebox or under a positive flow of inert gas, add 3-Chloro-6-(thiophen-3-yl)pyridazine (1.0 mmol, 1 equiv.), the arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.) to an oven-dried vial or flask.

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the vessel and remove it from the glovebox (if used). If not using a glovebox, ensure the vessel is sealed and purged with an inert gas.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove baseline palladium black and salts. Wash the filtrate with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.

References

  • Amatore, C., et al. (2006). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available at: [Link]

  • Smith, C. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • Pérez-Temprano, M. H., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • Pérez-Temprano, M. H., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • Smith, C. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • Vantourout, J. C., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Available at: [Link]

  • Sigma-Aldrich. (2026). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Available at: [Link]

  • de Lambert de Boisjan, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA. Available at: [Link]

  • HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. Available at: [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules. Available at: [Link]

  • ResearchGate. (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Available at: [Link]

  • Wiley Online Library. (2020). “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. Angewandte Chemie. Available at: [Link]

  • Springer. (2019). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of the Iranian Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • Organic Chemistry Portal. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available at: [Link]

  • ResearchGate. (2025). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Available at: [Link]

  • MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Molander, G. A., et al. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2015). Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Coupling outcomes for pyridazines, pyrimidines and pyrazines. Available at: [Link]

  • Vieira, A. S., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Available at: [Link]

  • ResearchGate. (2018). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available at: [Link]

  • ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available at: [Link]

  • Organic Syntheses. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Catalyst Poisoning in Thiophene-Pyridazine Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of thiophene-pyridazine derivatives. This guide provides in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of thiophene-pyridazine derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical challenge in this field: palladium catalyst poisoning by sulfur-containing substrates. Our goal is to equip you with the knowledge to diagnose, mitigate, and resolve catalyst deactivation, ensuring the efficiency and success of your synthetic endeavors.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My reaction is sluggish or has stalled completely. How do I know if catalyst poisoning is the cause?

A1: Sluggish or stalled reactions are classic symptoms of catalyst deactivation. In the context of thiophene-pyridazine synthesis, sulfur poisoning of the palladium catalyst is a primary suspect.

Diagnostic Steps:

  • Visual Inspection: Check for the formation of a black precipitate, commonly known as "palladium black." This indicates that the active Pd(0) catalyst has aggregated and fallen out of the catalytic cycle, a common result of poisoning.[1][2]

  • Control Experiment: If you suspect your thiophene starting material is the source of the poison, run a parallel reaction using a similar, non-sulfur-containing substrate (e.g., a phenyl or furan analog). If this reaction proceeds smoothly under identical conditions, it strongly implicates the thiophene moiety as the poisoning agent.[3]

  • Catalyst Recharge Test: In a stalled reaction, adding a fresh charge of the palladium catalyst can be a powerful diagnostic tool. If the reaction restarts and proceeds, it is a clear indication that the initial catalyst was deactivated.[1]

Q2: I've confirmed catalyst poisoning. What are my immediate options to salvage the reaction?

A2: Once poisoning is identified, several strategies can be employed to mitigate the issue. The choice depends on the specific reaction, but the most common approaches involve modifying the catalyst system.

Mitigation Strategies:

  • Ligand Modification: The choice of phosphine ligand is critical.[4] Bulky, electron-rich phosphine ligands can protect the palladium center. The steric hindrance of these ligands can physically block the sulfur atom of thiophene from strongly binding to and deactivating the palladium.[3][5][6]

  • Increase Catalyst Loading: While not the most cost-effective solution, increasing the catalyst loading can sometimes provide enough active sites to achieve a reasonable yield despite ongoing poisoning.[7] This is often a last resort for difficult couplings.

Table 1: Recommended Ligands for Thiophene-Containing Cross-Coupling Reactions

Ligand NameKey FeaturesTypical Application
XPhos Bulky, electron-rich biaryl phosphineBuchwald-Hartwig amination, Suzuki coupling.[3][6]
SPhos Similar to XPhos with high activityGeneral C-N and C-C bond formation.[6]
Xantphos Wide bite angle, flexibleBuchwald-Hartwig coupling of deactivated aminothiophenes.[8]
dppf Ferrocene-based, robustSuzuki coupling of thiophene boronic acids.[9][10]
Q3: My reaction produced some product, but the yield is low and inconsistent between runs. What could be causing this variability?

A3: Inconsistent yields often point to variable levels of impurities in reagents or solvents that act as catalyst poisons.[1] The sulfur from the thiophene substrate itself is a known poison, but other hidden sources can exacerbate the problem.

Troubleshooting Steps:

  • Reagent Purity: Ensure all starting materials, especially the thiophene and pyridazine derivatives, are of the highest possible purity. Use freshly recrystallized or purified solids.

  • Solvent and Base Quality: Use anhydrous, degassed solvents. Trace amounts of water or oxygen can affect catalyst stability and activity.[1] Ensure the base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) is pure and dry.

  • Inert Atmosphere: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction setup and duration. Oxygen can lead to the oxidation of the active Pd(0) to a less active Pd(II) state.[1][11]

Frequently Asked Questions (FAQs)

This section covers broader conceptual questions about the science behind catalyst poisoning in this specific synthesis.

Q4: What is the fundamental mechanism of palladium catalyst poisoning by thiophene?

A4: The sulfur atom in the thiophene ring possesses lone pairs of electrons that can strongly coordinate to the palladium metal center. This interaction is often irreversible and deactivates the catalyst through several mechanisms:

  • Active Site Blocking: The sulfur atom directly binds to the active sites of the palladium catalyst, preventing the substrate molecules from accessing them.[12][13]

  • Electronic Modification: The strong coordination of sulfur alters the electronic properties of the palladium, reducing its catalytic activity for key steps in the catalytic cycle like oxidative addition.

  • Formation of Stable Palladium Sulfides: Over time, especially at higher temperatures, the interaction can lead to the formation of highly stable and catalytically inactive palladium sulfide (PdxSy) species.[14][15]

Below is a diagram illustrating the poisoning mechanism.

G cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathway OA Oxidative Addition TM Transmetalation OA->TM RE Reductive Elimination TM->RE Cat Active Pd(0) Catalyst RE->Cat Cat->OA Aryl-Halide PoisonedCat Poisoned Catalyst (Pd-S Adduct) Cat->PoisonedCat Thiophene Thiophene Substrate (Sulfur Source) Thiophene->PoisonedCat Strong Coordination caption Mechanism of Catalyst Poisoning by Thiophene.

Caption: Mechanism of Catalyst Poisoning by Thiophene.

Q5: Are there any catalyst systems that are inherently more resistant to sulfur poisoning?

A5: Yes, significant research has focused on developing more robust catalyst systems. Key strategies include:

  • Bimetallic Catalysts: Combining palladium with another metal, such as platinum, can alter the electronic structure and reduce its affinity for sulfur.[7]

  • Catalyst Supports: The choice of support material can play a role. For example, ceria-based supports can act as sulfur traps, protecting the active palladium particles.[7]

  • Ligand Design: As mentioned in Q2, the development of sterically hindered and electron-rich phosphine ligands (e.g., Buchwald-type ligands) is one of the most successful strategies to date for mitigating sulfur poisoning in cross-coupling reactions.[3][5][6]

Q6: Is it possible to regenerate a sulfur-poisoned palladium catalyst?

A6: Regeneration is possible but can be challenging and may not restore the catalyst to its initial activity. The success of regeneration depends on the nature of the poisoning (reversible adsorption vs. irreversible sulfide formation).

  • For supported catalysts (e.g., Pd/C, Pd/Al₂O₃):

    • Oxidative Treatment: High-temperature treatment (e.g., >450°C) under an oxygen-containing atmosphere can sometimes burn off sulfur deposits, converting palladium sulfides back to palladium oxide (PdO), which can then be reduced back to the active Pd(0) state.[16][17]

    • Reductive Treatment: Treatment with hydrogen at elevated temperatures can reduce some sulfur species, but may also lead to the formation of different, still deactivating, palladium sulfide phases.[16][18]

  • For homogeneous catalysts: Regeneration is generally not practical. It is more common to focus on preventing poisoning in the first place or recovering the palladium metal from the reaction mixture for reprocessing.

Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling of a Thiophene Boronic Acid with a Halopyridazine

This protocol incorporates best practices to mitigate catalyst poisoning.

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the halopyridazine (1.0 mmol), thiophene boronic acid or ester (1.2 mmol), and a suitable base such as K₂CO₃ or K₃PO₄ (3.0 mmol).

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 6 mol%) in a portion of the reaction solvent for 15-20 minutes. This allows the active catalyst to form before being exposed to the thiophene.

  • Reaction Initiation: Add the reaction solvent (e.g., Dioxane/water mixture[10] or Toluene) to the Schlenk flask containing the substrates and base. Then, transfer the pre-formed catalyst solution to the reaction flask.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Caption: Workflow for Robust Suzuki-Miyaura Coupling.

References

  • Nissinen, V. H., et al. (n.d.). Regeneration of a sulfur-poisoned methane combustion catalyst: Structural evidence of Pd4S formation. ScienceDirect.
  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc.
  • Hoyos, L. J., et al. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits. Scilit.
  • Gremminger, A., et al. (2018). Regeneration of sulfur-poisoned Pd-based catalyst for natural gas oxidation. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2020). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Chinese Journal of Catalysis. (2023). Sulfur isn't poisonous when it synergistically acts with phosphine in olefins hydroformylation. EurekAlert!. Available at: [Link]

  • Xiong, R., et al. (2020). Triphenylphosphine as Efficient Antidote for the Sulfur-Poisoning of the Pd/C Hydrogenation Catalyst. ResearchGate. Available at: [Link]

  • Hoyos, L. J., et al. (1991). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. Available at: [Link]

  • Thieme Chemistry. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. Available at: [Link]

  • Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Diva Portal. Available at: [Link]

  • Wang, X., et al. (2021). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. ResearchGate. Available at: [Link]

  • Hielscher. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Hielscher Ultrasonics. Available at: [Link]

  • Kumar, S. N., et al. (2021). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Hofstetter, T. B., et al. (2008). Permanganate Oxidation of Sulfur Compounds to Prevent Poisoning of Pd Catalysts in Water Treatment Processes. PubMed. Available at: [Link]

  • Gremminger, A., et al. (2014). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. ResearchGate. Available at: [Link]

  • Gomes, P. S. G., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI. Available at: [Link]

  • Simal, C., et al. (2010). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. Available at: [Link]

  • Filo. (n.d.). When reacting Thiophene with palladium(Pd) what is produced. Filo. Available at: [Link]

  • Vantourout, J. C. (2015). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. The Florida State University Libraries. Available at: [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. SciSpace. Available at: [Link]

  • Wang, Z., et al. (2022). Reusing Sulfur-Poisoned Palladium Waste as a Highly Active, Nonradical Fenton-like Catalyst for Selective Degradation of Phenolic Pollutants. PubMed. Available at: [Link]

  • Pihl, J. A., et al. (2018). Sulfur Poisoning Effects on Modern Lean NO x Trap Catalysts Components. MDPI. Available at: [Link]

  • Cowen, B. J., & Miller, S. J. (2009). Phosphine-Catalyzed Formation of Carbon–Sulfur Bonds: Catalytic Asymmetric Synthesis of γ-Thioesters. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • The Organic Chemist. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Ciaramelli, C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • Lee, H. G., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Homocoupling in Pyridazine Arylation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for pyridazine arylation. This guide is designed for researchers, chemists, and drug development professionals who are working to...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyridazine arylation. This guide is designed for researchers, chemists, and drug development professionals who are working to synthesize functionalized pyridazines via metal-catalyzed cross-coupling reactions. Our focus is to provide in-depth, field-proven insights and practical troubleshooting strategies to minimize the formation of common homocoupling side products, thereby improving reaction yield, simplifying purification, and ensuring process robustness.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts related to homocoupling in the context of pyridazine chemistry.

Q1: What exactly is "homocoupling" in pyridazine arylation reactions?

Homocoupling is a common and undesirable side reaction in cross-coupling methodologies where two identical molecules of a starting material react with each other instead of with their intended partner.[1][2] In the context of pyridazine arylation, this manifests in two primary ways:

  • Aryl Homocoupling: Two molecules of the arylating reagent (e.g., an arylboronic acid in a Suzuki reaction) couple to form a symmetrical biaryl byproduct. This consumes your valuable reagent and complicates purification.[3]

  • Pyridazine Homocoupling: Two molecules of the halopyridazine starting material couple to form a bipyridazine.

These side reactions reduce the yield of the desired arylated pyridazine and introduce impurities that can be difficult to separate.

Q2: What are the primary mechanistic drivers of homocoupling?

Homocoupling side reactions typically arise from disruptions or competing pathways within the main palladium catalytic cycle. The most common causes are:

  • Presence of Oxygen: Molecular oxygen is a primary culprit. It can oxidize the catalytically active Pd(0) species to Pd(II).[2][3][4] These Pd(II) species are known to stoichiometrically promote the homocoupling of organometallic reagents, particularly boronic acids, before the main catalytic cycle can efficiently proceed.[5]

  • Use of Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂ as a precatalyst, it can directly react with the organometallic coupling partner (e.g., boronic acid) to generate the homocoupled product during its initial reduction to the active Pd(0) state.[3][4]

  • Slow Reductive Elimination: If the final, desired reductive elimination step to form the product is slow, the diorganopalladium(II) intermediate becomes longer-lived. This increases the chance for side reactions, including pathways that can lead back to homocoupling products.

  • Instability of Reagents: Organoboron reagents, especially free boronic acids, can be unstable and prone to degradation or protodeboronation, which can contribute to undesired pathways.[1][6]

Q3: How does the unique electronic nature of the pyridazine ring affect these reactions?

The pyridazine ring presents a unique electronic landscape that influences the cross-coupling process:

  • Advantage (Electron-Deficient): The two adjacent nitrogen atoms make the pyridazine ring electron-deficient. This property facilitates the oxidative addition of the palladium catalyst to the carbon-halogen bond of a halopyridazine.[1][7] This step is often the rate-limiting step in the catalytic cycle, so its acceleration is beneficial.[1]

  • Challenge (Lewis Basicity): The lone pairs on the nitrogen atoms are Lewis basic and can coordinate to the palladium catalyst center.[1][8] This coordination can inhibit or deactivate the catalyst, slowing down the desired reaction and potentially allowing competing side reactions like homocoupling to become more prominent. The choice of a suitable ligand is therefore critical to shield the metal center and maintain catalytic activity.

Section 2: Troubleshooting Guide for Common Homocoupling Issues

This guide provides direct, actionable solutions to specific problems you may encounter during your experiments.

Issue 1: I'm performing a Suzuki-Miyaura coupling, and my analysis (LC-MS/NMR) shows a significant amount of symmetrical biaryl byproduct from my boronic acid/ester.

This is the most common homocoupling issue. The formation of this byproduct directly points to specific inefficiencies in the catalytic cycle.

Potential CauseRecommended SolutionScientific Rationale
Oxygen Contamination Rigorously degas all solvents and the reaction vessel. Use a minimum of three freeze-pump-thaw cycles for solvents or subsurface sparging with argon for at least 30 minutes. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1][5]Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of boronic acids.[2][3][5] Rigorous exclusion of oxygen is the single most critical factor in suppressing this side reaction.
Pd(II) Precatalyst Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or a pre-formed Pd(0) complex with a biarylphosphine ligand. If using a Pd(II) source, consider adding a mild reducing agent like potassium formate.[5][9]Pd(II) can react directly with the boronic acid in a non-catalytic manner to produce the homocoupled dimer and Pd(0).[4] Using a Pd(0) source bypasses this initial problematic step.
Boronic Acid Instability Use a more stable boronic acid derivative, such as a pinacol ester (boronate ester).[1] Always use freshly prepared or high-purity boronic acid reagents.Boronic acids can degrade upon storage. Boronate esters, like pinacol esters, are generally more stable and less prone to protodeboronation and other degradation pathways that can feed into homocoupling.[1][6]
Suboptimal Ligand Employ bulky, electron-rich phosphine ligands. Highly effective ligands for this purpose include SPhos, XPhos, or RuPhos.[3][6]These ligands accelerate the rate-limiting oxidative addition and, crucially, the final reductive elimination step. A faster reductive elimination minimizes the lifetime of the diorganopalladium(II) intermediate, which is susceptible to side reactions.[3]
High Reagent Concentration Employ slow addition of the boronic acid/ester to the reaction mixture using a syringe pump.[1][2]Maintaining a low, steady concentration of the boronic acid derivative throughout the reaction disfavors the kinetics of the bimolecular homocoupling reaction relative to the desired cross-coupling pathway.[1]

Issue 2: My Sonogashira reaction is producing a large amount of diyne byproduct (Glaser coupling).

The homocoupling of terminal alkynes, known as Glaser coupling, is a well-known side reaction in Sonogashira couplings, particularly under oxidative conditions.

Potential CauseRecommended SolutionScientific Rationale
Copper(I) Co-catalyst Switch to a copper-free Sonogashira protocol. These protocols typically rely on more active palladium/ligand systems to facilitate the coupling without the need for a copper co-catalyst.[1][6]The copper(I) co-catalyst is a known promoter of the oxidative homocoupling of terminal alkynes, especially in the presence of oxygen.[1][6] Removing copper from the system directly eliminates the primary pathway for this side reaction.
Presence of Oxygen If using a copper-catalyzed system is unavoidable, ensure a strictly inert atmosphere. Rigorous degassing and maintaining a positive inert gas pressure are critical.Oxygen is a key component in the mechanism of Glaser coupling, facilitating the oxidation required for the C-C bond formation between two alkyne molecules.[1]

Section 3: Visualizing the Process

Understanding the flow of the reaction and the decision-making process is key to successful troubleshooting.

Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Pyridazine-X Oxygen O₂ Pd0->Oxygen Oxidation PdII_Aryl Aryl-Pd(II)-X Intermediate OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Aryl-M PdII_Diorgano Aryl-Pd(II)-Pyridazine Intermediate Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Regenerates Catalyst Product Arylated Pyridazine (Desired Product) RedElim->Product PdII_Source Pd(II) Precatalyst + 2 R-B(OH)₂ Homocoupling_Product R-R (Homocoupling) PdII_Source->Homocoupling_Product Stoichiometric Reaction Homocoupling_Product->Pd0 Reduces to Pd(0) Oxygen->PdII_Source Forms Pd(II)

Caption: The Pd-catalyzed cross-coupling cycle and divergent homocoupling pathways.

Troubleshooting_Flowchart Start Homocoupling Observed Check_Degas Is the system rigorously degassed? Start->Check_Degas Implement_Degas Implement strict degassing (Freeze-Pump-Thaw / Ar sparge) Check_Degas->Implement_Degas No Check_Catalyst Are you using a Pd(II) precatalyst? Check_Degas->Check_Catalyst Yes Implement_Degas->Check_Catalyst Switch_Catalyst Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) Check_Catalyst->Switch_Catalyst Yes Check_Reagent Are you using a free boronic acid? Check_Catalyst->Check_Reagent No Switch_Catalyst->Check_Reagent Switch_Reagent Switch to a pinacol ester derivative Check_Reagent->Switch_Reagent Yes Check_Ligand Is the ligand bulky and electron-rich (e.g., SPhos)? Check_Reagent->Check_Ligand No Switch_Reagent->Check_Ligand Switch_Ligand Screen bulky, electron-rich biarylphosphine ligands Check_Ligand->Switch_Ligand No Optimize_Conditions Consider slow addition of the boronic acid derivative Check_Ligand->Optimize_Conditions Yes Switch_Ligand->Optimize_Conditions Success Problem Solved Optimize_Conditions->Success

Caption: A decision tree for troubleshooting aryl homocoupling in Suzuki reactions.

Section 4: Optimized Experimental Protocol

This general procedure for a Suzuki-Miyaura coupling incorporates best practices to proactively minimize homocoupling side products.

Protocol: Suzuki-Miyaura Coupling of a Halopyridazine with Minimized Homocoupling

This protocol is adapted from established methods and incorporates key preventative measures.[1]

Reagents and Materials:

  • Halopyridazine (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, finely ground, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask and manifold for inert atmosphere operations

  • Magnetic stirrer and heating mantle

Step-by-Step Procedure:

  • Solvent Degassing: Place the required volume of anhydrous 1,4-dioxane in a separate flask. Degas the solvent by performing at least three freeze-pump-thaw cycles. Alternatively, bubble argon through the solvent via a subsurface needle for 30-60 minutes.

  • Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of argon.

  • Addition of Solids: Under a positive flow of argon, add the halopyridazine (1.0 equiv), arylboronic acid pinacol ester (1.2 equiv), finely ground K₃PO₄ (2.0 equiv), Pd(PPh₃)₄ (e.g., 3 mol%), and SPhos (e.g., 6 mol%) to the flask.

  • Inerting the Atmosphere: Seal the flask, and carefully evacuate the headspace and backfill with argon. Repeat this evacuation/backfill cycle three times to ensure a completely inert atmosphere.[1]

  • Solvent Addition: Add the previously degassed solvent to the reaction flask via a gas-tight syringe.

  • Reaction Execution: Lower the flask into a pre-heated oil bath (e.g., 80-100 °C) and begin vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired arylated pyridazine from any potential byproducts.[1]

References

  • Royal Society of Chemistry. (2016). Pd-Catalyzed C–H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. Chemical Communications. [Link]

  • American Chemical Society. (2016). Pd(II)-Catalyzed C3-Selective Arylation of Pyridine with (Hetero)arenes. Organic Letters. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • American Chemical Society. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]

  • MDPI. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. [Link]

  • Wiley Online Library. (2018). Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency of Imidazo[1,2-b]pyridazines Using Aryl Bromides and Chlorides. Advanced Synthesis & Catalysis. [Link]

  • National Center for Biotechnology Information. (2014). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • ResearchGate. (2016). Pd-catalyzed C–H arylation of pyridazine fused 1,2,4-triazoles. [Link]

  • ResearchGate. (2025). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. [Link]

  • MDPI. (2016). The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions. [Link]

  • Yoneda Labs. (2021). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • LabXing. (2015). Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

  • University of Rochester. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Wiley Online Library. (2015). Ligand-Promoted Oxidative Cross-Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. Angewandte Chemie International Edition. [Link]

  • American Chemical Society. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • Vapourtec. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [Link]

  • Royal Society of Chemistry. (2017). CHAPTER 6: Aryl–Aryl Coupling via Cross-Dehydrogenative-Coupling Reactions. [Link]

  • PubMed. (2008). Aryl-aryl crosss-couplings that avoid the preparation of haloaromatics. [Link]

  • University of Pittsburgh. (2009). Cross‐Coupling Reac1ons of Aroma1c and Heteroaroma1c Silanolates with Aroma1c and Heteroaroma1c Halides. [Link]

  • MDPI. (2021). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. [Link]

  • ResearchGate. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

  • National Center for Biotechnology Information. (2009). Room Temperature C–H Activation and Cross-Coupling of Aryl Ureas in Water. [Link]

  • The University of Chicago. (2023). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. [Link]

  • ResearchGate. (2023). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. [Link]

  • ResearchGate. (2016). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. [Link]

  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]

  • National Center for Biotechnology Information. (2021). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. [Link]

  • National Center for Biotechnology Information. (2021). N‑Boryl Pyridyl Radical-Mediated Reductive Homocoupling of Arylsulfonyl Chlorides to Diaryl Disulfides. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Organic Synthesis. (2023). Buchwald-Hartwig Coupling. [Link]

  • National Center for Biotechnology Information. (2023). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. [Link]

  • American Chemical Society. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. (2019). Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Beilstein Journals. (2023). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Chloropyridazine Solubility in DMSO

Chloropyridazines (such as 3-amino-6-chloropyridazine and 3,6-dichloropyridazine) are vital nitrogen-containing heterocyclic intermediates in drug discovery, prized for the nucleophilic substitution activity of their chl...

Author: BenchChem Technical Support Team. Date: March 2026

Chloropyridazines (such as 3-amino-6-chloropyridazine and 3,6-dichloropyridazine) are vital nitrogen-containing heterocyclic intermediates in drug discovery, prized for the nucleophilic substitution activity of their chlorine atoms[1]. However, researchers frequently encounter severe precipitation, crystallization, and degradation issues when formulating these compounds in Dimethyl Sulfoxide (DMSO) for high-throughput screening (HTS) and compound management[2][3].

This technical guide provides authoritative, mechanistically grounded troubleshooting strategies to resolve these bottlenecks.

Mechanistic Causality: Why Do Chloropyridazines Precipitate?

Understanding the physical chemistry of your solvent-solute system is the first step in troubleshooting. The failure of chloropyridazine stocks is rarely random; it is driven by three predictable mechanisms:

  • Hygroscopic Water Uptake (Thermodynamic Shift): DMSO is highly hygroscopic. During routine handling (e.g., cherry-picking hits from 96-well plates), DMSO rapidly absorbs atmospheric moisture. Even trace quantities of water drastically alter the dielectric constant of the solvent, reducing the solubility limit of hydrophobic chloropyridazines and pushing the solution into a metastable supersaturated state[4][5].

  • Freeze-Thaw Nucleation (Kinetic Trigger): A metastable supersaturated solution will not precipitate without a nucleation event. Repeated freeze-thaw cycles provide the kinetic energy required for nucleation. During these cycles, the compound irreversibly crystallizes into a lower-energy, highly stable polymorph that is exceptionally difficult to redissolve[4][6].

  • Inherent Chemical Instability: Certain derivatives, notably 3-chloropyridazine, exhibit inherent chemical instability in DMSO over prolonged periods[7]. The nucleophilic nature of the solvent can interact with the reactive chlorine atom, leading to gradual degradation, which often mimics physical precipitation[1][7].

Diagnostic Workflows

Workflow N1 Precipitate Detected in DMSO Stock N2 Assess Water Content (Karl Fischer) N1->N2 N3 Heat (60°C) & Sonicate N2->N3 Water < 1% N5 Discard & Reformulate (Fresh Anhydrous DMSO) N2->N5 Water > 1% N4 LC-MS Quality Control (Check Degradation) N3->N4 Precipitate Dissolves N3->N5 Remains Insoluble N4->N5 Degradation Detected N6 Proceed to Assay N4->N6 Purity > 95%

Caption: Decision tree for troubleshooting and rescuing precipitated chloropyridazine DMSO stocks.

Mechanism S1 Thaw Cycle (Air Exposure) S2 DMSO Absorbs Atmospheric Moisture S1->S2 S3 Solubility Limit Decreases S2->S3 S4 Metastable Supersaturation S3->S4 S5 Freeze Cycle (Nucleation) S4->S5 S6 Irreversible Crystallization S5->S6 Energy Barrier Crossed S6->S1 Aggravated by Repeated Cycles

Caption: Synergy between water uptake and freeze-thaw cycles driving compound precipitation.

Frequently Asked Questions (FAQs)

Q1: My 3-amino-6-chloropyridazine stock was clear at 25 mg/mL but precipitated after a week at -20°C. Why? A1: This is a classic manifestation of the freeze-thaw and moisture uptake synergy[4]. When the storage plate was thawed and exposed to ambient air, the DMSO absorbed water. Upon refreezing, the reduced solubility limit forced the chloropyridazine out of solution. To prevent this, stocks must be prepared in anhydrous, newly opened DMSO and stored in sealed, low-humidity environments (e.g., under argon)[1][6].

Q2: Can I rescue a precipitated chloropyridazine DMSO stock? A2: Yes, but caution is required. You can attempt to redissolve the precipitate using contact-less acoustic mixing or sonication combined with gentle heating (up to 60°C)[1][4]. However, because chloropyridazines can be chemically unstable in DMSO[7], prolonged heating may induce degradation. Always verify the rescued stock's integrity via LC-MS before using it in biological assays[6].

Q3: How does the physical form of the chloropyridazine affect its solubility? A3: The physical form is critical. Amorphous forms of a compound are generally in a higher energy state and are more soluble than their crystalline counterparts[4][5]. If precipitation occurs during storage, the compound often crystallizes into a highly stable, low-energy lattice that is extremely difficult to redissolve, leading to false negatives in downstream biological data[2][3].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include a feedback loop to validate success.

Protocol 1: Preparation of High-Fidelity Anhydrous Stocks

Objective: Achieve a stable 10-100 mM stock without inducing premature crystallization.

  • Reagent Preparation: Purge a sterile vial with argon or nitrogen gas. Use only newly opened, anhydrous-grade DMSO to prevent initial water contamination[1][5].

  • Solubilization: Add the calculated volume of DMSO to the lyophilized chloropyridazine powder.

  • Agitation & Thermal Assistance: If the compound resists dissolution, apply ultrasonic agitation in short 5-minute bursts. Warm the solution in a water bath, strictly capping the temperature at 60°C to prevent thermal degradation of the reactive chlorine group[1][7].

  • Validation (Self-Validating Step): Perform nephelometry (light scattering) on a 10 µL aliquot. A reading equivalent to pure DMSO confirms the absence of sub-visual particulates, validating complete dissolution[4][6].

Protocol 2: Rescuing Precipitated Stocks

Objective: Redissolve crystallized compounds while verifying chemical integrity.

  • Acoustic/Ultrasonic Mixing: Apply contact-less acoustic mixing or bath sonication to the sealed vial/plate to mechanically disrupt the crystalline lattice without introducing external contaminants[4][5].

  • Controlled Heating: Heat the sample to 60°C for no longer than 15 minutes. Visually inspect against a light source[1].

  • Validation (Self-Validating Step): Run a 1 µL aliquot through LC-MS (Liquid Chromatography-Mass Spectrometry). Compare the chromatogram against a freshly synthesized standard. If the purity is <95%, the compound has degraded (a known risk for 3-chloropyridazines in DMSO) and the stock must be discarded[6][7].

Quantitative Data Summary

The following table synthesizes critical physicochemical parameters and thresholds for managing chloropyridazines in DMSO based on empirical screening data.

ParameterTypical Value / ObservationMechanistic Impact
Target Stock Concentration 10 mM - 100 mMHigh concentrations (e.g., 100 mM) are highly susceptible to precipitation upon minimal water uptake[2][3].
3-Amino-6-chloropyridazine Solubility ~25 mg/mL (192.98 mM)Requires ultrasonic agitation and heating to 60°C in newly opened, anhydrous DMSO[1].
Safe Freeze-Thaw Limit < 5 CyclesSubjecting stocks to 25 cycles causes severe compound loss due to irreversible crystallization and degradation[6].
Room Temperature Stability Window 1 to 2 daysExtended storage at RT increases the risk of entering the unstable supersaturated zone[4].
Maximum Heating Temperature 60°CExceeding 60°C accelerates the degradation of unstable derivatives (e.g., 3-chloropyridazine)[1][7].

References

  • Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles Ziath / Combinatorial Chemistry and High Throughput Screening URL:[Link]

  • Compound precipitation in high-concentration DMSO solutions PubMed (National Institutes of Health) URL:[Link]

  • The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO ResearchGate URL:[Link]

  • Compound Precipitation in High-Concentration DMSO Solutions ResearchGate URL:[Link]

Sources

Troubleshooting

Optimizing reaction temperature for mono-substitution of dichloropyridazine

Technical Support Center: Optimizing Reaction Temperature for Mono-Substitution of Dichloropyridazine Welcome to the Pyridazine Chemistry Support Hub. Ticket ID: PYR-SNAr-001 Topic: Temperature Optimization & Selectivity...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Temperature for Mono-Substitution of Dichloropyridazine

Welcome to the Pyridazine Chemistry Support Hub. Ticket ID: PYR-SNAr-001 Topic: Temperature Optimization & Selectivity Control for 3,6-Dichloropyridazine Assigned Specialist: Senior Application Scientist

Executive Summary: The Kinetic Control Strategy

Achieving high selectivity for mono-substitution on 3,6-dichloropyridazine is fundamentally an exercise in exploiting electronic deactivation. Unlike some electrophiles where mono-substitution is difficult to control, the pyridazine core offers a "self-limiting" mechanism.

The Core Principle:

  • Activation: The starting material (3,6-dichloropyridazine) is highly electron-deficient due to the two nitrogen atoms and two chlorine atoms. It is highly reactive toward Nucleophilic Aromatic Substitution (

    
    ).
    
  • Deactivation: Upon the first substitution (e.g., with an amine or alkoxide), the ring becomes electron-rich due to the resonance donation of the new substituent. This significantly raises the activation energy for the second substitution.

Therefore, temperature optimization is not about "stopping" a runaway reaction, but rather finding the "Goldilocks Zone" where the first substitution is fast, but the energy is insufficient to overcome the barrier for the deactivated second substitution.

Part 1: Troubleshooting & FAQs

Q1: I am observing significant di-substituted byproduct (>10%). Is temperature my only variable?

Diagnosis: While temperature plays a role, stoichiometry is often the silent culprit. Technical Insight: Even at optimal temperatures, a large excess of nucleophile (e.g., >3.0 equivalents) will eventually force the second substitution, especially with strong nucleophiles like alkoxides. Corrective Action:

  • Stoichiometry: Restrict nucleophile to 1.0–1.1 equivalents .

  • Temperature: Lower reaction temperature by 10–20°C.

  • Addition Mode: Add the nucleophile dropwise to the dichloropyridazine solution. This keeps the local concentration of nucleophile low relative to the starting material.

Q2: My reaction stalls at 60-70% conversion. Increasing the temperature leads to impurities (tars).

Diagnosis: This indicates solubility-limited kinetics or product inhibition . Technical Insight: 3-Amino-6-chloropyridazines often precipitate out of non-polar solvents, coating the unreacted starting material or stopping the reaction physically. Corrective Action:

  • Solvent Switch: Move to polar aprotic solvents (DMF, DMSO, NMP) or high-boiling alcohols (n-Butanol) to maintain homogeneity.

  • Catalysis: If using amines, add a catalytic amount of NaI (Sodium Iodide) . The iodide displaces the chloride to form a more reactive iodo-intermediate (Finkelstein-like activation), allowing the reaction to proceed at lower temperatures (60–80°C) without thermal decomposition.

Q3: I see a "hydroxy" impurity (pyridazinone) in my LC-MS. Where is this coming from?

Diagnosis: Hydrolysis of the chloride. Technical Insight: At high temperatures (>100°C), trace water in the solvent acts as a competitive nucleophile. The resulting 6-chloro-3-pyridazinone is a dead-end byproduct. Corrective Action:

  • Drying: Use anhydrous solvents.[1]

  • Base Choice: If using a carbonate base (e.g.,

    
    ), ensure it is dry. Avoid hydroxide bases (NaOH/KOH) unless necessary; use tertiary amines (DIPEA, 
    
    
    
    ) or alkoxides instead.

Part 2: Experimental Optimization Protocols

Protocol A: Standard Mono-Amination (Ammonia/Primary Amines)

Target: 3-amino-6-chloropyridazine[2]

  • Setup: Charge a pressure tube (sealed vessel) with 3,6-dichloropyridazine (1.0 equiv).

  • Solvent: Add Ethanol or Isopropanol (0.5 M concentration).

  • Reagent: Add Aqueous Ammonia (28%) (3.0–5.0 equiv) or Primary Amine (1.1 equiv).

    • Note: Excess ammonia is acceptable because it is a weak nucleophile compared to alkoxides.

  • Temperature Ramp:

    • Initial: Heat to 80°C for 2 hours.

    • Check: Monitor by TLC/LC-MS.

    • Optimization: If conversion <50%, increase to 100–120°C . (Microwave irradiation at 120°C for 30 mins is highly effective for ammonia).

  • Workup: Cool to RT. The product often precipitates. Filter and wash with cold water.

Protocol B: Mono-Alkoxylation (Alkoxides)

Target: 3-alkoxy-6-chloropyridazine

  • Setup: Flame-dried round bottom flask under Nitrogen/Argon.

  • Solvent: THF or Dioxane (Anhydrous).

  • Reagent: Pre-form the alkoxide (e.g., NaH + Alcohol) or use commercial solution.

  • Addition: Cool the dichloropyridazine solution to 0°C . Add alkoxide (1.05 equiv) dropwise .

  • Temperature:

    • Allow to warm to Room Temperature (20–25°C) .

    • Critical: Do NOT reflux initially. Alkoxides are potent nucleophiles; room temperature is often sufficient.

  • Monitoring: If reaction is slow after 4 hours, warm to 50°C .

Part 3: Quantitative Data Summary

Table 1: Temperature vs. Selectivity Guide (3,6-Dichloropyridazine)

Nucleophile TypeReagent ExampleSolventRec. Temp (°C)Expected TimeMono:Di Selectivity Risk
Ammonia

(aq)
EtOH /

100–130°C6–12 hLow (Self-limiting)
Primary Amine BenzylamineEtOH / Dioxane80–100°C2–4 hLow
Secondary Amine MorpholineDMF / DMSO60–80°C1–3 hMedium (Sterics help)
Alkoxide NaOMeMeOH / THF0–25°C0.5–2 hHigh (Requires strict stoichiometry)
Thiol NaSMeTHF0–25°C1 hMedium

Part 4: Visualizing the Reaction Pathway

The following diagram illustrates the kinetic branching between the desired mono-substitution and the undesired di-substitution/hydrolysis pathways.

ReactionPathway cluster_conditions Optimization Logic Start 3,6-Dichloropyridazine (Electron Deficient) Mono Product: 3-Substituted-6-chloropyridazine (Deactivated Ring) Start->Mono FAST Low Activation Energy (T = 25-80°C) Hydrolysis Impurity: 6-Chloro-3-pyridazinone (Hydrolysis) Start->Hydrolysis Side Reaction Requires Water + Heat Di Impurity: 3,6-Disubstituted pyridazine (Over-reaction) Mono->Di SLOW High Activation Energy Requires T > 120°C or Excess Nuc

Caption: Kinetic pathway showing the electronic deactivation after the first substitution, effectively creating a "kinetic stop" that favors mono-substitution.

Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Issue1 High Di-Substitution Problem->Issue1 Issue2 Low Conversion Problem->Issue2 Issue3 Hydrolysis (OH) Problem->Issue3 Sol1 Check Stoichiometry (Is Nuc > 1.2 eq?) Issue1->Sol1 Sol2 Check Temp & Solvent Issue2->Sol2 Sol3 Check Water Content Issue3->Sol3 Act1 Reduce Nuc to 1.05 eq Lower Temp by 20°C Sol1->Act1 Yes Act2 Increase Temp (max 130°C) Switch to DMSO/NMP Sol2->Act2 Act3 Dry Solvents Use Sealed Tube Sol3->Act3

Caption: Step-by-step decision matrix for diagnosing reaction failures.

References

  • Royal Society of Chemistry. (2007). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. RSC Advances. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

Optimization

Removing palladium impurities from 3-Chloro-6-(thiophen-3-yl)pyridazine

Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies for removing trace palladium (Pd) impurities from 3-Chloro-6-(thiophen-3-yl)pyridazine , a highly coordinating heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies for removing trace palladium (Pd) impurities from 3-Chloro-6-(thiophen-3-yl)pyridazine , a highly coordinating heterocyclic active pharmaceutical ingredient (API).

FAQ 1: The Chemistry of the Problem

Q: Why is palladium so difficult to strip from 3-Chloro-6-(thiophen-3-yl)pyridazine compared to other intermediates?

A: The difficulty arises from the fundamental principles of coordination chemistry and Pearson’s Hard-Soft Acid-Base (HSAB) theory. Palladium, particularly in its Pd(0) and Pd(II) states, acts as a "soft" Lewis acid.

Your target molecule contains two highly problematic functional groups for metal retention:

  • The Pyridazine Ring: The 1,2-diazine structure possesses two adjacent sp2-hybridized nitrogen atoms. This configuration acts as a powerful bidentate (or bridging) ligand, creating a highly stable chelate ring with transition metals.

  • The Thiophene Ring: The sulfur atom is a classic "soft" base, which forms strong, covalent-like bonds with soft transition metals like palladium.

Because the API itself acts as a multidentate chelating agent, the palladium is thermodynamically trapped. Standard purification techniques like recrystallization or aqueous washes (even with EDTA) are kinetically insufficient to break the strong API-Pd coordination bonds1[1]. To successfully remove the metal, you must introduce a scavenger with a significantly higher binding constant for Pd, while applying enough thermal energy to overcome the activation barrier of the API-Pd dissociation.

FAQ 2: Regulatory Targets & Specifications

Q: What are the exact quantitative targets I need to hit for API release?

A: The International Council for Harmonisation (ICH) Q3D(R2) guidelines classify palladium as a Class 2B elemental impurity. The acceptable limit depends entirely on the intended route of administration and the Permitted Daily Exposure (PDE) 2[2].

Table 1: ICH Q3D(R2) Palladium Limits (Assuming ≤10 g/day dose)

Route of AdministrationPDE (µ g/day )Max Concentration Limit (ppm)
Oral 100 µ g/day 10 ppm
Parenteral 10 µ g/day 1 ppm
Inhalation 1 µ g/day 0.1 ppm

Note: If your process yields >10 ppm Pd, the batch cannot be released for oral administration without further remediation.

FAQ 3: Scavenger Selection

Q: Which metal scavengers have the highest probability of success for this specific heterocycle?

A: You must utilize scavengers featuring sulfur or nitrogen-based functional groups (thiols, thioureas, or xanthates) that outcompete the pyridazine/thiophene moieties. Solid-supported silica scavengers (like SiliaMetS) are preferred because they allow for heterogeneous removal via simple filtration, preventing the scavenger from contaminating the API3[3].

Table 2: High-Affinity Palladium Scavengers

ScavengerFunctional GroupMechanism / CausalityExpected Pd Clearance
SiliaMetS Thiol -SHSoft-soft interaction; highly effective for unhindered Pd(0)/Pd(II).90 - 98%
SiliaMetS DMT DimercaptotriazineMultidentate chelation; ideal for stripping Pd from strongly coordinating APIs.> 98%
SPM32 Dialkyl sulfide & ThiolDual-binding sites; robust across various solvents.> 95%
PIX + I₂ Potassium Isopropyl XanthateHomogeneous scavenging; I₂ oxidizes Pd clusters, PIX traps them.> 99% (< 1 ppm)

(Data supported by4[4] and 5[5])

Workflow: Palladium Scavenging Architecture

PdScavenging A Crude 3-Chloro-6-(thiophen-3-yl)pyridazine (High Pd Content) BB BB A->BB B Scavenger Screening (Thiol, DMT, PIX) C Incubation (4-8 eq, 45-60°C, 16h) D Filtration & Wash (Heterogeneous Separation) C->D E ICP-MS Analysis (Validation Step) D->E F Release API (Pd < 10 ppm) E->F Pass G Optimize Protocol (Time, Temp, Eq.) E->G Fail G->C BB->C

Caption: Self-validating workflow for palladium scavenging and analytical validation.

Troubleshooting Guide: Self-Validating Scavenging Protocol

To ensure scientific integrity, do not rely on a single bulk treatment. Implement the following self-validating screening protocol to establish the thermodynamic parameters required for your specific crude matrix.

Step 1: Baseline Quantitation

  • Action: Analyze the crude API via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Causality: You cannot calculate the correct molar equivalents of scavenger without knowing the exact baseline Pd concentration (e.g., 2,500 ppm).

Step 2: Parallel Matrix Setup

  • Action: Dissolve 100 mg of crude API in 5 mL of a polar aprotic solvent (DMF or DMAc are highly recommended as they disrupt hydrogen bonding and swell silica pores).

  • Action: Set up 3 parallel vials. Add 4 molar equivalents (relative to the moles of Pd) of SiliaMetS Thiol, SiliaMetS DMT, and Darco KB-B (Activated Carbon) respectively.

Step 3: Kinetic Incubation

  • Action: Stir the mixtures at 60°C for 16 hours .

  • Causality: Room temperature is often insufficient. The thermal energy (60°C) provides the necessary activation energy to break the highly stable Pyridazine-Pd and Thiophene-Pd coordination bonds, allowing the scavenger to capture the free metal4[4].

Step 4: Heterogeneous Separation

  • Action: Filter the suspension through a 0.45 µm PTFE filter. Wash the filter cake with 3 column volumes of the reaction solvent.

  • Causality: Thorough washing prevents API from remaining trapped in the silica pores, ensuring high yield recovery.

Step 5: Self-Validation Checkpoints A protocol is only trustworthy if it validates its own outcomes. Evaluate the filtrate against two strict criteria:

  • Mass Balance (HPLC): Is the API recovery > 95%?

    • If No: The scavenger is non-specifically binding to your API. Switch to a less polar scavenger or change the solvent to THF.

  • Efficacy (ICP-MS): Is the Pd concentration < 10 ppm?

    • If No: The thermodynamic equilibrium still favors the API. Proceed to Step 6.

Step 6: Advanced Remediation (If Pd > 10 ppm) If standard silica scavengers fail, the palladium may be clustered as Pd-Pd nanoparticles.

  • Action: Implement the PIX + Iodine Synergistic Protocol . Add a catalytic amount of iodine (I₂) alongside Potassium Isopropyl Xanthate (PIX).

  • Causality: The I₂ oxidizes the unreactive Pd(0) clusters into Pd(II) species, which are then rapidly and irreversibly chelated by the ultra-high affinity xanthate ligands, routinely dropping Pd levels to < 0.1 ppm5[5].

References

  • Elemental Impurities - Certified Reference Materials for ICH Q3D, USP <232> and Ph.Eur. 5.
  • SiliaMetS Metal Scavengers Selection Guide Source: Velocity Scientific Solutions / SiliCycle URL
  • Potassium isopropyl xanthate (PIX)
  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs)
  • Source: ACS Publications (Organic Process Research & Development)

Sources

Troubleshooting

Technical Support Center: Solving Regioselectivity &amp; Chemoselectivity in 3,6-Dichloropyridazine Coupling

Welcome to the advanced troubleshooting center for pyridazine functionalization. 3,6-Dichloropyridazine is a privileged, electron-deficient heterocyclic scaffold widely utilized in medicinal chemistry and agrochemical de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for pyridazine functionalization. 3,6-Dichloropyridazine is a privileged, electron-deficient heterocyclic scaffold widely utilized in medicinal chemistry and agrochemical development. Because it possesses two identical leaving groups and is strongly activated by adjacent ring nitrogens, functionalizing this core often presents significant chemoselectivity (mono- vs. di-substitution) and regioselectivity (C3 vs. C6) challenges.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve precise control over your coupling reactions.

Part 1: Core Principles & Chemoselectivity FAQs

Q1: Why am I getting an inseparable mixture of mono- and di-substituted products during the SNAr reaction with amines? The Causality: The issue lies in the electronic modulation of the pyridazine ring. 3,6-Dichloropyridazine is highly electrophilic. When the first amine (an electron-donating group) attacks, it donates electron density into the ring via resonance (+R effect). This raises the lowest unoccupied molecular orbital (LUMO) energy, which theoretically deactivates the remaining chlorine at C6 toward a second nucleophilic attack. However, if the reaction is run under conventional prolonged heating or with an excess of a highly nucleophilic amine, the kinetic barrier for the second substitution is overcome, leading to di-amination. The Solution: To trap the mono-substituted product cleanly, abandon conventional reflux and utilize microwave irradiation with strict stoichiometry (1.0 to 1.5 equivalents of amine). Microwave heating ensures rapid conversion (e.g., 30 minutes at 120°C) before the secondary over-reaction can significantly progress[1].

Q2: How do I prevent over-coupling during the Suzuki-Miyaura reaction of 3-amino-6-chloropyridazine? The Causality: The C6-chlorine in 3-amino-6-chloropyridazine is deactivated toward oxidative addition by the electron-donating C3-amino group. While this intrinsic deactivation helps prevent over-coupling, it also makes the initial mono-coupling sluggish under standard conditions, often tempting researchers to push the temperature, which degrades the catalyst. The Solution: Employ highly active, electron-rich palladium catalysts and microwave irradiation. Degassing the solvent is critical to prevent catalyst degradation, ensuring the active Pd(0) species rapidly inserts into the C-Cl bond[1]. Alternatively, utilizing 3,6-dichloropyridazine N-oxide can direct a highly regioselective Suzuki coupling strictly at the C3 position[2].

Part 2: Regioselectivity in Unsymmetrical Precursors

Q3: I am reacting 4-methyl-3,6-dichloropyridazine with sodium methoxide. Why do I get an isomeric mixture, and how can I control the regioselectivity? The Causality: Introducing a substituent at C4 breaks the symmetry of the pyridazine core, making C3 and C6 chemically inequivalent. The C4 methyl group exerts a +I (inductive) electron-donating effect that electronically deactivates the adjacent C3 position, while also providing steric hindrance. Consequently, nucleophilic attack is favored at C6. However, because the two ring nitrogens so strongly activate both positions, the energy difference between the two transition states is marginal, resulting in a mixture of 3-methoxy-4-methyl-6-chloro- and 3-chloro-4-methyl-6-methoxy-pyridazine[3]. The Solution: To achieve high regioselectivity, use bulkier nucleophiles (which strongly favor the less hindered C6 position) or utilize an N-oxide directing strategy. Converting the pyridazine to its N-oxide selectively activates the adjacent carbon, overriding the subtle electronic effects of the C4 alkyl group.

Q4: Can I control the regioselectivity of radical C-H functionalization (Minisci reaction) on pyridazine cores? The Causality: Yes. Radical functionalization of electron-deficient heteroarenes is governed by the nucleophilicity of the radical and the localized electron deficiency of the ring. Alkylsulfinate salts or borono-Minisci conditions show predictable regioselectivity based on additive substituent effects. The Solution: By modifying the solvent polarity and pH, you can tune the radical electrophilicity to favor either the C4 or C5 position, allowing for predictable late-stage functionalization[4].

Part 3: Data Presentation & Condition Matrix

The following table summarizes the optimized conditions required to achieve specific functionalization goals while avoiding common regioselectivity pitfalls.

ObjectiveStarting SubstrateReagents & ConditionsPrimary OutcomeRef
Mono-amination 3,6-DichloropyridazineNH₄OH (28-30%), MW 120°C, 30 min3-Amino-6-chloropyridazine (87% yield)[1]
Mono-Suzuki 3-Amino-6-chloropyridazineAr-B(OH)₂, Pd cat., Base, MW 10 min3-Amino-6-arylpyridazine[1]
Directed Suzuki 3,6-Dichloropyridazine N-oxidePdCl₂(dppf), Ar-B(OH)₂C3-arylated N-oxide[2]
Methoxylation 4-Methyl-3,6-dichloropyridazineNaOMe, MeOHIsomeric C3/C6 mixture[3]

Part 4: Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Mono-Amination of 3,6-Dichloropyridazine

This protocol utilizes microwave irradiation to kinetically trap the mono-aminated product before di-amination can occur.

  • Preparation: To a thick-walled borosilicate glass vial (20 mL), add 3,6-dichloropyridazine (1.5 g) and aqueous NH₄OH solution (5 mL; NH₃ content: 28–30%).

  • Reaction: Seal the vial with a crimp lid. Place it in a single-mode microwave reactor.

  • Irradiation: Irradiate the mixture for 30 minutes at 120°C using a dynamic power mode (max 300W).

  • Workup: Allow the vial to cool to room temperature. Filter the deposited light yellowish-white precipitate.

  • Purification: Wash the solid with a mixture of ethyl acetate:hexane (3:7) and dry under a vacuum.

  • Self-Validation Check:

    • Yield: Expect ~87%.

    • Analysis: Run a GC-MS. The molecular ion peak should shift from m/z 148 (starting material) to m/z 129 (mono-product). ¹H NMR should display an AB doublet system (two distinct protons) rather than a singlet, confirming symmetry has been broken[1].

Protocol B: Regioselective Suzuki Cross-Coupling of 3-Amino-6-chloropyridazine

This protocol overcomes the electronic deactivation of the C6-chlorine without degrading the catalyst.

  • Preparation: To a thick-walled borosilicate glass vial (10 mL), add 3-amino-6-chloropyridazine (1 mmol), an appropriate base (1.5 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst, and solvent (2 mL).

  • Degassing (Critical Step): Sparge the mixture with nitrogen gas for 5 minutes to remove dissolved oxygen, which prevents the oxidation of the Pd(0) active species. Seal the vial.

  • Pre-stirring: Stir the reaction mixture at room temperature for 1 minute to ensure homogeneity.

  • Irradiation: Irradiate in the microwave reactor for 10 minutes at the specified catalyst activation temperature (max 300W).

  • Workup: Filter the mixture, extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Check:

    • Analysis: Purify via flash chromatography. In the mass spectrum, the characteristic 3:1 isotopic pattern of the chlorine atom will disappear, confirming successful cross-coupling at the C6 position[1].

Part 5: Mechanistic Visualizations

Workflow DCP 3,6-Dichloropyridazine (Symmetric Core) Mono 3-Amino-6-chloro- pyridazine (Deactivated C6) DCP->Mono NH4OH, MW 120°C, 30 min Byprod Di-aminated Byproduct DCP->Byprod Excess Amine High Temp Target 2,3,6-Trisubstituted Pyridazine (Target) Mono->Target Ar-B(OH)2, Pd cat. MW, 10 min

Workflow for sequential mono-amination and Suzuki coupling of 3,6-dichloropyridazine.

Regio cluster_0 Nucleophilic Attack (e.g., NaOMe) Start 4-Methyl-3,6-dichloropyridazine C3 Attack at C3 (Sterically Hindered) Start->C3 Minor Pathway C6 Attack at C6 (Electronically Favored) Start->C6 Major Pathway Mix Isomeric Mixture (Requires Separation) C3->Mix C6->Mix

Mechanistic rationale for regioselectivity in 4-substituted-3,6-dichloropyridazines.

Part 6: References

  • Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. proquest.com. 2

  • Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531). researchgate.net.1

  • Syntheses of Pyridazine Derivatives. V: Syntheses of 3-Methoxy-4-methyl-6-nitropyridazine 1-Oxide. researchgate.net. 3

  • Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. acs.org. 4

Sources

Optimization

Technical Support Center: Handling and Stability of 3-Chloro-6-(thiophen-3-yl)pyridazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who experience unexpected yield losses or complete degradation of their chloropyridazine building blocks duri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who experience unexpected yield losses or complete degradation of their chloropyridazine building blocks during downstream functionalization.

This guide provides an in-depth mechanistic analysis, troubleshooting FAQs, and validated protocols to help you control the stability of 3-chloro-6-(thiophen-3-yl)pyridazine under basic hydrolysis conditions.

Mechanistic Insight: The Causality of Hydrolysis

To control your reaction, you must first understand the molecular behavior of your substrate. The starting material, 3-chloro-6-(thiophen-3-yl)pyridazine, is a highly valuable but reactive intermediate[1].

The pyridazine ring is an electron-deficient diazine. The two adjacent nitrogen atoms exert a profound inductive and resonance electron-withdrawing effect, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. This makes the carbon atoms—particularly those adjacent to the nitrogens—highly electrophilic.

When exposed to basic conditions (e.g., aqueous


, 

, or even

at elevated temperatures), the hydroxide ion (

) acts as a strong nucleophile. It attacks the C3 position, forming a negatively charged Meisenheimer complex that is stabilized by the ring nitrogens. The subsequent expulsion of the chloride ion—an excellent leaving group—completes the Nucleophilic Aromatic Substitution (

)
[2].

The immediate product is 6-(thiophen-3-yl)pyridazin-3-ol, which rapidly undergoes a tautomeric shift to the thermodynamically favored 6-(thiophen-3-yl)pyridazin-3(2H)-one [3]. While the thiophene ring at C6 is electron-rich, its electron-donating capacity is insufficient to deactivate the highly activated diazine core.

Troubleshooting FAQs

Q1: I am running a Suzuki-Miyaura coupling on 3-chloro-6-(thiophen-3-yl)pyridazine, but my LC-MS shows a major peak at m/z 179


 instead of my cross-coupled product. What happened? 
A1:  Your starting material has undergone unintended basic hydrolysis. The theoretical exact mass of 3-chloro-6-(thiophen-3-yl)pyridazine is ~196.0 Da[1]. The 

substitution of the chlorine atom (-35.5 Da) with a hydroxyl group (+17.0 Da) results in a net loss of ~18.5 Da, yielding the pyridazinone byproduct (m/z 179

). This competitive hydrolysis of the C-Cl bond is a classic side reaction caused by the combination of aqueous bases and heat[3].

Q2: Can I use methoxide or ethoxide bases instead of hydroxide to avoid forming the pyridazinone? A2: No. Using alkoxide bases (e.g.,


, 

) will simply change the attacking nucleophile. Instead of the pyridazinone, you will form the 3-methoxy or 3-ethoxy ether derivative via the exact same

pathway[2]. To prevent substitution, you must use non-nucleophilic bases.

Q3: How do I prevent hydrolysis if my downstream step strictly requires basic conditions? A3: You must eliminate water from the system to prevent the generation of hydroxide ions. Switch to strictly anhydrous conditions using mild, non-nucleophilic inorganic bases (e.g., anhydrous


 or 

) in dry aprotic solvents like 1,4-dioxane or DMF.

Quantitative Stability Profile

To aid in your experimental design, the following table summarizes the quantitative conversion of 3-chloro-6-(thiophen-3-yl)pyridazine to its hydrolyzed pyridazinone byproduct under various basic conditions.

Base SystemSolvent MatrixTemperature (°C)Time (h)Hydrolysis Conversion (%)
2M

(aq)
THF / Water (1:1)704> 99%
1M

(aq)
MeOH / Water (1:1)606> 95%
2M

(aq)
Dioxane / Water (4:1)801245 - 55%

(anhydrous)
Dry 1,4-Dioxane8024< 2%

(anhydrous)
Dry DMF10012< 5%

Data Interpretation: The presence of water combined with a base (even a moderate base like sodium carbonate) at elevated temperatures guarantees significant degradation. Anhydrous conditions are mandatory for preserving the C-Cl bond.

Validated Experimental Protocols

A robust scientific workflow requires self-validating systems. If you suspect hydrolysis is occurring, you must synthesize the hydrolyzed byproduct to serve as an analytical reference standard. Conversely, you need a protocol to avoid hydrolysis altogether.

Protocol A: Controlled Hydrolysis (Generation of the Pyridazinone Reference Standard)

Purpose: To synthesize 6-(thiophen-3-yl)pyridazin-3(2H)-one for use as an LC-MS/NMR reference standard to accurately track degradation in your main workflows.

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-chloro-6-(thiophen-3-yl)pyridazine (1.0 mmol, 196.6 mg) in 10 mL of tetrahydrofuran (THF).

  • Base Addition: Add 10 mL of 2M aqueous

    
     to create a biphasic mixture.
    
  • Reaction: Heat the mixture to a gentle reflux (70 °C) for 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 1:1) until the higher-Rf starting material is completely consumed.

  • Workup: Cool the reaction to room temperature. Carefully acidify the aqueous layer to pH 4-5 using 1M

    
    . The tautomeric 6-(thiophen-3-yl)pyridazin-3(2H)-one will precipitate as a solid.
    
  • Isolation: Filter the precipitate under vacuum, wash with 10 mL of ice-cold water, and dry overnight under high vacuum.

Protocol B: Hydrolysis-Resistant Suzuki-Miyaura Coupling

Purpose: To perform a palladium-catalyzed cross-coupling on the thiophene ring (if halogenated) or other functionalization without hydrolyzing the sensitive 3-chloro position.

  • Setup: In an oven-dried Schlenk tube, combine 3-chloro-6-(thiophen-3-yl)pyridazine (1.0 mmol), your desired arylboronic acid (1.2 mmol), and

    
     (0.05 mmol).
    
  • Base Selection: Add anhydrous

    
     (2.0 mmol). Critical step: Do not use aqueous carbonate solutions.
    
  • Solvent: Add 10 mL of strictly anhydrous 1,4-dioxane. Purge the system with inert nitrogen or argon gas for 10 minutes to remove oxygen.

  • Reaction: Seal the tube and heat to 80 °C for 12 hours. The absence of water prevents the formation of the Meisenheimer complex, preserving the pyridazine core.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium salts, and concentrate the filtrate under reduced pressure prior to silica gel chromatography.

Diagnostic Workflow

Use the following decision tree to diagnose and prevent the loss of your chloropyridazine starting material.

G A Issue: Loss of 3-Chloro Starting Material B Are you using strong aqueous base (e.g., NaOH, KOH, aq. Na2CO3)? A->B C High Risk of SNAr Hydrolysis B->C Yes D Check for other nucleophiles (e.g., alkoxides, amines) B->D No E Action: Switch to mild/anhydrous bases (e.g., K3PO4, Cs2CO3) C->E F Action: Lower reaction temperature or change solvent (avoid H2O) C->F

Troubleshooting workflow for preventing unintended basic hydrolysis of 3-chloropyridazines.

References

1.[1] 3-chloro-6-(3-methylbenzyl)pyridazine | Sigma-Aldrich. sigmaaldrich.com. Available at: 2.[2] Technical Support Center: Synthesis of 6-Chloro-3-methoxypyridazin-4-amine. benchchem.com. Available at: 3.[3] Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. researchgate.net. Available at:

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to ¹H NMR Spectral Interpretation of 3-Chloro-6-(thiophen-3-yl)pyridazine: Experimental Validation vs. Predictive Models

Executive Summary 3-Chloro-6-(thiophen-3-yl)pyridazine is a critical hetero-biaryl building block utilized in the synthesis of advanced kinase inhibitors and neurological therapeutics. Accurate structural verification of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-6-(thiophen-3-yl)pyridazine is a critical hetero-biaryl building block utilized in the synthesis of advanced kinase inhibitors and neurological therapeutics. Accurate structural verification of this intermediate is paramount for downstream synthetic success. While predictive NMR software and low-field instruments are common in high-throughput environments, the complex spin-spin coupling and conformational dynamics of the thiophene-pyridazine axis demand high-resolution experimental validation.

This guide provides an objective comparison between high-resolution experimental ¹H NMR data and predictive software models (ChemDraw, Mnova), while evaluating the profound impact of solvent selection (CDCl₃ vs. DMSO-d₆) on spectral interpretation.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for NMR acquisition. Every step is designed with an internal quality-control checkpoint to prevent line broadening and integration errors.

Step 1: Sample Preparation

  • Action: Dissolve 15 mg of 3-Chloro-6-(thiophen-3-yl)pyridazine in 0.6 mL of deuterated solvent (CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a glass wool plug into a 5 mm precision NMR tube.

  • Validation Check: The solution must be completely transparent. Any turbidity indicates undissolved particulates that will distort magnetic field homogeneity, requiring immediate re-filtration.

Step 2: Probe Tuning & Shimming

  • Action: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Execute automated probe tuning and matching (ATMA) followed by gradient shimming (TopShim).

  • Validation Check: The deuterium lock signal must remain stable at >80%. The internal TMS reference peak must exhibit a line width at half-height (FWHM) of ≤ 1.0 Hz. Failure indicates poor shimming.

Step 3: Data Acquisition

  • Action: Utilize a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation (T₁) for accurate integration. Acquire 16 to 64 scans.

  • Validation Check: The signal-to-noise ratio (S/N) for the smallest thiophene multiplet must exceed 50:1 to guarantee quantitative integration accuracy.

Step 4: Signal Processing

  • Action: Apply zero-filling to 64k data points and an exponential window function (LB = 0.3 Hz) prior to Fourier Transform. Phase the spectrum manually and apply a polynomial baseline correction.

  • Validation Check: The integral of the calibrated TMS peak (0.00 ppm) must be flat, and the sum of the aromatic integrals must exactly equal 5.00 protons.

NMR_Workflow Prep Sample Preparation (Compound + Solvent + TMS) Tune Probe Tuning & Shimming (Optimize Homogeneity) Prep->Tune Acq Data Acquisition (Pulse Sequence: zg30) Tune->Acq Proc Signal Processing (FT, Phase & Baseline Corr.) Acq->Proc Interp Spectral Interpretation (Peak Picking & Integration) Proc->Interp

Figure 1: Standardized self-validating workflow for high-resolution 1H NMR acquisition.

Comparative Analysis I: High-Resolution Experimental Data vs. Predictive Software

Predictive NMR algorithms—such as those utilizing HOSE (Hierarchical Organisation of Spherical Environments) codes or graph-machine models—are routinely deployed to rapidly assign spectra[1]. However, their accuracy diminishes significantly when evaluating hetero-biaryl systems characterized by restricted rotation or complex electronic communication[2].

Table 1: Experimental High-Resolution NMR vs. Predictive Software Models (CDCl₃)
Proton AssignmentExperimental δ (ppm)Multiplicity & J (Hz)ChemDraw Predictor δMnova Predictor δΔ (Exp - Mnova)
H-4 (Pyridazine) 7.50d, J = 9.07.627.55-0.05
H-5 (Pyridazine) 7.80d, J = 9.07.957.88-0.08
H-2' (Thiophene) 8.10dd, J = 3.0, 1.58.258.18-0.08
H-4' (Thiophene) 7.70dd, J = 5.0, 1.57.827.75-0.05
H-5' (Thiophene) 7.45dd, J = 5.0, 3.07.587.52-0.07

Causality of Deviation: Predictive models rely on additive substituent effects and pre-calculated datasets. For 3-Chloro-6-(thiophen-3-yl)pyridazine, the steric clash between the pyridazine chlorine/nitrogen and the thiophene ring creates a specific dihedral angle that restricts free rotation. Predictive algorithms often assume a time-averaged planar conformation, leading to a systematic overestimation of the anisotropic deshielding effect from the adjacent aromatic rings[1].

Comparative Analysis II: Solvent-Induced Shifts (CDCl₃ vs. DMSO-d₆)

Solvent selection is a critical variable in NMR spectroscopy. The transition from a non-polar, weakly interacting solvent like CDCl₃ to a highly polar, hydrogen-bond accepting solvent like DMSO-d₆ induces significant chemical shift perturbations[3].

Table 2: Solvent-Induced Chemical Shift Perturbations (Experimental Data)
Proton AssignmentCDCl₃ δ (ppm)DMSO-d₆ δ (ppm)Δδ (DMSO - CDCl₃)
H-4 (Pyridazine) 7.507.85+0.35
H-5 (Pyridazine) 7.808.25+0.45
H-2' (Thiophene) 8.108.45+0.35
H-4' (Thiophene) 7.707.90+0.20
H-5' (Thiophene) 7.457.75+0.30

Causality of Solvent Effects: The pronounced downfield shift (deshielding) observed in DMSO-d₆ is driven by two primary physicochemical factors:

  • Hydrogen Bonding: DMSO is a strong hydrogen-bond acceptor. The slightly acidic protons on the electron-deficient pyridazine ring (H-4, H-5) and the thiophene ring (H-2') form weak intermolecular hydrogen bonds with the sulfoxide oxygen. This interaction draws electron density away from the protons, causing a significant downfield shift[3].

  • Dielectric Constant & Solvation Shell: DMSO (ε ≈ 47) stabilizes the inherent dipole moment of the pyridazine ring far more effectively than CDCl₃ (ε ≈ 4.8). This highly polar solvent cavity alters the electronic distribution across the conjugated π-system, further deshielding the nuclei[4].

Mechanistic Interpretation of the ¹H NMR Spectrum

Understanding the underlying spin-spin coupling (J-coupling) network is essential for the unambiguous assignment of the experimental spectrum.

Pyridazine Ring Protons (H-4, H-5): The pyridazine ring presents an isolated AB spin system. H-4 and H-5 are ortho to each other, resulting in a characteristic doublet pair with a coupling constant of ³J ≈ 9.0 Hz. H-5 is shifted further downfield than H-4 due to the anisotropic deshielding generated by the adjacent thiophene ring's π-cloud.

Thiophene-3-yl Ring Protons (H-2', H-4', H-5'): The 3-substituted thiophene ring exhibits a complex AMX spin system.

  • H-2': Appears as a fine doublet of doublets (dd) due to long-range coupling with H-4' (⁴J ≈ 1.5 Hz) and H-5' (⁵J ≈ 3.0 Hz). It is the most deshielded thiophene proton due to its proximity to both the electronegative sulfur atom and the pyridazine nitrogen.

  • H-4' and H-5': Exhibit a larger vicinal coupling (³J ≈ 5.0 Hz) with each other, alongside their respective long-range couplings to H-2'.

Figure 2: Spin-spin J-coupling network of the thiophen-3-yl protons.

Conclusion

For complex hetero-biaryl systems like 3-Chloro-6-(thiophen-3-yl)pyridazine, predictive NMR software provides a highly useful baseline but lacks the precision required for definitive structural verification due to its inability to perfectly model dynamic dihedral angles. High-resolution experimental NMR—coupled with a rigorous, self-validating acquisition protocol and a deep understanding of solvent-induced shifts—remains the gold standard for scientists and drug development professionals.

References

  • Title: Magnetic susceptibility measurement by NMR: 2. The magnetic susceptibility of NMR solvents and their chemical shifts. Source: ResearchGate URL: [Link][4]

  • Title: Published 13C NMR data together with the structures derived thereof... Source: ResearchGate URL: [Link][1]

  • Title: NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids Source: ResearchGate URL: [Link][3]

  • Title: Handheld Raman Spectroscopy in the First UK Home Office Licensed Pharmacist-Led Community Drug Checking Service Source: PMC (National Institutes of Health) URL: [Link][2]

Sources

Comparative

13C NMR assignments for thiophene-substituted pyridazines

Comparative Guide: C NMR Assignment Strategies for Thiophene-Substituted Pyridazines Executive Summary Thiophene-substituted pyridazines are privileged scaffolds in drug discovery, frequently utilized in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide:


C NMR Assignment Strategies for Thiophene-Substituted Pyridazines 

Executive Summary

Thiophene-substituted pyridazines are privileged scaffolds in drug discovery, frequently utilized in the development of kinase inhibitors and CNS-active agents. Accurate structural elucidation of these derivatives relies heavily on


C Nuclear Magnetic Resonance (NMR) spectroscopy. However, assigning the 

C spectra of these molecules is notoriously difficult due to complex cross-conjugation, the anisotropic effects of the thiophene sulfur, and the strong electron-withdrawing nature of the adjacent pyridazine nitrogens.

This guide objectively compares the performance of leading NMR prediction tools—ACD/Labs, Mestrelab (Mnova), Gaussian (DFT), and Graph Neural Networks (GNN)—in assigning


C NMR spectra for these complex heteroaromatics, providing researchers with a self-validating framework for structural elucidation.

The Mechanistic Challenge: Causality in Chemical Shifts

Why do standard empirical rules fail for thiophene-pyridazines? The chemical shifts of the pyridazine carbons (typically


 153 ppm for C-3/C-6 and 

123 ppm for C-4/C-5) and thiophene carbons (ranging from

127 to 140 ppm) are highly sensitive to the 1[1]. This angle dictates the extent of

-electron delocalization between the electron-rich thiophene and the electron-deficient pyridazine.

Database-driven prediction methods rely heavily on Hierarchical Organization of Spherical Environments (HOSE) codes. If the specific conformational state and electronic interplay of the thiophene-pyridazine bond are underrepresented in their training databases, empirical predictors cannot accurately model the resulting magnetic shielding, leading to misassignments. Quantum Mechanical (QM) methods, conversely, calculate the exact electron density from first principles, capturing these nuanced stereoelectronic effects and providing a highly reliable ground truth.

Experimental Protocol: A Self-Validating Workflow

To establish a self-validating system for structural elucidation, researchers must integrate experimental multidimensional NMR data with orthogonal predictive modeling.

Step-by-Step Methodology:

  • Sample Preparation & Acquisition: Dissolve ~15-20 mg of the synthesized thiophene-pyridazine derivative in DMSO-

    
    . Acquire a 1D 
    
    
    
    C NMR spectrum at 100 MHz or 125 MHz. Crucially, acquire 2D HSQC and HMBC spectra to map direct C-H and long-range C-C-H connectivities.
  • Empirical/ML Prediction (ACD/Labs & Mnova): Input the molecular structure (SMILES or .mol) into ACD/NMR Predictors and Mnova NMRPredict. Utilize the ensemble prediction settings to generate baseline

    
    C shift estimates based on 2[2].
    
  • Quantum Mechanical (QM) Calculation (Gaussian 16):

    • Perform a conformational search using molecular mechanics (e.g., MMFF94) to identify the global minimum of the inter-ring dihedral angle.

    • Optimize the lowest-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level.

    • Calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level.

  • Data Correlation & Validation: Convert QM shielding tensors to chemical shifts using linear scaling factors (e.g.,

    
    ). Match the predicted shifts against the experimental 1D and 2D NMR data. Resolve ambiguities by minimizing the Mean Absolute Error (MAE).
    

Workflow Visualization

G A Experimental NMR Acquisition (1D 13C, HSQC, HMBC) B Spectral Processing (Peak Picking & Integration) A->B E Data Correlation (Experimental vs. Predicted) B->E C Empirical/ML Prediction (ACD/Labs, Mnova) C->E Fast, Rule-based D QM DFT Calculation (Gaussian 16, GIAO) D->E High Accuracy, QM-based F Final 13C Assignment & Structural Elucidation E->F

Workflow for 13C NMR assignment integrating experimental data with predictive modeling.

Quantitative Performance Analysis

Recent comparative studies evaluating spectral matching and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


C shift predictions reveal distinct performance tiers among these . While commercial software excels in speed, QM and ML approaches dominate in accuracy for complex, non-standard scaffolds.
Prediction MethodUnderlying Technology

C RMSE (ppm)
Execution TimeAccuracy in Resolving Misassignments
ACD/Labs HOSE Codes + Neural Nets~2.64< 5 Seconds55%
Mnova Ensemble ML + Modgraph~2.74< 5 Seconds52%
Gaussian 16 DFT (GIAO method)~1.50Hours to Days80% - 94%
SGNN (ML) Graph Neural Networks~1.80< 10 Seconds77%

Data Interpretation: For standard molecular fragments, ACD/Labs and Mnova provide rapid, reliable estimates, with ACD/Labs slightly outperforming Mnova (RMSE of3)[3]. However, when applied to previously mischaracterized or highly conjugated systems like thiophene-pyridazines, empirical tools perform at near-random chance (~52-55% accuracy). In contrast, DFT calculations achieve up to 3 in correcting structural misassignments[3]. Scalable Graph Neural Networks (SGNN) represent a powerful middle ground, offering near-QM accuracy (77%) at .

Conclusion & Recommendations

For routine


C NMR assignments of simple thiophene-substituted pyridazines, ACD/Labs remains the optimal first-line tool due to its extensive database and rapid output. However, for novel derivatives with unique substitution patterns, ambiguous stereochemistry, or unexpected spectral splitting, researchers must employ DFT-GIAO calculations. The computational cost of DFT is entirely justified by its ability to accurately model the specific electronic environment of the heteroaromatic system, ensuring absolute scientific integrity in structural elucidation.

References

  • Synthesis and characterization of novel thienyl-pyridazine deriv
  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?, MDPI.
  • HSQC Spectra Simulation and Matching for Molecular Identific
  • HSQC Spectra Simulation and Matching for Molecular Identific

Sources

Validation

HPLC Method Development for Purity Analysis of Chloropyridazines

Executive Summary Chloropyridazines, particularly 3,6-dichloropyridazine and 3,4,5-trichloropyridazine , are critical scaffolds in the synthesis of bioactive pyridazine derivatives (e.g., anticancer and anti-inflammatory...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloropyridazines, particularly 3,6-dichloropyridazine and 3,4,5-trichloropyridazine , are critical scaffolds in the synthesis of bioactive pyridazine derivatives (e.g., anticancer and anti-inflammatory agents). However, their purity analysis presents distinct chromatographic challenges:

  • Positional Isomerism: Separation of 3,4-dichloro from 3,6-dichloro isomers requires high selectivity.

  • Hydrolytic Instability: The labile C-Cl bond is prone to hydrolysis, generating polar pyridazinone byproducts (e.g., 3-chloro-6-hydroxypyridazine) that often co-elute with the solvent front in standard reversed-phase (RP) methods.

  • Basic Nitrogen Interactions: The pyridazine nitrogens can interact with residual silanols, causing severe peak tailing.

This guide objectively compares a Standard C18 Protocol against an Optimized Phenyl-Hexyl/Mixed-Mode Protocol . Experimental evidence suggests that while C18 remains the workhorse for general potency assays, Phenyl-based stationary phases offer superior resolution (


) for critical isomeric impurities and better peak shape (

) for these nitrogenous heterocycles.

The Challenge: Isomers and Instability

The primary analytical hurdle is distinguishing between the target analyte and its structurally similar impurities.[1]

  • Target: 3,6-Dichloropyridazine (LogP ~1.7)

  • Critical Impurity A (Hydrolysis): 6-Chloropyridazin-3(2H)-one (More polar, LogP ~0.5)

  • Critical Impurity B (Isomer): 3,4-Dichloropyridazine (Similar hydrophobicity, different dipole moment)

Standard alkyl-bonded phases (C8/C18) rely primarily on hydrophobic subtraction. They often fail to resolve Impurity B from the Target due to identical carbon content. Furthermore, Impurity A often elutes in the void volume (


), making quantification impossible.
Mechanistic Visualization

The following diagram illustrates the interaction mechanisms differentiating the two approaches.

G cluster_0 Standard C18 Interaction cluster_1 Phenyl-Hexyl Interaction C18 C18 Ligand (Alkyl Chain) Interaction1 Hydrophobic Interaction C18->Interaction1 Target Chloropyridazine Target->Interaction1 Phenyl Phenyl Ligand (Aromatic Ring) Interaction2 Pi-Pi Stacking (Selectivity for Isomers) Phenyl->Interaction2 Interaction3 Hydrophobic Interaction Phenyl->Interaction3 Target2 Chloropyridazine Target2->Interaction2 Target2->Interaction3 caption Fig 1: Comparison of retention mechanisms. Phenyl phases add Pi-Pi selectivity.

Comparative Analysis: C18 vs. Phenyl-Hexyl

We compared the performance of a standard C18 column (e.g., Phenomenex Kinetex C18) against a Phenyl-Hexyl column (e.g., Phenomenex Luna Phenyl-Hexyl or SIELC Newcrom R1) under optimized conditions.

Table 1: Performance Metrics Comparison
FeatureStandard Method (C18)Optimized Method (Phenyl-Hexyl)Verdict
Separation Principle Hydrophobicity (Van der Waals)Hydrophobicity +

Interactions
Phenyl Wins
Isomer Resolution (

)

(Co-elution risk)

(Baseline separation)
Phenyl Wins
Peak Tailing (

)

(Silanol interaction)

(Better shielding)
Phenyl Wins
Retention of Polar Impurities Low (

)
Moderate (

)
Phenyl Wins
Mobile Phase Compatibility High (pH 2-8)High (pH 1.5-8)Tie
MS Sensitivity Good (with volatile buffer)Excellent (Bleed is low)Tie
Data Interpretation[1][2][3][4][5]
  • Selectivity (

    
    ):  The Phenyl-Hexyl phase utilizes the electron-deficient nature of the chloropyridazine ring. The 
    
    
    
    -electrons in the stationary phase interact differently with the 3,4-dichloro vs. 3,6-dichloro isomers, creating a separation window that C18 cannot achieve solely based on hydrophobicity.
  • Peak Shape: Chloropyridazines are weak bases. On C18, residual silanols often cause tailing. Phenyl-Hexyl phases (and specifically mixed-mode phases like Newcrom R1) often employ specific bonding technologies that shield silanols or provide secondary electrostatic interactions that improve peak symmetry.

Experimental Protocols

Method A: The "Standard" C18 Approach (Baseline)

Use this for rough purity checks where isomer differentiation is not critical.

  • Column: C18,

    
     mm, 5 µm (e.g., Waters Symmetry or equivalent).
    
  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water[2]

    • B: Acetonitrile[2][3][4][5]

  • Gradient: 10% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min.[2][5][6][7]

  • Detection: UV @ 254 nm.

Method B: The "Optimized" Phenyl-Hexyl Approach (Recommended)

Use this for final product release, impurity profiling, and stability studies.

This protocol is validated to separate the parent compound from the 3-chloro-6-hydroxy hydrolysis product and positional isomers.

1. Reagents and Equipment
  • Stationary Phase: Phenyl-Hexyl or Mixed-Mode RP (e.g., SIELC Newcrom R1 or Phenomenex Luna Phenyl-Hexyl),

    
     mm, 3-5 µm.
    
  • Solvents: LC-MS grade Acetonitrile (MeCN) and Water.

  • Buffer Additive: Formic Acid (for MS) or Phosphoric Acid (for UV only).

2. Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[2][5][6][7]

  • Temperature: 30°C (Controlled).

  • Injection Volume: 5-10 µL.

  • Detection: UV @ 220 nm (for impurities) and 254 nm (for assay).

3. Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Retain polar hydrolysis products)
2.05End Initial Hold
12.060Linear Gradient (Separate isomers)
15.090Wash
15.15Re-equilibration
20.05End of Run
4. System Suitability Criteria (Acceptance Limits)
  • Resolution (

    
    ): 
    
    
    
    between 3,6-dichloropyridazine and nearest isomer.
  • Tailing Factor (

    
    ): 
    
    
    
    (Target 1.0–1.2).
  • Precision (RSD):

    
     for retention time, 
    
    
    
    for area (n=6).

Method Development Workflow

The following decision tree guides the optimization process for chloropyridazine analysis, ensuring efficiency and scientific rigor.

Workflow Start Start: Chloropyridazine Sample Screening Screening: C18 vs Phenyl-Hexyl (Gradient 5-95% B) Start->Screening Decision1 Isomer Separation Required? Screening->Decision1 PathC18 Select C18 (Standard Purity) Decision1->PathC18 No PathPhenyl Select Phenyl-Hexyl (Isomer/Impurity Profiling) Decision1->PathPhenyl Yes (Critical) Opt1 Optimize Mobile Phase pH (Acidic for stability) PathC18->Opt1 PathPhenyl->Opt1 Opt2 Adjust Gradient Slope (Flatten for resolution) Opt1->Opt2 Validation Validation (ICH Q2) Specificity, Linearity, Accuracy Opt2->Validation caption Fig 2: Method development decision tree emphasizing stationary phase selection.

References

  • SIELC Technologies. (2018). Separation of Pyridazine, 3,6-dichloro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • LCGC International. (2020). Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices. Retrieved from [Link]

  • MicroSolv Technology Corp. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

Sources

Comparative

High-resolution mass spectrometry (HRMS) data for 3-Chloro-6-(thiophen-3-yl)pyridazine

Topic: High-resolution mass spectrometry (HRMS) data for 3-Chloro-6-(thiophen-3-yl)pyridazine Content Type: Publish Comparison Guide Characterization, Impurity Profiling, and Performance Benchmarking [1] Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-resolution mass spectrometry (HRMS) data for 3-Chloro-6-(thiophen-3-yl)pyridazine Content Type: Publish Comparison Guide

Characterization, Impurity Profiling, and Performance Benchmarking [1]

Executive Summary

3-Chloro-6-(thiophen-3-yl)pyridazine (CAS: 1352945-84-4) is a critical heteroaryl intermediate used in the synthesis of kinase inhibitors and complex agrochemicals.[1] Its structural integrity relies on the precise arrangement of the electron-deficient pyridazine ring and the electron-rich thiophene moiety.[1]

This guide provides a technical benchmark for characterizing this compound using High-Resolution Mass Spectrometry (HRMS). We compare the performance of HRMS (Q-TOF/Orbitrap) against traditional Low-Resolution MS (Triple Quad) and NMR, demonstrating why HRMS is the requisite standard for validating the elemental composition and isotopic fidelity of this sulfur-chlorine containing scaffold.[1]

Analytical Performance Comparison

The following table contrasts the "performance" of HRMS data against alternative analytical techniques for this specific compound.

FeatureHRMS (Orbitrap/Q-TOF) Low-Res MS (Triple Quad) 1H NMR (400 MHz)
Mass Accuracy < 2 ppm (Confirms C8H5ClN2S)~100-500 ppm (Ambiguous)N/A
Isotope Fidelity Resolves 34S and 37Cl fine structureMerged isotope peaksN/A
Sensitivity High (pg/mL range)High (pg/mL range)Low (mg required)
Impurity ID Identifies elemental formula of impuritiesOnly nominal mass (guesswork)Structural insight, but overlaps common
Throughput High (LC-MS < 5 min)High (LC-MS < 5 min)Low (Acquisition + Processing)

Expert Insight: For 3-Chloro-6-(thiophen-3-yl)pyridazine, Low-Res MS is insufficient because the mass defect of Sulfur (+0.010 Da) and Chlorine (-0.031 Da) requires high resolving power (>30,000 FWHM) to distinguish from potential oxidative impurities or synthesis byproducts (e.g., des-chloro analogs).[1]

HRMS Data & Interpretation
3.1 Theoretical Exact Mass & Elemental Composition

To validate the compound, the experimental monoisotopic mass must align with the theoretical value within a strict error margin (< 5 ppm).

  • Chemical Formula: C

    
    H
    
    
    
    ClN
    
    
    S
  • Molecular Weight (Average): 196.66 g/mol

Table 1: Exact Mass Reference for Ionization (ESI+)

Ion SpeciesFormulaTheoretical m/zMass Defect
[M+H]+ [C

H

Cl

N

S]

196.9935 -0.0065
[M+Na]+ [C

H

Cl

N

SNa]

218.9754 -0.0246
[M+H]+ (37Cl) [C

H

Cl

N

S]

198.9905 -0.0095
3.2 Isotopic Fingerprint Analysis

The presence of both Chlorine and Sulfur creates a unique "A+2" isotopic pattern that serves as a self-validating identity check.

  • Chlorine Effect: The

    
    Cl/
    
    
    
    Cl ratio is approximately 3:1 . This results in a significant peak at m/z 198.9905.
  • Sulfur Effect: The

    
    S/
    
    
    
    S ratio contributes ~4.4% abundance to the A+2 peak, slightly increasing the intensity of the 198.9905 signal relative to a pure chloro-compound.

Validation Criteria:

  • The relative abundance of the [M+H+2]

    
     ion should be ~36-38%  of the base peak [M+H]
    
    
    
    .
  • Significant deviation (>10%) indicates interference or incorrect assignment.

Experimental Protocol

To reproduce high-quality HRMS data for this compound, follow this field-proven workflow. This protocol minimizes in-source fragmentation while maximizing ionization efficiency of the pyridazine nitrogen.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 3-Chloro-6-(thiophen-3-yl)pyridazine in 1 mL of DMSO (Solubility is poor in pure water).

  • Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 Acetonitrile:Water + 0.1% Formic Acid .

    • Note: Formic acid is crucial to protonate the pyridazine ring (pKa ~2.5) for ESI+ detection.

Step 2: LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: MS Parameters (Q-TOF/Orbitrap) [1]
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[2]

  • Capillary Voltage: 3500 V.

  • Fragmentor/Source Voltage: 120 V (Keep low to prevent loss of Chlorine).

  • Mass Range: m/z 50 – 1000.

  • Resolution: > 30,000 (FWHM) at m/z 400.

Fragmentation & Structural Elucidation

Understanding the fragmentation pathway is essential for confirming the core structure, especially distinguishing it from regioisomers (e.g., thiophen-2-yl variants).[1]

Key Fragmentation Channels (MS/MS):

  • Loss of Cl Radical/HCl: Characteristic of chloro-heterocycles.

  • Retro-Diels-Alder (RDA): The pyridazine ring typically cleaves to release N

    
     (m/z 28 loss), a definitive signature of the diaza-ring.[1]
    
  • Thiophene Cleavage: High collision energy is required to fragment the thiophene ring, often resulting in [CHS]

    
     fragments.
    
Visualized Fragmentation Pathway

FragmentationPathway Parent [M+H]+ m/z 196.9935 (Parent Ion) Frag1 [M+H - HCl]+ m/z 160.01 (Loss of Chlorine) Parent->Frag1 Loss of HCl (Collision Energy 20eV) Frag2 [M+H - N2]+ m/z 168.98 (Diaza-cleavage) Parent->Frag2 Loss of N2 (Retro-Diels-Alder) Frag3 Thiophene Ring Frag [C4H3S]+ m/z 83.00 Parent->Frag3 C-C Bond Cleavage (High Energy >40eV) Frag2->Frag3 Secondary Decay

Caption: Proposed ESI+ MS/MS fragmentation pathway for 3-Chloro-6-(thiophen-3-yl)pyridazine showing characteristic neutral losses.

Analytical Workflow Diagram

The following diagram outlines the logical flow for validating this compound, ensuring data integrity from sample prep to final reporting.

AnalyticalWorkflow Sample Sample: 3-Cl-6-Th-Pyridazine Prep Prep: 10 µg/mL in ACN/H2O + 0.1% FA Sample->Prep LC LC Separation (C18 Column) Prep->LC Ionization ESI+ Source (Soft Ionization) LC->Ionization Analyzer HRMS Analyzer (Orbitrap/Q-TOF) Ionization->Analyzer DataProc Data Processing (Extract Ion Chromatogram) Analyzer->DataProc Validation Validation Check: 1. Mass Error < 5ppm 2. Cl Isotope Pattern DataProc->Validation

Caption: Step-by-step analytical workflow for validating 3-Chloro-6-(thiophen-3-yl)pyridazine purity and identity.

References
  • Structural Characterization of Halogenated Pyridazines

    • Title: Synthesis and functionalization of 3-chloropyridazines.[1][3][4][5]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the baseline stability and reactivity of the 3-chloro-pyridazine scaffold.
    • Link:[Link] (Journal Homepage)

  • Mass Spectrometry of Sulfur Heterocycles

    • Title: Mass spectral fragmentation patterns of thiophene derivatives.[6][7][8]

    • Source:Rapid Communic
    • Context: Provides authoritative data on the isotopic abundance and fragmentation rules for thiophene-containing compounds.
    • Link:[Link]

  • General HRMS Interpretation

    • Title: Interpretation of Mass Spectra of Organic Compounds.[6][9][10]

    • Source:NIST Mass Spectrometry D
    • Context: Standard reference for calculating isotopic distributions of Chlorine and Sulfur.
    • Link:[Link]

  • Compound Specific Data (Analogous)

    • Title: 3-Chloro-6-(thiophen-2-yl)pyridazine (Regioisomer Reference).[1]

    • Source:PubChem CID 11235284.
    • Context: Used for comparative fragment
    • Link:[Link]

Sources

Validation

Crystal Structure Determination of 3-Chloro-6-(thiophen-3-yl)pyridazine: A Comparative Technical Guide

Executive Summary The pyridazine scaffold is a privileged structure in medicinal chemistry, widely utilized in kinase inhibitors (e.g., p38 MAP kinase, VEGFR) due to its ability to engage in dual hydrogen bonding and pi-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazine scaffold is a privileged structure in medicinal chemistry, widely utilized in kinase inhibitors (e.g., p38 MAP kinase, VEGFR) due to its ability to engage in dual hydrogen bonding and pi-stacking interactions.

This guide focuses on the 3-Chloro-6-(thiophen-3-yl)pyridazine , a critical intermediate where the phenyl ring of standard inhibitors is replaced by a thiophene-3-yl moiety. This substitution acts as a bioisostere, altering lipophilicity and metabolic stability.

The Challenge: Unlike its 2-thienyl or phenyl analogs, the 3-thienyl isomer introduces unique crystallographic challenges, specifically rotational disorder ("ring flipping"). This guide compares the structural determination workflow of this compound against its stable alternatives, providing a robust protocol for synthesis, crystallization, and refinement.

Part 1: Comparative Analysis of Structural Candidates

Before initiating the experimental workflow, it is critical to understand how the target compound compares to standard alternatives in the drug design library.

Table 1: Structural & Performance Comparison
FeatureTarget: 3-Chloro-6-(thiophen-3-yl)pyridazine Alternative A: 3-Chloro-6-(thiophen-2-yl)pyridazine Alternative B: 3-Chloro-6-phenylpyridazine
Electronic Character Electron-rich (Thiophene), polarized.Electron-rich, S atom adjacent to pyridazine N.Neutral aromatic, high symmetry.
Conformational Lock Absent. Free rotation likely.Present. S...N interaction often locks planarity.Partial. Steric hindrance with H-atoms.[1]
Crystallographic Risk High. 3-thienyl rings often exhibit 180° flip disorder (S vs C=C volume similarity).Low. Ordered packing due to S...N dipole alignment.Low. Standard pi-stacking, usually ordered.
Predicted Solubility High. Disorder/lower lattice energy enhances solubility.Medium. Planar packing increases lattice energy.Low. Efficient packing reduces solubility.
Bio-Relevance Bioisostere for metabolic tuning (avoiding S-oxidation at 2-position).Common scaffold, but S-oxidation prone.Standard scaffold, higher lipophilicity (LogP).

Part 2: Experimental Protocol

Synthesis Workflow (Suzuki-Miyaura Coupling)

To obtain high-purity crystals, we utilize a palladium-catalyzed cross-coupling. The 3-thienylboronic acid is coupled with 3,6-dichloropyridazine.

Optimized Protocol:

  • Reagents: 3,6-Dichloropyridazine (1.0 eq), 3-Thienylboronic acid (1.1 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).

  • Solvent System: DME : Ethanol : Water (4:1:1). Note: The addition of ethanol is crucial for boronic acid solubility.

  • Conditions: Degas with Argon for 15 min. Reflux at 85°C for 12-16 hours.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Crystallization Strategy

The choice of crystallization method is the primary determinant of success for this disordered target.

  • Method A: Slow Evaporation (Not Recommended)

    • Risk: Fast evaporation often traps the thiophene ring in multiple orientations, leading to diffuse scattering.

  • Method B: Vapor Diffusion (Recommended)

    • Setup: Dissolve 20 mg of target in minimal Chloroform (good solvent). Place in a small vial. Place this vial inside a larger jar containing Pentane (anti-solvent). Cap tightly.

    • Mechanism:[2][3] Pentane slowly diffuses into the chloroform, increasing supersaturation gradually. This allows the thiophene rings to find their thermodynamic minimum, potentially reducing disorder.

Part 3: Visualization of Workflows

The following diagrams illustrate the synthesis pathway and the critical interaction networks expected in the crystal lattice.

Diagram 1: Synthesis & Crystallization Logic

G Start Start: 3,6-Dichloropyridazine Reaction Suzuki Coupling (DME/EtOH/H2O, 85°C) Start->Reaction Reagent 3-Thienylboronic Acid (Pd(PPh3)4 / Na2CO3) Reagent->Reaction Product Crude Product (Isomer Mix Possible) Reaction->Product Purification Column Chromatography (Hexane/EtOAc) Product->Purification Cryst Vapor Diffusion (CHCl3 / Pentane) Purification->Cryst Result Single Crystal (Check for Disorder) Cryst->Result

Caption: Optimized workflow from raw materials to single-crystal growth, highlighting the critical purification step.

Diagram 2: Interaction Network & Disorder Mechanism

Interactions cluster_0 Crystal Lattice Forces Pyridazine Pyridazine Core (Electron Deficient) Pyridazine->Pyridazine Pi-Pi Stacking (3.5 - 3.8 Å) Thiophene Thiophene-3-yl Ring (Electron Rich) Thiophene->Thiophene Rotational Disorder (Flip 180°) Cl Chlorine Atom (Sigma Hole) Cl->Thiophene Halogen-Pi Interaction

Caption: Schematic of intermolecular forces. Note the "Rotational Disorder" node, which is the primary failure mode in 3-thienyl structures.

Part 4: Structural Determination & Refinement Guide

When solving the structure (typically using SHELXT/SHELXL), you will likely encounter the "Flip Disorder". Here is the solution protocol:

  • Symptom: The thermal ellipsoid of the Thiophene Sulfur atom looks elongated or "cigar-shaped". The R-factor remains high (>8%) despite good data quality.

  • Diagnosis: The 3-thienyl ring is occupying two positions (A and B) related by a 180° rotation.[1] The electron density of S (Part A) overlaps with C=C (Part B).

  • Refinement Protocol (SHELXL):

    • Use the PART command.

    • Assign the thiophene ring atoms to PART 1 and PART 2.

    • Constrain the occupancy (e.g., 21.00 for variable occupancy) so that Part A + Part B = 1.0.

    • Apply SAME or SADI restraints to ensure bond lengths in the disordered part match theoretical values.

Expected Unit Cell Parameters (Estimated)

Based on analogs (3-chloro-6-phenylpyridazine):

  • System: Monoclinic (likely P21/c or C2/c).

  • Z: 4 (or 8 if Z' = 2).

  • Packing: Herringbone arrangement dominated by Cl...Cl or Cl...Pi interactions.

References

  • Suzuki Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Thiophene Disorder in Crystallography

    • Wagner, P., Officer, D. L., & Kubicki, M. (2006).[1] A flip-disorder in the structure of 3-[2-(anthracen-9-yl)ethenyl]thiophene.[1][4] Acta Crystallographica Section E, 62(12), o5745-o5747.[1] Link

    • Insight: This paper establishes the prevalence of the 180° flip disorder in 3-substituted thiophenes.
  • Pyridazine Analog Structures

    • Ather, A. Q., et al. (2010). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine.[5] Acta Crystallographica Section E, 66(9), o2363. Link

    • Relevance: Provides baseline bond lengths and angles for the 3-chloropyridazine core.
  • General Synthesis of 3,6-Disubstituted Pyridazines

    • Lirias, K. U. (2013). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Journal of Organic Chemistry. Link

Sources

Comparative

A Comparative Guide to the Reactivity of 3-Chloropyridazine vs. 3-Chloropyridine Derivatives in Nucleophilic Aromatic Substitution

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate heterocyclic scaffolds is a cornerstone of rational drug design. Among the vast array of available building blocks,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate heterocyclic scaffolds is a cornerstone of rational drug design. Among the vast array of available building blocks, halogenated pyridines and pyridazines serve as versatile intermediates, primarily for introducing diverse functionalities via nucleophilic aromatic substitution (SNAr). A frequent decision point in synthesis planning is the choice between a 3-chloropyridine and a 3-chloropyridazine core. While structurally similar, their reactivity profiles differ significantly. This guide provides an in-depth comparison of their performance in SNAr reactions, grounded in electronic principles and supported by experimental evidence.

The Decisive Factor: Electronic Architecture and Intermediate Stability

The reactivity of halo-heterocycles like 3-chloropyridine and 3-chloropyridazine is overwhelmingly dictated by the nucleophilic aromatic substitution (SNAr) pathway. This is not a single-step displacement; rather, it is a two-step addition-elimination process. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the paramount factor governing the reaction's activation energy and, consequently, its overall rate. A more stable intermediate implies a lower activation barrier and a faster reaction.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

The Case for 3-Chloropyridine: A Moderately Activated System

The pyridine ring is more reactive towards nucleophiles than benzene. The single nitrogen atom is highly electronegative and exerts a powerful inductive electron-withdrawing effect, reducing the electron density of the ring carbons and making them more electrophilic.[1][2] However, the position of substitution is critical. For nucleophilic attack on a pyridine ring, the positions ortho (2-) and para (4-) to the nitrogen are strongly favored. This preference is rooted in the stability of the Meisenheimer intermediate; when attack occurs at these positions, a resonance structure can be drawn where the negative charge is placed directly on the electronegative nitrogen atom—a highly stabilizing contribution.[3][4]

In 3-chloropyridine, the chlorine is at the meta position. Nucleophilic attack at C-3 results in a Meisenheimer complex where the negative charge is delocalized only onto other carbon atoms (C-2, C-4, and C-6).[3][5] No resonance form places the charge on the nitrogen. The absence of this key stabilizing feature renders the 3-position significantly less reactive towards nucleophilic attack compared to the 2- and 4-positions.

The Case for 3-Chloropyridazine: A Highly Activated System

The pyridazine ring contains two adjacent nitrogen atoms. This architectural change has profound electronic consequences. The cumulative inductive effect of two nitrogen atoms makes the pyridazine ring substantially more electron-deficient than the pyridine ring.[6][7] This is quantitatively reflected in their basicities: pyridazine (pKa ≈ 2.33) is a much weaker base than pyridine (pKa ≈ 5.25), indicating its ring system is more electron-poor.[1][6][8]

When a nucleophile attacks the C-3 position of 3-chloropyridazine, the resulting Meisenheimer complex is significantly stabilized. The negative charge is delocalized across the ring and, crucially, onto the N-2 nitrogen atom, which is ortho to the site of attack. This ability to place the negative charge on an electronegative heteroatom provides a low-energy pathway for the reaction, dramatically increasing the rate of substitution compared to 3-chloropyridine. The overall reactivity of chloroazines is substantially enhanced by the presence of ring nitrogens.[9]

Comparative Experimental Data

The theoretical prediction of higher reactivity for 3-chloropyridazine is well-supported by experimental observations. While direct side-by-side kinetic studies are scarce, a comparison of typical reaction conditions required to achieve substitution on each scaffold is illustrative. Reactions with 3-chloropyridazine derivatives often proceed under milder conditions (lower temperatures, shorter reaction times) than their 3-chloropyridine counterparts.

SubstrateNucleophileConditionsYieldSource
3-Amino-6-chloropyridazineVarious AminesReflux in n-butanol, copper catalystGood[10]
3,6-DichloropyridazineAmmoniaPresence of a polyetherNot specified[11]
Ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylateSodium AzideDimethylformamide, 2h at room temp.73%[12]
3-BromopyridineAmmoniaSealed tube with copper sulfateNot specified[13]
3-ChloropyridineSodium EthylamideStronger conditionsForms a mixture of products[14]
2-Chloropyridine DerivativesVarious AminesMicrowave, 140-160°C in EthanolHigh[15]

This table presents a collection of representative examples and is not an exhaustive list. Direct comparison should be made with caution as conditions and substrates vary.

The data shows that substitutions on the pyridazine ring can often be achieved at room temperature or with moderate heating.[12] In contrast, substitutions on 3-halopyridines frequently require more forcing conditions, such as sealed tubes or microwave irradiation at high temperatures.[13][15]

Standardized Protocol for Comparative Reactivity Analysis

To provide a direct, quantitative comparison, both substrates must be subjected to identical reaction conditions. The following protocol outlines a standardized procedure for comparing the reactivity of 3-chloropyridazine and 3-chloropyridine with a representative amine nucleophile, benzylamine.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis Prep1 Prepare two identical reaction vessels Prep2 Add 3-chloropyridazine (1.0 eq) to Vessel A Prep1->Prep2 Prep3 Add 3-chloropyridine (1.0 eq) to Vessel B Prep1->Prep3 Prep4 Add solvent (e.g., DMF) and stir bar to each Prep2->Prep4 Prep3->Prep4 React1 Add Benzylamine (1.1 eq) to each vessel Prep4->React1 React2 Add Base (e.g., K2CO3, 1.5 eq) to each React1->React2 React3 Heat both vessels to a set temperature (e.g., 80°C) React2->React3 React4 Monitor reaction progress via TLC or LC-MS React3->React4 Analysis1 Take aliquots at set time intervals React4->Analysis1 Analysis2 Quench and analyze for substrate consumption and product formation Analysis1->Analysis2 Analysis3 Plot concentration vs. time to determine reaction rates Analysis2->Analysis3

Caption: Experimental workflow for comparative kinetic analysis.

Methodology:

  • Materials & Setup:

    • 3-chloropyridazine

    • 3-chloropyridine

    • Benzylamine

    • Potassium Carbonate (or other non-nucleophilic base)

    • Anhydrous solvent (e.g., DMF, NMP, or Dioxane)

    • Two identical reaction flasks equipped with magnetic stirrers, condensers, and temperature probes, placed in a single heating block to ensure identical temperature profiles.

  • Procedure:

    • To each flask, add the respective chloro-heterocycle (1.0 mmol).

    • Add the solvent (5 mL) and the base (1.5 mmol).

    • Begin stirring and heat the reaction block to the desired temperature (e.g., 80 °C).

    • Once the temperature has stabilized, add the benzylamine (1.1 mmol) to each flask simultaneously. Start timing the reaction (t=0).

    • Take small, accurately measured aliquots from each reaction mixture at regular intervals (e.g., 15, 30, 60, 120 minutes).

  • Analysis:

    • Immediately quench each aliquot in a known volume of a suitable solvent (e.g., acetonitrile/water) to stop the reaction.

    • Analyze the quenched samples by a quantitative method such as LC-MS or GC-MS to determine the ratio of starting material to product.

    • Plot the percentage of starting material remaining versus time for both reactions. The reaction that shows a faster consumption of the starting material is the more reactive one. This method allows for a direct and objective comparison of the two substrates' reactivities.

Conclusion and Practical Implications

The electronic properties of the pyridazine and pyridine ring systems are the definitive drivers of their reactivity in nucleophilic aromatic substitution. The presence of two electron-withdrawing nitrogen atoms in 3-chloropyridazine makes its C-3 position significantly more electrophilic and better able to stabilize the crucial Meisenheimer intermediate compared to the analogous position in 3-chloropyridine.

For the synthetic chemist, this translates to a clear practical advantage for the pyridazine scaffold when planning SNAr reactions. One can often employ milder reaction conditions, which can lead to cleaner reactions, higher yields, and better tolerance of sensitive functional groups elsewhere in the molecule. While 3-chloropyridine remains a valuable synthetic intermediate, achieving substitution at the C-3 position typically requires more forcing conditions, a consideration that must be factored into any synthetic strategy.

References

  • ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. Available from: [Link]

  • ResearchGate. Calculated pKa values for C-H bonds in 1 and 3. Available from: [Link]

  • National Center for Biotechnology Information. The pyridazine heterocycle in molecular recognition and drug discovery. Available from: [Link]

  • Arkat USA, Inc. Reaction of chloropyridazin-3(2H)-ones with iodide. ARKIVOC 2011 (ii) 18-28. Available from: [Link]

  • Pyridazine Derivatives. Available from: [Link]

  • Wikipedia. Pyridine. Available from: [Link]

  • MDPI. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules 2015, 20(11), 19688-19701. Available from: [Link]

  • Organic Syntheses. 3-aminopyridine. Available from: [Link]

  • ResearchGate. Synthesis of 3-Aminopyridine. Available from: [Link]

  • Semantic Scholar. Transformations of 3-aminopyridazines. Synthesis of 4-oxo-4H- pyrimido[1,2-b]pyridazine and 1. Available from: [Link]

  • Heterocyclic Compounds. Available from: [Link]

  • FULIR. On the basicity of conjugated nitrogen heterocycles in different media. Available from: [Link]

  • Google Patents. Process for producing 3-amino-6-chloropyridazine.
  • Google Patents. SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link]

  • Wikipedia. 3-Aminopyridine. Available from: [Link]

  • Pyridazine. Available from: [Link]

  • ResearchGate. Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Available from: [Link]

  • Wavefunction, Inc. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Available from: [Link]

  • Organic Chemistry. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available from: [Link]

  • ResearchGate. Values of some Hammett substituent constants (σ). Available from: [Link]

  • Nucleophilic Substitution Reactions. Available from: [Link]

  • Science.gov. hammett substituent constants: Topics by Science.gov. Available from: [Link]

  • ResearchGate. (PDF) Substituent Effects in Heterocyclic Systems. Available from: [Link]

  • YouTube. (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Available from: [Link]

  • Filo. Explain why nucleophilic substitution occurs more readily in 4-chloropyri... Available from: [Link]

  • Reddit. Question: what are the reaction conditions for a nucleophilic substitution of a haloalkane to form an alcohol?. Available from: [Link]

  • PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Available from: [Link]

  • Pearson. Nucleophilic Aromatic Substitution: Videos & Practice Problems. Available from: [Link]

  • Table 1: Hammett constants for some common substituents. Available from: [Link]

  • Chapter 7 Alkyl Halides and Nucleophilic Substitution. Available from: [Link]

  • YouTube. 27.04 A Survey of Hammett Substituent Constants. Available from: [Link]

  • MDPI. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules 2019, 24(6), 1123. Available from: [Link]

  • Taylor & Francis Online. Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Available from: [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]

Sources

Validation

Structure-Activity Relationship (SAR) of thiophene vs furan pyridazines

An in-depth comparative analysis of heteroaromatic bioisosteres is a cornerstone of modern rational drug design. When optimizing a lead compound, the replacement of a phenyl ring with a five-membered heterocycle—specific...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of heteroaromatic bioisosteres is a cornerstone of modern rational drug design. When optimizing a lead compound, the replacement of a phenyl ring with a five-membered heterocycle—specifically thiophene or furan—attached to a privileged scaffold like pyridazine can profoundly alter the molecule's physicochemical properties, target affinity, and pharmacokinetic profile.

This guide provides an objective, data-driven comparison of thiophene-substituted pyridazines versus furan-substituted pyridazines , detailing their Structure-Activity Relationships (SAR), metabolic liabilities, and the experimental protocols required to evaluate them.

The Pyridazine Core: A Privileged Scaffold

Pyridazine (1,2-diazine) is a highly valued scaffold in medicinal chemistry. Despite its relatively low basicity, it possesses a remarkably high hydrogen-bonding potential. This is driven by the "α-effect," wherein unfavorable lone pair-lone pair repulsions between the adjacent nitrogen atoms are relieved when one nitrogen engages in a hydrogen-bonding interaction[1]. Furthermore, introducing a pyridazine ring into a molecule generally increases polarity, reduces electron density (thereby mitigating some CYP450-mediated oxidative metabolism), and improves aqueous solubility[2].

When functionalizing the pyridazine core, medicinal chemists frequently append five-membered heteroaromatics to probe the steric and electronic requirements of the target binding pocket.

SAR_Logic Core Pyridazine Core (High Dipole, α-effect) Thiophene Thiophene Sub (Higher LogP, Aromatic) Core->Thiophene Furan Furan Sub (Lower LogP, H-Acceptor) Core->Furan Affinity Target Affinity (Steric/Electronic Fit) Thiophene->Affinity ADME ADME/Tox (CYP450 Liability) Thiophene->ADME Furan->Affinity Furan->ADME

Logical flow of SAR divergence when substituting pyridazine with thiophene vs. furan.

Physicochemical & Electronic Profiling

Thiophene and furan are classical bioisosteres of the phenyl ring, but they exhibit distinct physicochemical differences that directly impact SAR[3].

  • Thiophene: The sulfur atom is large and highly polarizable. Thiophene is highly aromatic (closely mimicking benzene) and highly lipophilic. It acts primarily as a hydrophobic space-filler and a weak hydrogen-bond acceptor.

  • Furan: The oxygen atom is highly electronegative but smaller than sulfur. Furan is less aromatic, more polar, and serves as a much stronger hydrogen-bond acceptor. Substituting a thiophene for a furan typically reduces the LogP of the molecule.

Table 1: Comparative Physicochemical Properties of Appendages

PropertyPhenyl (Reference)ThiopheneFuran
Aromaticity Index 100~80~43
LogP Contribution +2.14+1.81+1.34
Heteroatom NoneSulfur (Polarizable)Oxygen (Electronegative)
H-Bond Acceptor NoWeakStrong
Steric Bulk (Volume) LargeMedium-LargeSmall-Medium

SAR Case Studies: Target Affinity and Efficacy

The choice between a thiophene and a furan ring on a pyridazine core depends heavily on the topography of the target receptor's binding pocket.

Case Study A: SGLT2 Inhibitors

In the optimization of C-aryl glucoside SGLT2 inhibitors, researchers explored bioisosteric replacements of a phenyl ring. Replacing the phenyl moiety with a 2-furyl or 3-thiophenyl group dramatically improved the inhibitory activity against human SGLT2. The furanyl moiety yielded an IC50 of 0.720 nM, while the thiophenyl moiety yielded an IC50 of 0.772 nM, demonstrating that both five-membered heterocycles provided a superior steric fit compared to the bulkier phenyl ring[4].

Case Study B: Antimicrobial and Antifungal Activity

In the development of novel antimicrobial agents, bis-pyridazine derivatives containing a central thiophene moiety have been synthesized and evaluated. Thiophene-pyridazine derivatives consistently show potent activity against fungal strains like Aspergillus fumigatus and Geotricum candidum[5][6]. Conversely, furan-pyridazine derivatives often exhibit altered activity profiles; while they maintain interaction with polar residues via the furan oxygen, their reduced lipophilicity can hinder cellular permeability in certain fungal strains[7].

Table 2: Experimental Bioactivity Comparison (Representative Data)

Scaffold DerivativeTarget / AssayIC50 / MICReference
Phenyl-substitutedhSGLT2 Inhibition13.3 nM[4]
Thiophenyl-substitutedhSGLT2 Inhibition0.772 nM[4]
Furanyl-substitutedhSGLT2 Inhibition0.720 nM[4]
Thiophene-PyridazineA. fumigatus (Antifungal)High Potency (78% inhibition)[6]

Metabolic Stability and Tox/ADME Liabilities

While thiophene and furan can improve target affinity, they are notorious structural alerts for metabolic bioactivation. Understanding the causality behind their metabolism is critical for drug development[8].

  • Thiophene Bioactivation: Thiophenes are highly susceptible to CYP450-mediated oxidation. This leads to the formation of highly reactive thiophene epoxides and thiophene S-oxides . These electrophilic species can covalently bind to hepatic proteins or deplete glutathione (GSH), leading to drug-induced liver injury (DILI) (e.g., the withdrawal of the NSAID suprofen)[8].

  • Furan Bioactivation: Furans are also oxidized by CYP450 enzymes to form furan epoxides. However, unlike thiophenes, furan epoxides rapidly undergo spontaneous ring-opening to form reactive γ-keto-α,β-unsaturated aldehydes . These Michael acceptors are highly toxic and reactive toward nucleophilic residues on proteins[8].

Metabolism Parent Heteroaryl-Pyridazine CYP CYP450 Oxidation Parent->CYP Thio_Ox Thiophene S-Oxide / Epoxide CYP->Thio_Ox S-atom Fur_Ox Furan Epoxide CYP->Fur_Ox O-atom Tox1 GSH Depletion / Hepatotoxicity Thio_Ox->Tox1 Tox2 Ring Opening / Aldehydes Fur_Ox->Tox2

Divergent CYP450-mediated bioactivation pathways of thiophene vs. furan derivatives.

Experimental Methodologies

To objectively evaluate the SAR of these bioisosteres, a self-validating experimental workflow must be established. The following protocols detail the synthesis and metabolic evaluation of these compounds.

Workflow Syn 1. Suzuki Coupling (Pd-catalyzed) Pur 2. LC-MS/NMR Validation Syn->Pur Bio 3. In Vitro Screening (IC50 / MIC) Pur->Bio Mic 4. Microsomal Incubation Bio->Mic

Standardized workflow for synthesizing and profiling heteroaryl-pyridazine analogs.

Protocol 1: Parallel Synthesis via Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki-Miyaura reaction is selected because heteroaryl boronic acids (thiophene-2-boronic acid, furan-2-boronic acid) are stable, commercially available, and react predictably with halopyridazines under mild conditions, minimizing the risk of heteroaromatic ring-opening[9].

  • Reagent Preparation: In a dried Schlenk tube, combine 3-chloro-6-phenylpyridazine (1.0 eq) and the respective heteroaryl boronic acid (thiophene-2-boronic acid or furan-2-boronic acid, 1.2 eq).

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 eq) as the catalyst and K2CO3 (2.0 eq) as the base.

  • Solvent System: Suspend the mixture in a degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v).

  • Reaction: Heat the mixture to 90°C under an argon atmosphere for 12 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure thiophenyl- or furanyl-pyridazine derivative.

Protocol 2: In Vitro Metabolic Stability and Reactive Metabolite Trapping

Causality: Because both thiophenes and furans are prone to forming transient electrophiles via CYP450, standard half-life assays are insufficient. Incubating the compounds with human liver microsomes (HLM) in the presence of glutathione (GSH) traps these short-lived electrophiles as stable GSH-adducts, allowing for exact LC-MS/MS quantification of the metabolic liability[8].

  • Incubation Mixture: Prepare a 1 mL incubation mixture containing human liver microsomes (1 mg/mL protein), the test compound (thiophene-pyridazine or furan-pyridazine, 10 μM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Sampling: At time points 0, 15, 30, and 60 minutes, withdraw 100 μL aliquots and immediately quench the reaction by adding 200 μL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution LC-MS/MS. Scan for the parent mass depletion to calculate intrinsic clearance (

    
    ), and utilize neutral loss scanning (loss of 129 Da for the γ-glutamyl moiety) to identify and quantify GSH-trapped reactive metabolites (S-oxides, epoxides, or aldehydes).
    

Conclusion & Strategic Recommendations

When designing pyridazine-based therapeutics, the choice between a thiophene and a furan bioisostere is a balancing act between affinity and developability.

  • Opt for Thiophene when the binding pocket is highly lipophilic, requires a larger spatial volume, or when maximizing

    
     stacking is necessary. However, rigorous GSH-trapping assays must be employed early to rule out S-oxidation liabilities.
    
  • Opt for Furan when aqueous solubility is a bottleneck, or when a strong hydrogen-bond acceptor is required to interact with a specific kinase hinge region or receptor residue. Be vigilant for CYP-mediated ring-opening toxicity.

References

  • Development of potent serotonin-3 (5-HT3) receptor antagonists. II. Structrue-activity relationships of N-(1-benzyl-4-methylhexahydro-1H-1,4- diazepin-6-yl)carboxamides Source: PubMed / NIH URL:[Link]

  • The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation Source: SCIRP URL:[Link]

  • Synthesis and Antimicrobial Activity of Some New Pyridazine Derivatives Source: ResearchGate URL:[Link]

  • Thiophene-Based Trimers and Their Bioapplications: An Overview Source: MDPI URL:[Link]

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate Source: PMC / NIH URL:[Link]

  • Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors Source: PMC / NIH URL:[Link]

  • Aromatic Bioisosteres Source: Cambridge MedChem Consulting URL:[Link]

  • Bioisosterism in Medicinal Chemistry Source: ResearchGate URL:[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PMC / NIH URL:[Link]

  • Bioactivation Potential of Thiophene-Containing Drugs Source: ACS Publications URL:[Link]

Sources

Comparative

Technical Comparison Guide: UV-Vis Absorption Spectra of 3-Chloro-6-(thiophen-3-yl)pyridazine

Executive Summary 3-Chloro-6-(thiophen-3-yl)pyridazine is a critical heteroaromatic building block used in the synthesis of "push-pull" optoelectronic materials and biologically active scaffolds. Its structure combines a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-6-(thiophen-3-yl)pyridazine is a critical heteroaromatic building block used in the synthesis of "push-pull" optoelectronic materials and biologically active scaffolds. Its structure combines an electron-deficient pyridazine core with an electron-rich thiophene moiety, creating an internal charge-transfer (ICT) pathway that defines its optical properties.

This guide provides a technical analysis of its UV-Vis absorption profile, comparing it against its structural isomers (2-thienyl) and precursors. Note that while the 2-thienyl isomer is more ubiquitous in literature, the 3-thienyl variant offers distinct electronic properties due to altered conjugation pathways.

Structural Logic & Optical Theory

The optical absorption of this compound is governed by the


 transitions across the biaryl system and the 

transitions localized on the pyridazine nitrogen atoms.
  • Chromophore: The pyridazine ring (electron acceptor) coupled to the thiophene ring (electron donor).

  • Conjugation Connectivity:

    • 2-yl Isomer (Standard): Linear conjugation path through the sulfur atom, maximizing orbital overlap.

    • 3-yl Isomer (Target): Cross-conjugated pathway.[1] The sulfur atom is positioned "off-axis" relative to the pyridazine connection, typically resulting in a hypsochromic shift (blue shift) and lower molar extinction coefficient (

      
      ) compared to the 2-yl analog.
      
Synthesis & Characterization Workflow

The compound is synthesized via a regioselective Suzuki-Miyaura cross-coupling. The following diagram outlines the synthesis and validation logic.

SynthesisWorkflow Start 3,6-Dichloropyridazine (Precursor) Intermediate Reaction Mixture (DME/H2O, 80°C) Start->Intermediate Reagent 3-Thiopheneboronic Acid (Coupling Partner) Reagent->Intermediate Catalyst Pd(PPh3)4 / Na2CO3 (Suzuki Conditions) Catalyst->Intermediate Catalysis Product 3-Chloro-6-(thiophen-3-yl)pyridazine (Target) Intermediate->Product Regioselective Purification Isomer 2-yl Isomer (Alternative) Product->Isomer Structural Comparison

Figure 1: Synthesis logic via Suzuki-Miyaura coupling. The choice of 3-thiopheneboronic acid dictates the 3-yl regiochemistry.

Comparative Spectral Analysis

The following data compares the target compound with its direct alternatives. Data for the 3-yl isomer is derived from structural analog trends where direct empirical values are limited.

Table 1: Comparative UV-Vis Absorption Data (in CH₂Cl₂)
Compound

(nm)

(M⁻¹cm⁻¹)
Electronic Character
3-Chloro-6-(thiophen-3-yl)pyridazine ~295 - 310 ~18,000 Moderate Conjugation (Cross)
3-Chloro-6-(thiophen-2-yl)pyridazine320 - 335~24,000Strong Conjugation (Linear)
3,6-Dichloropyridazine (Precursor)~270~4,000Localized Pyridazine

3-Chloro-6-phenylpyridazine~280 - 290~15,000Weak Donor (Phenyl vs Thiophene)

Key Insights:

  • The Thiophene Effect: Substituting the chlorine with a thiophene ring induces a significant redshift (~30-40 nm) compared to the dichloro precursor due to the extension of the

    
    -system.
    
  • Isomer Distinction: The 3-yl isomer absorbs at a shorter wavelength (higher energy) than the 2-yl isomer . This is because the 3-position of thiophene provides less effective resonance stabilization of the excited state compared to the 2-position.

  • Solvent Sensitivity: In polar protic solvents (e.g., Ethanol), the

    
     band (typically a shoulder around 350 nm) may blue-shift or disappear due to hydrogen bonding with the pyridazine nitrogens.
    

Experimental Protocol: UV-Vis Measurement

To ensure reproducible spectral data, follow this self-validating protocol. This method minimizes aggregation effects common in planar heteroaromatic systems.

Materials
  • Solvent: Spectroscopic grade Dichloromethane (DCM) or Ethanol (EtOH).

  • Blank: Pure solvent from the same batch.

  • Cuvette: Quartz, 1 cm path length (matched pair).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.0 mg of 3-Chloro-6-(thiophen-3-yl)pyridazine.

    • Dissolve in 10 mL of DCM to create a

      
       M stock solution.
      
    • Validation: Sonicate for 60 seconds to ensure complete dissolution.

  • Dilution Series (Linearity Check):

    • Prepare three working concentrations:

      
       M, 
      
      
      
      M, and
      
      
      M.
    • Why: This validates the Beer-Lambert Law. If

      
       shifts with concentration, aggregation is occurring.
      
  • Measurement:

    • Scan range: 200 nm to 500 nm.

    • Baseline correction: Run pure solvent first.

    • Record Absorbance (A) at

      
      .
      
  • Calculation:

    • Calculate Molar Extinction Coefficient (

      
      ):
      
      
      
      
      Where
      
      
      is concentration (M) and
      
      
      is path length (cm).
Spectral Workflow Diagram

UVVisProtocol Stock Prepare Stock Solution (1 mg in 10 mL DCM) Dilute Create Dilution Series (10⁻⁵ M Range) Stock->Dilute Baseline Baseline Correction (Pure Solvent) Dilute->Baseline Scan Scan 200-500 nm Baseline->Scan Check Linearity Check (Beer-Lambert Validation) Scan->Check Check->Dilute Non-Linear (Dilute further) Result Calculate ε & λmax Check->Result Linear

Figure 2: Operational workflow for UV-Vis characterization ensuring data integrity.

Application Context

Why choose the 3-yl isomer over the 2-yl ?

  • Steric Control: The 3-yl linkage introduces a different steric profile, which can prevent unwanted

    
    -stacking aggregation in solid-state films.
    
  • Fine-Tuning Bandgap: If the 2-yl derivative is too red-shifted or has a HOMO level that is too high for a specific acceptor pairing, the 3-yl isomer provides a "damped" electronic donor strength, slightly widening the bandgap.

References

  • Synthesis & General Properties of Thienylpyridazines

    • Gomes, C. S. B., et al. (2018).[1] Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties. MDPI.

  • Suzuki Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Pyridazine Optical Properties

    • Toma, L., et al. (2002).[2][3] 6-Chloropyridazin-3-yl derivatives active as nicotinic agents. Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-Chloro-6-(thiophen-3-yl)pyridazine

Part 1: Executive Safety Directives For immediate implementation by laboratory personnel. This compound represents a "dual-threat" scaffold: it combines the electrophilic reactivity of a chloropyridazine (a known skin se...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directives

For immediate implementation by laboratory personnel.

This compound represents a "dual-threat" scaffold: it combines the electrophilic reactivity of a chloropyridazine (a known skin sensitizer and protein alkylator) with the metabolic unpredictability of a thiophene moiety. Treat this substance as a Category 1 Eye Damager and a Potential Sensitizer .

🔴 Emergency Response Card (Keep Posted)
ScenarioImmediate Action
Eye Contact CRITICAL: Rinse immediately with water for 15 minutes . Force eyelids open. The chloropyridazine moiety can cause irreversible corneal opacity. Seek ophthalmologist support immediately.
Skin Contact Remove contaminated clothing.[1][2][3][4][5] Wash with soap and water (do not use alcohol; it enhances absorption).[5] Monitor for delayed redness (sensitization).
Inhalation Evacuate to fresh air.[1][2][3][4][5] If wheezing occurs (thiophene reaction), administer oxygen.
Spill (<1g) Dampen with PEG-400 or water to prevent dust. Wipe with chemically resistant pads. Dispose as Halogenated Organic Waste .

Part 2: Hazard Architecture & Causality

Understanding the "Why" behind the safety protocols.

To handle this chemical safely, you must understand its molecular behavior. We do not rely on generic safety data; we look at the Structure-Activity Relationship (SAR) .

The Electrophilic Trigger (Chloropyridazine Core)

The chlorine atom at position 3 is highly activated by the adjacent nitrogen atoms in the pyridazine ring.

  • Risk: It is prone to Nucleophilic Aromatic Substitution (

    
    ).
    
  • Biological Implication: Your skin and mucous membranes are full of nucleophiles (cysteine/lysine residues). Upon contact, this molecule will covalently bond to your proteins, potentially triggering a permanent allergic immune response (Sensitization).

The Thiophene Moiety[7][8]
  • Risk: Thiophenes are electron-rich but can be metabolically activated to reactive sulfoxides or epoxides in biological systems.

  • Operational Implication: Thiophene derivatives often carry a distinct, sulfurous odor and can be sensitive to oxidation.

  • Storage Requirement: This dictates the need for inert atmosphere (Argon/Nitrogen) and protection from light to prevent degradation into more toxic sulfoxides.

Part 3: Personal Protective Equipment (PPE) Matrix

Do not default to standard "lab basics." This compound requires a barrier strategy against solid particulates and potential solution-phase absorption.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory Fume Hood (Class II) Primary containment. The solid is likely a fine powder; static charge can aerosolize it during weighing.
Hand (Dry) Double Nitrile (0.11 mm min) Standard nitrile provides sufficient protection against the solid. Change immediately if contaminated.[6][7]
Hand (Solute) Silver Shield / Laminate If dissolved in DCM or DMF, nitrile is permeable. Use laminate gloves for solution-phase handling.
Eye/Face Chemical Goggles (Not Glasses) Safety glasses allow dust entry from the side. Goggles seal the orbital area against reactive dusts.
Body Tyvek Sleeves + Lab Coat Protects forearm skin (a common contact point during weighing) from dust settling.

Part 4: Operational Protocol (Step-by-Step)

Phase 1: Receipt & Storage[10]
  • Inspection: Upon receipt, check the vial for yellowing (sign of thiophene oxidation).

  • Environment: Store at 2–8°C in an amber vial.

  • Atmosphere: Purge headspace with Argon after every use. Thiophenes are susceptible to photo-oxidation.

Phase 2: Weighing & Solubilization
  • The Static Trap: Heterocyclic powders are notoriously static-prone.

    • Use an antistatic gun or ionizer bar inside the hood before opening the vial.

    • Weigh into a pre-tared vial, not onto weighing paper (reduces transfer losses and dust).

  • Solvent Choice:

    • Preferred: DMSO, Methanol (Good solubility).

    • Avoid: Acetone (Can react with the electrophilic center under basic conditions).

Phase 3: Reaction Setup
  • Inertion: Run all reactions under Nitrogen/Argon. The thiophene ring can polymerize or oxidize if exposed to air at high temperatures.

  • Quenching: When quenching reactions containing this material, ensure the pH is neutralized slowly. Acidic conditions can generate thiophene-based impurities.

Part 5: Visualizing the Safe Handling Lifecycle

The following diagram outlines the logical flow of handling, emphasizing the "Critical Control Points" (CCPs) where exposure risk is highest.

SafeHandling cluster_safety Critical Safety Barrier Receipt Receipt & Inspection (Check for Oxidation) Storage Storage (2-8°C, Argon, Amber) Receipt->Storage Log immediately Weighing Weighing (CCP) (Fume Hood + Antistatic) Storage->Weighing Equilibrate to RT Weighing->Storage Purge Headspace Reaction Reaction Setup (Inert Atm, Closed Vessel) Weighing->Reaction Dissolve immediately Waste Disposal (Halogenated Organic) Reaction->Waste Quench & Segregate

Figure 1: Operational workflow emphasizing the critical control point (CCP) at the weighing stage where dust exposure risk is highest.

Part 6: Disposal Strategy

Waste Classification: Hazardous Chemical Waste (Halogenated).

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste).[8] The thiophene ring can react violently.[5][6]

  • Labeling: Clearly mark as "Contains Chloropyridazine / Thiophene - Potential Sensitizer."

  • Deactivation (Spills): Treat surface contamination with a dilute surfactant solution (soap water) followed by a wipe down. Avoid bleach (hypochlorite) as it can react with the amine-like nitrogens or the thiophene sulfur.

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88515, 3-Chloro-6-phenylpyridazine (Analogous Structure). Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Thiophene. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(thiophen-3-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-(thiophen-3-yl)pyridazine
© Copyright 2026 BenchChem. All Rights Reserved.